1,3-Bis(3-aminopropyl)tetramethyldisiloxane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28N2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXCORHXFPYJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCN)O[Si](C)(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044621 | |
| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2469-55-8 | |
| Record name | 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2469-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxybis((3-aminopropyl)dimethylsilane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002469558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)bispropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways and mechanisms for 1,3-bis(3-aminopropyl)tetramethyldisiloxane, a versatile organosilicon compound with significant applications in materials science and as a linker in drug development. This document details the core synthetic strategies, reaction mechanisms, experimental protocols, and quantitative data to support research and development activities.
Primary Synthesis Pathway: Hydrosilylation of N-Protected Allylamine
The most prevalent and industrially significant method for synthesizing this compound involves a two-step process: the platinum-catalyzed hydrosilylation of an N-protected allylamine with 1,1,3,3-tetramethyldisiloxane, followed by the deprotection of the resulting intermediate.
The initial protection of the amine functionality of allylamine is crucial to prevent side reactions with the Si-H groups of the disiloxane. Various protecting groups can be employed, with silyl and benzylidene groups being common choices. The selection of the protecting group can influence reaction conditions and overall yield.
Following the hydrosilylation reaction, the protecting groups are removed to yield the final product. This deprotection step is typically achieved through hydrolysis or alcoholysis.
Reaction Mechanism: The Chalk-Harrod Mechanism
The key step in this synthesis, the hydrosilylation reaction, proceeds via the Chalk-Harrod mechanism. This catalytic cycle, mediated by a platinum complex (e.g., Karstedt's catalyst), involves the following key steps:
-
Oxidative Addition: The Si-H bond of 1,1,3,3-tetramethyldisiloxane adds to the platinum(0) catalyst, forming a platinum(II) hydride complex.
-
Olefin Coordination: The N-protected allylamine coordinates to the platinum center.
-
Migratory Insertion: The coordinated double bond of the allylamine inserts into the platinum-hydride bond. This is typically the rate-determining step and results in an anti-Markovnikov addition, leading to the desired linear aminopropyl chain.
-
Reductive Elimination: The desired silylated amine product is eliminated from the platinum complex, regenerating the platinum(0) catalyst, which can then re-enter the catalytic cycle.
Quantitative Data
The following table summarizes quantitative data from various experimental protocols for the hydrosilylation-deprotection synthesis of this compound.
| Protecting Group | Catalyst | Hydrosilylation Temp. (°C) | Deprotection Method | Yield (%) | Purity | Reference |
| N-trimethylsilyl | H₂PtCl₆ solution | 70 | Methanolysis | 84 | Isomer-free | [1] |
| N-triethylsilyl | H₂PtCl₆ solution | Not specified | Ethanolysis followed by hydrolysis | 71 | Isomer-free | [1] |
| N-benzylidene | H₂PtCl₆ solution | 100-150 | Acidic Hydrolysis | Not specified | Contains 13% isomer | [1] |
Experimental Protocols
1.3.1. Synthesis using N-trimethylsilylallylamine[1]
-
Materials: N-trimethylsilylallylamine, 1,1,3,3-tetramethyldisiloxane, 4% isopropyl alcohol solution of H₂PtCl₆·6H₂O, methanol, water.
-
Procedure:
-
A flask is charged with N-trimethylsilylallylamine and the platinum catalyst solution.
-
1,1,3,3-tetramethyldisiloxane is added dropwise at 70°C over 3 hours.
-
The reaction mixture is ripened for one hour at the same temperature.
-
Methanol is added, and the solution is refluxed for one hour for desilylation.
-
Methanol and silyl ether byproducts are distilled off.
-
Water is added to the residue, and the mixture is refluxed for 2 hours.
-
The final product is isolated by vacuum distillation.
-
1.3.2. Synthesis using N-benzylideneallylamine[1]
-
Materials: N-benzylideneallylamine, 1,1,3,3-tetramethyldisiloxane, H₂PtCl₆·6H₂O, hydrochloric acid, sodium hydroxide, toluene.
-
Procedure:
-
A flask is charged with 1,1,3,3-tetramethyldisiloxane and the platinum catalyst and heated to 100°C.
-
N-benzylideneallylamine is added dropwise over 2 hours.
-
The reaction is ripened at 150°C for 3 hours.
-
17% hydrochloric acid is added for hydrolysis and deblocking.
-
The aqueous layer is separated and washed with toluene.
-
Sodium hydroxide solution is added to liberate the free amine.
-
The product is then isolated.
-
Alternative Synthesis Pathways
While the hydrosilylation route is dominant, other synthetic strategies have been considered, though they are less detailed in readily available literature. These alternative pathways offer potential for different starting materials and reaction conditions.
Ammonolysis of 1,3-Bis(3-chloropropyl)tetramethyldisiloxane
This pathway involves the nucleophilic substitution of the chlorine atoms in 1,3-bis(3-chloropropyl)tetramethyldisiloxane with ammonia. This method avoids the use of a platinum catalyst but may require high pressure and temperature to achieve good conversion and can lead to the formation of secondary and tertiary amine byproducts.
Hydrolysis of Cyclic Azasiloxane Precursors
Another potential route involves the synthesis of a cyclic azasiloxane, which is subsequently hydrolyzed to yield the final product. This method is suggested to produce a high-purity product. However, the synthesis of the cyclic precursor can be a multi-step process.
Conclusion
The synthesis of this compound is predominantly achieved through the hydrosilylation of N-protected allylamine with 1,1,3,3-tetramethyldisiloxane, followed by deprotection. This method, particularly when using silyl protecting groups, offers high yields and purity. The reaction proceeds via the well-established Chalk-Harrod mechanism. While alternative pathways such as ammonolysis of a chlorinated precursor and hydrolysis of a cyclic azasiloxane exist, they are less commonly employed and documented. The choice of synthesis route will depend on factors such as desired purity, scale, cost, and available starting materials. This guide provides the foundational knowledge for researchers to select and optimize the synthesis of this important bifunctional organosilicon compound.
References
Spectroscopic Analysis of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic analysis of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane, a versatile organosilicon compound with significant applications in materials science and as a linker in drug development. This document details the interpretation of its Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Experimental protocols for acquiring this spectroscopic data are also provided.
Molecular Structure and Properties
This compound is characterized by a flexible siloxane backbone with terminal aminopropyl groups. This unique structure imparts both inorganic and organic characteristics to the molecule, making it a valuable building block in the synthesis of various polymers and hybrid materials.
Chemical Structure:
Molecular Formula: C₁₀H₂₈N₂OSi₂
Molecular Weight: 248.52 g/mol
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound exhibits characteristic absorption bands corresponding to its amine, alkyl, and siloxane moieties.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3380, ~3300 | Medium | N-H stretching (primary amine) |
| ~2930 | Strong | C-H stretching (aliphatic) |
| ~1590 | Medium | N-H bending (primary amine) |
| ~1255 | Strong | Si-CH₃ bending |
| ~1055 | Very Strong | Si-O-Si stretching (asymmetric) |
| ~800 | Strong | Si-C stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.
The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons of the methyl and propyl groups. The chemical shifts are influenced by the electronegativity of the neighboring silicon, oxygen, and nitrogen atoms. The following data is based on the analysis of a closely related α,ω-Bis(3-aminopropyl)-polydimethylsiloxane and serves as a strong predictive model for the monomer.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.64 | Triplet | 4H | -CH₂-NH₂ |
| ~1.50 | Multiplet | 4H | -CH₂-CH₂ -CH₂- |
| ~1.12 | Singlet (broad) | 4H | -NH₂ |
| ~0.51 | Triplet | 4H | Si-CH₂ -CH₂- |
| ~0.05 | Singlet | 12H | Si-CH₃ |
| Chemical Shift (δ, ppm) | Assignment |
| ~45.5 | -CH₂-NH₂ |
| ~28.5 | -CH₂-C H₂-CH₂- |
| ~17.0 | Si-C H₂-CH₂- |
| ~0.0 | Si-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.[3][4]
| m/z | Relative Intensity | Assignment |
| 249.1813 | - | [M+H]⁺ (Molecular Ion)[3] |
| 116.0890 | High | [H₂N(CH₂)₃Si(CH₃)₂]⁺ |
| 74.0421 | Very High | [Si(CH₃)₂NH₂]⁺[3] |
| 75.0261 | Low | [Si(CH₃)₃]⁺ (rearrangement) |
| 59.0312 | Low | [Si(CH₃)NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.
FT-IR Spectroscopy
Objective: To identify the functional groups in this compound.
Methodology: Attenuated Total Reflectance (ATR) FT-IR spectroscopy.
-
Sample Preparation: A small drop of neat this compound liquid is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is applied to the crystal, and the sample spectrum is recorded.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
NMR Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Methodology: ¹H and ¹³C NMR spectroscopy.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.
-
¹H NMR Data Acquisition:
-
The spectrometer is tuned and shimmed for optimal resolution.
-
A standard one-pulse ¹H NMR experiment is performed.
-
Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).
Mass Spectrometry
Objective: To confirm the molecular weight and identify the fragmentation pattern of this compound.
Methodology: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry.[3]
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
Instrumentation: A high-resolution mass spectrometer, such as a QTOF, equipped with an ESI source.
-
Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
The ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) are optimized to achieve a stable spray and maximize the signal of the protonated molecule [M+H]⁺.
-
Mass spectra are acquired in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), the [M+H]⁺ ion is mass-selected in the quadrupole and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. The resulting fragment ions are then analyzed by the TOF mass analyzer.
-
-
Data Processing: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragments. This data is used to confirm the elemental composition and elucidate the fragmentation pathways.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the key fragmentation pathway of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bispropylamine | C10H28N2OSi2 | CID 17181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Reactivity of Aminopropyl-Terminated Siloxanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and reactivity of aminopropyl-terminated siloxanes. These versatile polymers, characterized by a flexible siloxane backbone and reactive terminal aminopropyl groups, are pivotal in a wide array of applications, from industrial coatings and adhesives to advanced drug delivery systems and biomaterials. This document serves as a detailed resource, offering insights into their synthesis, characterization, and functional performance, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes and relationships.
Physicochemical Properties
Aminopropyl-terminated siloxanes, most commonly based on a polydimethylsiloxane (PDMS) backbone, exhibit a unique combination of properties derived from their hybrid organic-inorganic structure. The siloxane chain imparts hydrophobicity, low surface energy, and high flexibility, while the terminal amine groups provide sites for chemical modification and impart a degree of hydrophilicity and reactivity.[1] The physical properties of these polymers can be tailored by controlling the molecular weight of the siloxane chain.
A summary of typical physical properties for various aminopropyl-terminated polydimethylsiloxanes is presented in Table 1.
Table 1: Physicochemical Properties of Aminopropyl-Terminated Polydimethylsiloxanes
| Property | Value | Source(s) |
| Molecular Weight (Mn) | 850 - 900 g/mol | [2] |
| ~2,500 g/mol | [3] | |
| ~16,365 g/mol | [1] | |
| ~27,000 g/mol | [4] | |
| Viscosity (at 25°C) | 10 - 15 cSt | [5] |
| 20 - 30 cSt | [6] | |
| 50 - 60 cSt | [6] | |
| 100 - 120 cSt | [6] | |
| 900 - 1,100 cSt | [6] | |
| 1,800 - 2,200 cSt | [6] | |
| 2,000 cSt | [4] | |
| Density (at 25°C) | 0.98 g/mL | [4][7] |
| Refractive Index (n20/D) | 1.406 - 1.412 | [4][5] |
| Boiling Point | >200 °C | [4][7] |
| Amine Equivalent | 0.07 - 0.09 meq/g (Amine number) | [4] |
Synthesis of Aminopropyl-Terminated Siloxanes
The two primary methods for the synthesis of aminopropyl-terminated siloxanes are anionic ring-opening polymerization of cyclosiloxanes and hydrosilylation of a terminal diene with a hydride-terminated siloxane followed by functional group transformation.
Anionic Ring-Opening Polymerization
This is a widely used method for preparing well-defined aminopropyl-terminated polysiloxanes.[8] The process involves the equilibration of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (D4), with a difunctional chain-terminating agent, 1,3-bis(3-aminopropyl)tetramethyldisiloxane, in the presence of a basic catalyst.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]
- 3. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]
- 4. researchgate.net [researchgate.net]
- 5. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation | MDPI [mdpi.com]
- 6. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. US6177583B1 - Method for the preparation of aminopropyl or aminoalkyl functional polyalkyl or aryl siloxanes - Google Patents [patents.google.com]
An In-depth Technical Guide to 1,3-Bis(3-aminopropyl)tetramethyldisiloxane: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a versatile organosilicon compound that plays a crucial role in advanced materials science. Its unique molecular architecture, featuring a flexible siloxane backbone and reactive aminopropyl terminal groups, imparts a desirable combination of properties to various polymeric systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility in polymer modification and as a curing agent. While its primary applications lie in materials science, its bifunctional nature suggests potential, albeit less explored, utility in bioconjugation and drug delivery systems.
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound consists of a central disiloxane (Si-O-Si) bond, with two methyl groups attached to each silicon atom. Each silicon atom is also bonded to a propyl chain, which is terminated by a primary amine group.
Caption: Chemical structure of this compound.
This unique structure confers both inorganic (siloxane) and organic (aminopropyl) characteristics, making it an excellent coupling agent and polymer modifier.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2469-55-8 | [1][2] |
| Molecular Formula | C10H28N2OSi2 | [1][3] |
| Molecular Weight | 248.52 g/mol | [1][3] |
| Appearance | Clear, colorless to pale yellow liquid | [4][5] |
| Boiling Point | 132-139 °C at 11 mmHg | [1][4] |
| Density | 0.901 g/mL at 20 °C | [4] |
| Refractive Index | 1.4460-1.4530 at 20 °C | [5] |
| Flash Point | 91 °C | [1] |
| Solubility | Slightly soluble in water | [4][6] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
| Spectroscopy | Key Features | Reference |
| FTIR | Conforms to structure | [5][7] |
| ¹H NMR | Confirms the presence of aminopropyl and methyl groups on the siloxane backbone. | [7] |
| ¹³C NMR | Provides detailed information on the carbon skeleton of the molecule. | [7] |
| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern. | [7] |
Synthesis of this compound
The synthesis of high-purity this compound is critical to avoid the presence of isomers that can negatively impact its performance, particularly in applications requiring high thermal stability. A common and effective method involves a hydrosilylation reaction.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol for Synthesis
The following protocol is a detailed method for the synthesis of this compound, adapted from established patent literature. This method is designed to produce a high-purity product free of undesirable isomers.
Materials:
-
N-trimethylsilylallylamine
-
1,1,3,3-Tetramethyldisiloxane
-
4% Isopropyl alcohol solution of H₂PtCl₆·6H₂O (Platinum catalyst)
-
Methanol
-
Ethanol
-
Triethylethoxysilane
-
Water
Procedure:
-
Hydrosilylation:
-
In a 1-liter glass flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, charge 129.3 g (1.0 mol) of N-trimethylsilylallylamine and 0.98 g of the platinum catalyst solution.
-
From the dropping funnel, add 67.2 g (0.5 mol) of 1,1,3,3-tetramethyldisiloxane dropwise to the flask at 70°C over 3 hours.
-
After the addition is complete, allow the reaction solution to ripen for one hour at the same temperature.
-
-
Desilylation:
-
To the reaction solution, add 64.0 g of methanol.
-
Reflux the solution for one hour to effect desilylation.
-
-
Purification:
-
Transfer the reaction solution to a distillation apparatus.
-
Distill off the ethanol and triethylethoxysilane under atmospheric pressure.
-
Add 10 g of water to the remaining solution and reflux for 2 hours.
-
Perform vacuum distillation to collect the fraction at 91-93°C/1.5 mmHg.
-
This process yields high-purity this compound.
Applications in Materials Science
The dual functionality of this compound makes it a valuable component in the formulation of high-performance polymers.
Modification of Polyimides
The incorporation of this compound into a polyimide backbone results in poly(imide-siloxane) copolymers with enhanced properties. The flexible siloxane segments improve the processability and toughness of the otherwise rigid polyimide, while also imparting lower water absorption and improved adhesive properties.[8][9]
Table of Properties for Poly(imide-siloxane) Copolymers:
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 68-75 °C | [8] |
| Melting Temperature (Tm) (for crystalline variants) | 210 °C | [8] |
| Solubility | Soluble in various organic solvents | [8] |
Detailed Experimental Protocol for Poly(imide-siloxane) Synthesis
This protocol describes the synthesis of a poly(imide-siloxane) copolymer.[9][10]
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
4,4'-methylenedianiline (MDA)
-
Bis(3-aminopropyl)-terminated polydimethylsiloxane (PDMS) (can be synthesized using this compound as an end-capper)
-
Tetrahydrofuran (THF)
-
N-methyl-2-pyrrolidone (NMP)
Procedure:
-
Poly(amic acid-siloxane) Synthesis:
-
In a dried 50-mL flask under a nitrogen atmosphere, dissolve MDA and PDMS in THF.
-
Add 6FDA to the solution and stir at 0°C for 1 hour, then at room temperature for 23 hours to form a viscous poly(amic acid-siloxane) solution.
-
-
Imidization:
-
Pour the poly(amic acid-siloxane) solution into distilled water to precipitate the polymer.
-
Collect the precipitate by filtration, wash with distilled water, and dry in a vacuum oven.
-
Thermally imidize the dried powder by stepwise heating in a furnace at 50°C, 100°C, and 150°C for 1 hour at each temperature, followed by a final heating at 250°C for 2 hours to obtain the poly(imide-siloxane).
-
Caption: Workflow for the synthesis of Poly(imide-siloxane) Copolymers.
Curing Agent for Epoxy Resins
The primary amine groups of this compound react readily with the epoxide groups of epoxy resins, making it an effective curing agent.[6] The incorporation of the flexible siloxane backbone into the crosslinked epoxy network can improve the toughness and lower the internal stress of the cured material.[11]
Table of Properties for Epoxy Resins Cured with this compound:
| Property | Effect of using this compound |
| Viscosity of uncured resin | Lowered |
| Flexural Modulus | Decreased |
| Toughness | Improved |
| Coefficient of Thermal Expansion (CTE) | Can be lowered by enabling higher filler loading |
General Experimental Protocol for Curing Epoxy Resins
The following is a general procedure for using this compound as a curing agent for an epoxy resin.
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound (curing agent)
-
Mixing container and stirrer
-
Mold
Procedure:
-
Preparation:
-
Ensure a clean and dry workspace with good ventilation.
-
The mold should be clean and dry.
-
-
Mixing:
-
Accurately weigh the epoxy resin and this compound in the appropriate stoichiometric ratio. The exact ratio will depend on the equivalent weights of the specific epoxy resin and the amine hardener.
-
Combine the resin and hardener in a mixing container.
-
Stir slowly and thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.[12]
-
-
Pouring and Curing:
-
Pour the mixture into the mold.
-
Allow the mixture to cure at the recommended temperature and time. The curing schedule can vary significantly depending on the specific epoxy system and desired properties. A typical curing cycle might involve an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete crosslinking.
-
Potential Applications in Drug Development
While the primary applications of this compound are in materials science, its structure as a bifunctional linker warrants consideration for its potential use in drug development. The terminal amine groups can be functionalized to attach to drug molecules, targeting ligands, or other biomolecules.[13][14] The siloxane backbone can provide spacing and flexibility.
Silane-based linkers are being explored in drug delivery and bioconjugation for their stability and versatile chemistry.[15][16] However, to date, there is limited specific research published on the direct application of this compound in targeted drug delivery systems. Further research is needed to explore its biocompatibility, stability in physiological conditions, and efficacy as a linker in this context.
Conclusion
This compound is a valuable and versatile chemical compound with a well-established role in the field of materials science. Its unique combination of a flexible siloxane backbone and reactive amine functionalities allows for the significant enhancement of polymer properties, particularly in polyimides and epoxy resins. The detailed synthetic and application protocols provided in this guide offer a practical resource for researchers and scientists. While its application in drug development is still an emerging area, its molecular structure presents intriguing possibilities for its use as a flexible linker in complex drug delivery systems, warranting further investigation.
References
- 1. This compound | [gelest.com]
- 2. 1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane Cas 2469-55-8 | Bis(3-aminopropyl)tetramethyldi [cfmats.com]
- 3. 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bispropylamine | C10H28N2OSi2 | CID 17181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2469-55-8 [chemicalbook.com]
- 5. 1,3-Bis(aminopropyl)tetramethyldisiloxane, 94% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 1,3-Bis(aminopropyl)tetramethyldisiloxane, 94% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 7. This compound(2469-55-8) IR Spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of a Crosslinked Poly(imide-siloxane) for Application to Transistor Insulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dakenchem.com [dakenchem.com]
- 12. teexpert-resin.com [teexpert-resin.com]
- 13. njbio.com [njbio.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-Phase Compatible Silane-Based Cleavable Linker Enables Custom Isobaric Quantitative Chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Solvent Compatibility of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a versatile organosilicon compound characterized by a flexible siloxane backbone and reactive primary amine functionalities. This unique structure imparts desirable properties for a range of applications, including as a curing agent for epoxy resins, a monomer for the synthesis of polyamides and polyimides, and a surface modifying agent. A thorough understanding of its solubility and solvent compatibility is critical for its effective use in various formulations and chemical syntheses, ensuring homogeneity, predictable reaction kinetics, and optimal performance of the final product. This guide provides a comprehensive overview of the available solubility data, general compatibility with different solvent classes, and standardized methodologies for its determination.
Core Concepts: Solubility of Siloxanes
The solubility of siloxanes is primarily governed by the principle of "like dissolves like." The low polarity of the siloxane (Si-O-Si) backbone and the non-polar nature of the methyl groups typically result in good solubility in non-polar or weakly polar organic solvents. Conversely, they exhibit limited solubility in highly polar solvents like water. The presence of the aminopropyl groups in this compound introduces polar primary amine functionalities, which can influence its solubility profile compared to non-functionalized polydimethylsiloxanes. These amine groups can engage in hydrogen bonding, potentially increasing compatibility with moderately polar solvents.
Solubility Data
Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The information available is largely qualitative.
Table 1: Summary of Qualitative Solubility Data for this compound
| Solvent Class | Solvent | Solubility/Compatibility | Citation(s) |
| Polar Protic | Water | Slightly soluble | [1][2][3][4] |
| No reaction with water under neutral conditions | [5] | ||
| General Organic | Organic Solvents | Soluble (in the context of polymer synthesis) | [6] |
Solvent Compatibility Profile
Based on the general principles of siloxane chemistry and the influence of the amine functionalities, a compatibility profile can be inferred.
High Compatibility / Likely Soluble:
-
Aromatic Hydrocarbons: Toluene, Xylene
-
Chlorinated Solvents: Dichloromethane, Chloroform
-
Ethers: Tetrahydrofuran (THF), Diethyl ether
-
Aprotic Solvents (in specific reactions): Dioxane
Moderate to Low Compatibility / Potentially Miscible or Partially Soluble:
-
Ketones: Acetone, Methyl Ethyl Ketone (MEK)
-
Esters: Ethyl Acetate
-
Alcohols: Ethanol, Isopropanol (The amine groups may enhance compatibility compared to non-functionalized siloxanes).
Low Compatibility / Likely Insoluble or Immiscible:
-
Highly Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Short-chain Alcohols: Methanol
-
Glycols: Ethylene Glycol
Experimental Protocols for Solubility Determination
For a precise quantitative determination of the solubility of this compound, a standardized experimental protocol should be followed. The following methodology is a general guideline adapted from principles outlined in OECD Guideline 105 (for water solubility) and ASTM methods for chemical solubility.
Objective
To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials and Equipment
-
This compound (of known purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Glass vials with screw caps
-
Syringes and filters (chemically compatible with the solvent)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Test Solutions:
-
In a series of glass vials, add a known volume of the selected solvent.
-
To each vial, add an excess amount of this compound. The presence of a distinct undissolved phase should be visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time required for saturation (e.g., 24-48 hours).
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed to let any undissolved material settle.
-
Centrifuge the vials to further separate the undissolved solute from the saturated solution.
-
Carefully extract a known volume of the clear supernatant using a syringe and filter it through a chemically resistant filter to remove any remaining micro-droplets.
-
-
Analysis:
-
Prepare a series of dilutions of the filtered saturated solution with the pure solvent.
-
Analyze the diluted solutions using a suitable and validated analytical method (e.g., GC-FID).
-
Quantify the concentration of this compound in the saturated solution by comparing the analytical response to a calibration curve prepared from standards of known concentrations.
-
-
Data Reporting:
-
Express the solubility as mass per volume (e.g., g/L or mg/mL) or as a weight percentage (wt%).
-
Report the temperature at which the solubility was determined.
-
Logical Relationships in Solubility
The following diagram illustrates the general logical relationship between the properties of this compound, the type of solvent, and the expected solubility outcome.
Caption: Factors influencing solubility.
Conclusion
While quantitative solubility data for this compound remains limited, a strong qualitative understanding of its solvent compatibility can be established based on its chemical structure. It is anticipated to be highly soluble in non-polar and weakly polar organic solvents and exhibits limited solubility in highly polar solvents such as water. For applications requiring precise concentrations, the experimental protocol outlined in this guide provides a robust framework for quantitative solubility determination. This knowledge is essential for formulators and researchers to effectively utilize this versatile siloxane in a variety of scientific and industrial applications.
References
- 1. This compound | 2469-55-8 [chemicalbook.com]
- 2. 1,3-Bis(aminopropyl)tetramethyldisiloxane, 94% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. fishersci.fi [fishersci.fi]
- 4. echemi.com [echemi.com]
- 5. This compound | [gelest.com]
- 6. 1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane Cas 2469-55-8 | Bis(3-aminopropyl)tetramethyldi [cfmats.com]
An In-Depth Technical Guide to Diamino-Functional Siloxane Monomers: Core Characteristics and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diamino-functional siloxane monomers, outlining their fundamental characteristics, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further research and application.
Core Characteristics of Diamino-Functional Siloxane Monomers
Diamino-functional siloxane monomers are a class of organosilicon compounds characterized by the presence of two amino functional groups and a siloxane backbone. This unique bifunctional nature imparts a versatile set of properties, making them valuable as coupling agents, surface modifiers, and building blocks for more complex polymers.[1][2][3] The amino groups provide reactivity towards a wide range of organic polymers, while the siloxane component ensures compatibility with and adhesion to inorganic substrates.[1][4]
The general structure of a diamino-functional silane can be represented as Y-R-Si-X3, where Y is an organic functional group containing amino moieties, R is an alkyl group, and X represents a hydrolyzable group, typically an alkoxy group.[5] The hydrolyzable groups react with surface hydroxyls on inorganic materials to form stable siloxane (Si-O-Si) bonds, while the amino groups can react with various organic resins.[1][5]
Key Properties and Applications
These monomers are instrumental in a variety of industrial and research applications due to their ability to:
-
Promote Adhesion: They significantly enhance the adhesion between organic polymers and inorganic substrates such as glass, metals, and silica.[2][4] This is crucial in the manufacturing of composites, coatings, and adhesives.[1]
-
Improve Mechanical Properties: By acting as a molecular bridge between the organic and inorganic phases, they can improve the flexural strength, tensile strength, and impact resistance of composite materials.[3][4]
-
Surface Modification: They can be used to modify the surface properties of materials, for example, by introducing hydrophobicity.[4]
-
Crosslinking Agents: The dual amino functionality allows them to act as crosslinkers in polymer systems, enhancing their thermal and mechanical stability.[1]
-
Drug Delivery Systems: Their biocompatibility and ability to be functionalized make them promising candidates for the development of drug delivery vehicles.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for representative diamino-functional siloxane monomers. This information is essential for selecting the appropriate monomer for a specific application and for predicting its behavior in different chemical environments.
Table 1: Physicochemical Properties of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (CAS: 1760-24-3)
| Property | Value | Reference |
| Molar Mass | 222.36 g/mol | |
| Boiling Point | 261 - 263 °C (at 1013 hPa) | |
| Density | 1.02 g/cm³ (at 20 °C) | |
| Vapor Pressure | 1.5 hPa (at 20 °C) | |
| Flash Point | 136 °C | |
| Ignition Point | 300 °C | |
| pH | 10 (10 g/l in H₂O at 20 °C) | [7] |
| Solubility | Insoluble in water (hydrolyzes) |
Table 2: Properties of Aminopropyl Terminated Polydimethylsiloxane (Representative Examples)
| Property | Value | Reference |
| Average Mn | ~2500 g/mol | [8] |
| Boiling Point | >200 °C | [9] |
| Density | 0.98 g/mL (at 25 °C) | [9] |
| Appearance | Viscous liquid, Colourless | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of diamino-functional siloxane monomers.
Synthesis of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
While the direct synthesis of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane is a complex industrial process, a general laboratory-scale functionalization of a siloxane with an amino group can be conceptualized through a hydrosilylation reaction. The following is a representative protocol for the synthesis of an amino-functional siloxane.[10]
Materials:
-
Hydrido-functional siloxane (e.g., tetramethyldisiloxane)
-
Unsaturated amine (e.g., allylamine)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, dissolve the hydrido-functional siloxane and the unsaturated amine in anhydrous toluene.
-
Add a catalytic amount of the platinum catalyst to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress using FTIR by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the product by vacuum distillation or column chromatography.
Characterization Protocols
FTIR is a crucial technique for confirming the synthesis of diamino-functional siloxanes by identifying key functional groups.[11][12][13]
Procedure:
-
Acquire a background spectrum of the empty ATR crystal or KBr pellet.
-
Place a small amount of the liquid or solid sample onto the ATR crystal or prepare a KBr pellet.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic peaks:
-
N-H stretching: 3300-3500 cm⁻¹ (primary and secondary amines)
-
C-H stretching: 2850-2960 cm⁻¹ (alkyl chains)
-
Si-O-Si stretching: 1000-1100 cm⁻¹ (siloxane backbone)
-
Si-C stretching: 1250-1270 cm⁻¹
-
Disappearance of Si-H stretching (for hydrosilylation): ~2100-2200 cm⁻¹[12]
-
Disappearance of C=C stretching (for hydrosilylation): ~1640 cm⁻¹[14]
-
¹H NMR spectroscopy is used to elucidate the structure of the synthesized monomers and to determine the molecular weight of polymers.[15][16]
Procedure:
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Assign the peaks to the corresponding protons in the molecule. For aminopropyl-terminated polydimethylsiloxane, typical chemical shifts are:
-
The integration of the peaks can be used to determine the ratio of the different proton environments and to calculate the number-average molecular weight (Mn) for polymeric samples.[15]
TGA is used to evaluate the thermal stability of the siloxane monomers and to quantify the amount of organic functional groups grafted onto a surface.[8][17][18]
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) into a TGA sample pan.[19]
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[20]
-
Record the weight loss of the sample as a function of temperature.
-
The onset of decomposition indicates the thermal stability of the material. The weight loss at different temperature ranges can be correlated to the loss of specific functional groups.[18]
Visualizations
Adhesion Promotion Mechanism
The following diagram illustrates the mechanism by which diamino-functional silanes act as adhesion promoters between an inorganic substrate and an organic polymer.
Caption: Adhesion promotion mechanism of a diamino-functional silane.
General Experimental Workflow
This diagram outlines a typical workflow for the synthesis and characterization of diamino-functional siloxane monomers.
Caption: General experimental workflow for synthesis and characterization.
Role in Drug Delivery Systems
Diamino-functional siloxanes can be incorporated into drug delivery systems, such as responsive hydrogels, where they can influence the drug release profile. The amino groups can impart pH-sensitivity, leading to controlled drug release in specific environments.[6]
Caption: pH-responsive drug release from a hydrogel with diamino-functional siloxanes.
References
- 1. nbinno.com [nbinno.com]
- 2. Amino Functional Silane | Amino Silane Coupling Agent & Adhesion Promoter [cfmats.com]
- 3. Diamino Silane, Modified Di-amino Functional Silane | Changfu Chemical [cfsilicones.com]
- 4. Diamino alkyl functional silane oligomer for better adhesion and mechanical properties - News | BRB [brb-international.com]
- 5. sunfar-silicone.com [sunfar-silicone.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane CAS 1760-24-3 | 819172 [merckmillipore.com]
- 8. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04296C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. gelest.com [gelest.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane in Advanced Polymer Synthesis: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(3-aminopropyl)tetramethyldisiloxane (BAPTMDS) is a key difunctional amino siloxane monomer utilized in the synthesis of a variety of advanced polymers. Its unique molecular structure, which combines a flexible tetramethyldisiloxane backbone with reactive primary amine end-groups, imparts desirable properties such as enhanced flexibility, improved thermal stability, increased solubility, and superior adhesion to the resulting polymers. This technical guide provides a comprehensive overview of the role of BAPTMDS in the synthesis and modification of polyamides, polyimides, epoxy resins, and polyurethanes. It includes a summary of the mechanical and thermal properties of BAPTMDS-containing polymers, detailed experimental protocols for their synthesis, and graphical representations of key polymerization pathways.
Introduction
The relentless pursuit of high-performance materials in fields ranging from microelectronics to biomedical devices has driven the development of novel polymers with tailored properties. Siloxane-containing polymers have garnered significant attention due to their unique combination of organic and inorganic characteristics. This compound (CAS No. 2469-55-8), hereafter referred to as BAPTMDS, has emerged as a critical building block in this class of materials. The presence of the flexible Si-O-Si bond in its backbone introduces a low rotational energy barrier, leading to polymers with reduced brittleness and improved impact resistance.[1] Concurrently, the terminal primary amine groups provide reactive sites for polymerization with a variety of co-monomers, including dicarboxylic acids, dianhydrides, epoxy resins, and diisocyanates. This guide will delve into the specific applications of BAPTMDS as a monomer, presenting key data and methodologies for the synthesis and characterization of the resulting polymers.
Physicochemical Properties of BAPTMDS
A thorough understanding of the physical and chemical properties of BAPTMDS is essential for its effective use in polymer synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₈N₂OSi₂ | |
| Molecular Weight | 248.52 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 132-139 °C at 11 mmHg | |
| Density | ~0.901 g/mL at 20 °C | |
| Refractive Index | ~1.448 at 20 °C | |
| Solubility | Slightly soluble in water; soluble in many organic solvents |
Table 1: Physicochemical properties of this compound.
Role in Polyamide Synthesis
The incorporation of BAPTMDS into polyamide chains introduces siloxane moieties that disrupt the chain packing and hydrogen bonding, leading to increased solubility and a lower glass transition temperature (Tg).
Impact on Thermal Properties
Copolyamides synthesized by melt polycondensation of BAPTMDS, hexamethylenediamine, and adipic acid exhibit a depression in melting temperature (Tm) and a change in glass transition temperature (Tg) as the concentration of the BAPTMDS-adipic acid component increases.[2]
| Polymer System | Tg (°C) | Tm (°C) | Reference |
| Copolyamide with increasing BAPTMDS content | Varies with composition | Decreases with increasing BAPTMDS | [2] |
Table 2: Thermal properties of copolyamides containing BAPTMDS.
Experimental Protocol: Synthesis of Siloxane-Containing Polyamides
A general procedure for the melt polycondensation of BAPTMDS with a dicarboxylic acid is as follows:
-
Equimolar amounts of this compound and a selected aromatic dicarboxylic acid are placed in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.
-
The mixture is heated under a nitrogen atmosphere to the melting point of the monomers to initiate polycondensation.
-
The temperature is gradually increased while maintaining a nitrogen flow to facilitate the removal of the water byproduct.
-
The polymerization is continued until a viscous polymer melt is obtained.
-
The resulting polyamide is cooled, solidified, and can be purified by dissolution in a suitable solvent and precipitation in a non-solvent.
Role in Polyimide Synthesis
In polyimide synthesis, BAPTMDS serves as a flexible diamine monomer. Its incorporation into the polyimide backbone enhances solubility and processability while maintaining good thermal stability.
Impact on Thermal and Mechanical Properties
Polyimides prepared from the melt polycondensation of BAPTMDS with various tetracarboxylic dianhydrides, such as pyromellitic dianhydride (PMDA), 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), and biphenyltetracarboxylic dianhydride (BPDA), exhibit distinct thermal behaviors. The polyimide derived from PMDA is crystalline with a melting point of 210 °C, while those from BTDA and BPDA are amorphous with glass transition temperatures of 68 °C and 75 °C, respectively.[2] These siloxane-containing polyimides are generally soluble in various organic solvents and possess acceptable thermal stability.[2]
| Dianhydride Co-monomer | Polymer Type | Tg (°C) | Tm (°C) | Reference |
| Pyromellitic dianhydride (PMDA) | Crystalline | - | 210 | [2] |
| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | Amorphous | 68 | - | [2] |
| Biphenyltetracarboxylic dianhydride (BPDA) | Amorphous | 75 | - | [2] |
Table 3: Thermal properties of polyimides derived from BAPTMDS and various dianhydrides.
Experimental Protocol: Synthesis of Siloxane-Containing Polyimides
The synthesis of siloxane-containing polyimides typically involves a two-step process:
-
Poly(amic acid) Formation: In a dry reaction vessel under a nitrogen atmosphere, BAPTMDS is dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). An equimolar amount of the chosen dianhydride is added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is then converted to the corresponding polyimide via thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate and heated in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C, each for 1 hour, to effect cyclodehydration.
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine, are added to the poly(amic acid) solution and stirred at room temperature to induce imidization. The resulting polyimide is then precipitated, washed, and dried.
-
Polymerization Workflow
Figure 1. General workflow for the synthesis of siloxane-containing polyimides.
Role in Epoxy Resin Formulations
BAPTMDS is employed as a curing agent and a flexibilizer in epoxy resin systems. Its primary amine groups react with the epoxy groups of the resin, leading to crosslinking. The flexible siloxane backbone helps to reduce the internal stress and brittleness of the cured epoxy, thereby improving its toughness and impact resistance.[3] This is particularly beneficial in applications such as electronic packaging, where thermal cycling can induce stress.[1]
Experimental Protocol: Curing of Epoxy Resin with BAPTMDS
A general procedure for curing a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with BAPTMDS is as follows:
-
Calculate the stoichiometric amount of BAPTMDS required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of BAPTMDS and the epoxy equivalent weight (EEW) of the resin.
-
Preheat the epoxy resin to reduce its viscosity.
-
Add the calculated amount of BAPTMDS to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into a mold and cure it in an oven according to a specific curing schedule (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).
Curing Reaction Pathway
Figure 2. Signaling pathway for the curing of epoxy resin with BAPTMDS.
Role in Polyurethane and Polysiloxane-Urea Copolymer Synthesis
In the synthesis of polyurethanes and polysiloxane-urea copolymers, BAPTMDS acts as a chain extender or as a component of the soft segment. Its reaction with diisocyanates leads to the formation of urea linkages.
Impact on Mechanical Properties
Soft thermoplastic polysiloxane-urea elastomers synthesized from amino-terminated polydimethylsiloxanes, 4,4′-Methylenebis(cyclohexylisocyanate) (H12MDI), and BAPTMDS as a chain extender exhibit excellent flexibility and transparency, making them suitable for applications such as intraocular lenses.
Experimental Protocol: Synthesis of Polysiloxane-Urea Elastomers
A two-step polyaddition route can be employed for the synthesis of these elastomers:
-
Catalyst Preparation (Tetramethylammonium-3-aminopropyl-dimethylsilanolate): BAPTMDS and tetramethylammonium hydroxide (TMAH) are dissolved in an appropriate solvent like THF and heated to reflux. The solvent and byproducts are then removed under vacuum to yield the catalyst.
-
Polymerization:
-
Prepolymer Formation: An amino-terminated polydimethylsiloxane is reacted with an excess of a diisocyanate (e.g., H12MDI) to form an isocyanate-terminated prepolymer.
-
Chain Extension: The prepolymer is then reacted with a stoichiometric amount of BAPTMDS as a chain extender to form the final polysiloxane-urea elastomer. The reaction progress can be monitored by FTIR-ATR spectroscopy by observing the disappearance of the isocyanate peak.
-
Logical Relationship of Synthesis
Figure 3. Logical relationship in the synthesis of polysiloxane-urea elastomers.
Conclusion
This compound is a highly versatile and valuable monomer in the field of polymer chemistry. Its unique combination of a flexible siloxane backbone and reactive amine functionalities allows for the synthesis of a wide range of polymers with tailored properties. The incorporation of BAPTMDS into polyamides, polyimides, epoxy resins, and polyurethanes leads to materials with enhanced flexibility, improved thermal stability, and better processability. This technical guide has provided an overview of the key applications of BAPTMDS, along with quantitative data and detailed experimental protocols, to aid researchers and scientists in the development of next-generation high-performance materials. Further research into the structure-property relationships of BAPTMDS-based polymers will undoubtedly continue to expand their application in diverse and demanding technological fields.
References
In-Depth Technical Guide on the Thermal Stability of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane, a versatile organosilicon compound. This document outlines the material's thermal properties, presents available data on its decomposition, and provides detailed experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Introduction to this compound
This compound is a diamine-functionalized siloxane that finds applications as a curing agent, a monomer for specialty polymers, and a surface modifying agent. Its thermal stability is a critical parameter for its use in high-temperature applications and for ensuring safety during its handling and processing. Thermal decomposition of this compound can lead to the release of irritating and hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and silicon dioxide.
Thermal Stability Analysis: Quantitative Data
Direct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound is not extensively available in the public domain. However, studies on materials incorporating aminopropyl-terminated siloxanes provide valuable insights into the thermal behavior of this functional group.
The following table summarizes TGA data for an epoxy nanocomposite reinforced with aminopropyl-terminated polydimethylsiloxane-treated carbon nanotubes (AFCNTs). While this data does not represent the pure compound, it indicates the thermal stability imparted by the aminopropyl siloxane functionality within a polymer matrix.
| Material System | T5 (°C) | T10 (°C) | Char Yield at 700 °C (%) |
| Pristine Epoxy Matrix | 352 | 363 | - |
| Epoxy + 2.5 wt.% AFCNT | 374 | 387 | +3.35 (relative to neat matrix) |
T5 and T10 represent the temperatures at which 5% and 10% weight loss occurs, respectively. This data demonstrates that the incorporation of aminopropyl-terminated siloxanes can enhance the thermal stability of a polymer system.[1]
Experimental Protocols for Thermal Analysis
To facilitate further research and analysis of this compound, detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided below.
Thermogravimetric Analysis (TGA) Protocol
TGA is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is ideal for determining the thermal stability and decomposition profile of liquid samples like this compound.
Objective: To determine the onset of decomposition and the weight loss profile of this compound as a function of temperature.
Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).
Materials:
-
This compound sample.
-
Alumina or platinum crucibles (150 µL).[2]
-
Inert gas (e.g., Nitrogen, 99.999% purity).
-
Oxidizing gas (e.g., Air, for oxidative stability studies).
Procedure:
-
Sample Preparation:
-
Place a clean, empty alumina or platinum crucible on the TGA's microbalance and tare it.
-
Carefully dispense 5-10 mg of the liquid this compound into the crucible.[3] For liquid samples, ensure the bottom of the crucible is evenly covered.
-
Record the exact initial sample weight.
-
-
Instrument Setup:
-
Set the purge gas (typically nitrogen for decomposition studies) to a flow rate of 20-50 mL/min.
-
Set the temperature program:
-
Equilibrate at 30 °C.
-
Ramp up the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. A common heating rate for such analyses is 10°C/min.[4]
-
-
-
Data Acquisition:
-
Initiate the TGA run.
-
The instrument will record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
Identify the temperatures for 5% (T5) and 10% (T10) weight loss.
-
Determine the residual weight at the end of the experiment.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting, crystallization, and glass transitions.
Objective: To identify thermal transitions such as boiling point, and to observe any exothermic or endothermic events associated with the decomposition of this compound.
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q-20 or similar).
Materials:
-
This compound sample.
-
Hermetic aluminum pans and lids.
-
Inert gas (e.g., Nitrogen, 99.999% purity).
Procedure:
-
Sample Preparation:
-
Place a clean, empty hermetic aluminum pan on a microbalance and tare it.
-
Dispense 2-10 mg of the liquid this compound into the pan.[5]
-
Hermetically seal the pan using a sample press. This is crucial for liquid samples to prevent evaporation before boiling or decomposition.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the purge gas (nitrogen) to a flow rate of 20-50 mL/min.
-
Set the temperature program:
-
Equilibrate at a temperature below the expected boiling point (e.g., 25 °C).
-
Ramp up the temperature to a point beyond the expected decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
-
Data Acquisition:
-
Start the DSC run.
-
The instrument will record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks, which may correspond to the boiling point.
-
Identify exothermic peaks, which may indicate decomposition or other chemical reactions.
-
Determine the onset temperature and the peak temperature for each observed transition.
-
Visualizations
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates the general workflow for conducting a thermal stability analysis of this compound.
Caption: Workflow for TGA and DSC analysis.
Logical Relationship of Thermal Decomposition
This diagram illustrates the logical progression of the thermal decomposition of this compound based on general knowledge of siloxane and amine chemistry.
Caption: Conceptual decomposition pathway.
References
Technical Guide: Purity and Isomeric Profiles of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a versatile difunctional aminosiloxane utilized extensively as a monomer and chain extender in the synthesis of various polymers, including polyamides and polyimides, and as a curing agent for epoxy resins. Its utility in high-performance applications, particularly within the electronics and biomedical sectors, necessitates a thorough understanding and control of its purity and isomeric composition. This technical guide provides a comprehensive overview of the purity levels, potential isomers, and the analytical and purification methodologies critical for ensuring the quality and consistency of this compound.
Purity Levels and Isomeric Impurities
The purity of this compound is a critical parameter that can significantly influence the properties of the resulting polymers and materials. Commercially available grades of this compound typically exhibit purities ranging from greater than 83% to as high as 97%.
| Purity Level | Analysis Method | Source |
| >97% | Not Specified | Commercial Supplier[1] |
| ≥92.0% | Gas Chromatography (GC) | Commercial Supplier[2] |
| >83.0% | Gas Chromatography (GC) | Commercial Supplier[3] |
A key consideration in the synthesis and application of this compound is the potential for the formation of isomeric impurities. The primary isomer of concern is 1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane . This isomer can arise during the hydrosilylation step of the synthesis. The presence of this isomer can be detrimental to the performance of the final product, particularly in applications requiring high thermal stability, as it is less heat stable than the desired 1,3-isomer.[4]
Synthesis and Purification
A common route for the synthesis of this compound involves the hydrosilylation of an N-silylated allylamine compound with a hydrogendimethylalkoxysilane in the presence of a platinum catalyst, followed by desilylation and hydrolysis.[4] A method has been patented that produces the desired product free of the 1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane isomer.[4]
Purification is most effectively achieved through vacuum distillation .[4] This process removes lower-boiling impurities and unreacted starting materials.
Below is a generalized workflow for the synthesis and purification of this compound designed to minimize isomeric impurities.
Experimental Protocols
Synthesis of Isomer-Free this compound
This protocol is adapted from a patented method designed to produce high-purity, isomer-free product.[4]
-
Hydrosilylation and Desilylation:
-
Charge a suitable reaction vessel equipped with a stirrer, reflux condenser, thermometer, and dropping funnel with N-trimethylsilylallylamine and a platinum catalyst (e.g., a 4% isopropyl alcohol solution of H₂PtCl₆·6H₂O).
-
Heat the mixture.
-
Add hydrogendimethylethoxysilane dropwise to the flask over a period of time to control the exothermic reaction.
-
After the addition is complete, continue to stir the reaction mixture at an elevated temperature to ensure the completion of the hydrosilylation.
-
Cool the reaction mixture and add an alcohol (e.g., ethanol) to effect desilylation.
-
-
Hydrolysis and Purification:
-
Remove the alcohol and other volatile components under reduced pressure.
-
Add water to the remaining residue and reflux the mixture for a specified time to hydrolyze the alkoxysilane intermediates.
-
Perform vacuum distillation on the resulting product. Collect the fraction at the appropriate boiling point and pressure (e.g., 91-93°C / 1.5 mmHg) to yield pure this compound.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis
GC-MS is a powerful technique for assessing the purity of this compound and quantifying the presence of isomers and other impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of siloxanes (e.g., VF-WAX elastic quartz capillary column).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 220°C.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Final hold: 5 minutes at 240°C.
-
-
MS Detection: Electron Ionization (EI) mode at 70 eV.
-
Mass Spectrometer Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Note: This is a general method; optimization may be required based on the specific instrument and impurities being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for confirming the chemical structure of this compound.
-
¹H NMR: The proton NMR spectrum provides information on the different types of protons in the molecule. Expected signals include those for the methyl protons on the silicon atoms, and the methylene protons of the aminopropyl groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons and the three different carbons of the propyl chain.
-
²⁹Si NMR: Silicon-29 NMR is particularly useful for characterizing siloxane compounds. A distinct signal is expected for the silicon atoms in the disiloxane backbone.
Quality Control Workflow
A robust quality control workflow is essential to ensure the consistent quality of this compound for its intended applications.
Conclusion
The performance of materials derived from this compound is intrinsically linked to its purity and the absence of isomeric impurities. The primary isomer, 1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane, can compromise the thermal stability of end products. Through controlled synthesis, rigorous purification via vacuum distillation, and comprehensive analytical testing using techniques such as GC-MS and NMR, a high-purity product suitable for demanding applications can be consistently produced. The implementation of a thorough quality control workflow is paramount for researchers and manufacturers to ensure the reliability and performance of their materials.
References
- 1. Low molecular weight siloxane testing_Dongguan Guangmai Electronic Technology Co., Ltd. [guangmai.com]
- 2. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]
- 3. 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bispropylamine | C10H28N2OSi2 | CID 17181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US6087520A - Preparation of this compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Surface Modification with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the surface modification of various substrates using 1,3-Bis(3-aminopropyl)tetramethyldisiloxane. This difunctional aminosiloxane is a versatile molecule for introducing primary amine groups onto surfaces, enabling covalent immobilization of biomolecules, nanoparticles, and other ligands crucial for applications in drug delivery, biosensing, and tissue engineering.
Introduction
This compound is an organosilicon compound featuring two primary amine groups and a flexible tetramethyldisiloxane backbone. This unique structure allows it to act as a robust coupling agent, enhancing adhesion between organic and inorganic materials.[1] The terminal primary amine groups serve as reactive sites for covalent attachment of a wide range of molecules, while the siloxane portion facilitates strong bonding to hydroxylated surfaces such as glass, silicon, and various metal oxides.[1] Its applications span from modifying surfaces for improved biocompatibility to serving as a curing agent in epoxy resins for electronic packaging.[2][3]
Key Applications
-
Bioconjugation: The primary amine groups provide anchor points for the covalent attachment of proteins, antibodies, peptides, and nucleic acids. This is fundamental for the development of immunoassays, protein microarrays, and engineered cell culture surfaces.
-
Drug Delivery: Functionalization of nanoparticles or other drug carriers with this aminosiloxane enables the conjugation of targeting ligands or therapeutic molecules, facilitating targeted drug delivery.
-
Biosensors: Modification of electrode or sensor surfaces with a controlled density of primary amines is a critical step in the fabrication of highly sensitive and selective biosensors.
-
Enhanced Adhesion: It significantly improves the adhesion between different materials, which is valuable in the production of composite materials and coatings.[1]
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the provided search results, the following table presents typical data ranges observed for similar aminosilane surface modifications, such as with 3-aminopropyltriethoxysilane (APTES), which can serve as a reference. The actual values for the specified disiloxane may vary depending on the substrate and protocol used.
| Parameter | Typical Value/Range | Characterization Method |
| Layer Thickness | 0.5 - 2.0 nm | Ellipsometry, AFM |
| Water Contact Angle (WCA) | 40° - 70° (post-modification) | Contact Angle Goniometry |
| Surface Roughness (RMS) | 0.2 - 0.8 nm | Atomic Force Microscopy (AFM) |
| Amine Surface Density | 0.4 - 8 amines/nm² | Acid-base titration, XPS |
Note: The data presented are generalized from aminosilane surface modification literature and should be considered as expected ranges.
Experimental Protocols
The following protocols provide a step-by-step guide for the surface modification of silicon-based substrates. These can be adapted for other hydroxylated surfaces with appropriate adjustments.
Protocol 1: Substrate Cleaning and Hydroxylation
This protocol is essential for removing organic contaminants and generating surface silanol (-OH) groups required for silanization.
Materials:
-
Substrate (e.g., silicon wafers, glass coverslips)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).)
-
Deionized (DI) water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Immerse the substrates in Piranha solution for 30 minutes at room temperature.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Bake the substrates in an oven at 110°C for 30 minutes to remove any residual water.[4]
Protocol 2: Surface Silanization
This protocol describes the deposition of a this compound monolayer onto the cleaned and hydroxylated surface.
Materials:
-
Cleaned and hydroxylated substrates
-
This compound
-
Anhydrous toluene
-
Ethanol
Procedure:
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a clean, dry reaction vessel.
-
Immerse the cleaned and hydroxylated substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane.
-
Rinse the substrates with ethanol.
-
Dry the aminated substrates under a stream of nitrogen gas.
-
Cure the aminosilane layer by baking the substrates in an oven at 110°C for 30-60 minutes. This promotes the formation of stable siloxane bonds.[4][5]
Protocol 3: Post-Silanization Characterization (Optional but Recommended)
It is crucial to characterize the surface at each stage of the modification process to confirm the success of each step.[4]
Recommended Techniques:
-
Contact Angle Goniometry: To assess the change in surface hydrophilicity.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and the presence of nitrogen from the amine groups.
-
Atomic Force Microscopy (AFM): To evaluate the surface topography and roughness.
-
Ellipsometry: To measure the thickness of the deposited silane layer.
Visualizations
Experimental Workflow
Caption: Workflow for surface modification.
Signaling Pathway Analogy: Surface Activation and Functionalization
While not a biological signaling pathway, this diagram illustrates the logical progression of the surface chemistry.
Caption: Surface functionalization pathway.
References
- 1. dakenchem.com [dakenchem.com]
- 2. 1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane Cas 2469-55-8 | Bis(3-aminopropyl)tetramethyldi [cfmats.com]
- 3. dakenchem.com [dakenchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Polyamides Using 1,3-Bis(3-aminopropyl)tetramethyldisiloxane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a versatile diamine monomer integral to the synthesis of specialty polyamides. Its flexible tetramethyldisiloxane core imparts unique properties to the resulting polymers, including enhanced solubility, lower glass transition temperatures, and improved processability compared to their wholly aromatic counterparts. These characteristics make siloxane-containing polyamides attractive for a range of applications, including high-performance films, coatings, and as modifiers for other polymers. This document provides detailed application notes and experimental protocols for the synthesis of polyamides incorporating this compound.
Synthesis Strategies
Polyamides from this compound can be synthesized through several methods, primarily melt polycondensation and solution polymerization. The choice of method depends on the specific co-monomers, desired polymer properties, and available equipment.
Melt Polycondensation
Melt polycondensation is a solvent-free method that involves heating the monomers above their melting points to initiate polymerization. This technique is often used for the synthesis of copolyamides where one of the co-monomers has a lower melting point.
Solution Polymerization
Solution polymerization is carried out in a solvent in which both the monomers and the resulting polymer are soluble. This method allows for better control over the reaction temperature and viscosity, and is particularly suitable for reactions involving aromatic diacid chlorides, which are highly reactive.
Experimental Protocols
Protocol 1: Synthesis of a Copolyamide via Melt Polycondensation
This protocol describes the synthesis of a copolyamide from this compound, hexamethylenediamine, and adipic acid.[1]
Materials:
-
This compound
-
Hexamethylenediamine
-
Adipic acid
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Charge the glass reactor with equimolar amounts of this compound, hexamethylenediamine, and adipic acid.
-
Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.
-
Under a constant, gentle stream of nitrogen, begin heating the reactor with stirring.
-
Gradually increase the temperature to the melting point of the monomer mixture to form a homogeneous melt.
-
Continue to heat the mixture to the polymerization temperature (typically 220-280°C). Water will begin to distill off as the polycondensation reaction proceeds.
-
Maintain the reaction at this temperature for a predetermined time (e.g., 2-4 hours) while continuously removing the water byproduct.
-
Apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization to completion, resulting in a high molecular weight polymer.
-
Once the desired viscosity is achieved, cool the reactor and extrude or dissolve the polymer for further processing and analysis.
Protocol 2: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polymerization
This protocol details the synthesis of a polyamide from this compound and an aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) in an aprotic polar solvent.
Materials:
-
This compound
-
Terephthaloyl chloride (or Isophthaloyl chloride)
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl) (optional, to enhance solubility)
-
Triethylamine (as an acid scavenger)
-
Nitrogen gas (high purity)
-
Methanol (for precipitation)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel
-
Low-temperature bath (e.g., ice-water bath)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a precise amount of this compound and triethylamine in anhydrous NMP (or DMAc). If needed, add LiCl to the solvent to improve the solubility of the final polymer.
-
Cool the flask to 0-5°C using a low-temperature bath.
-
Dissolve an equimolar amount of the aromatic diacid chloride in a minimal amount of anhydrous NMP and add it to the dropping funnel.
-
Add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 4-24 hours) to ensure complete polymerization.
-
Precipitate the resulting polymer by pouring the viscous polymer solution into a non-solvent such as methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then water to remove any unreacted monomers and salts.
-
Dry the polyamide product in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Data Presentation
The incorporation of this compound significantly influences the properties of the resulting polyamides. A summary of typical properties is presented below.
| Property | Polyamide Type | Value | Reference |
| Glass Transition Temperature (Tg) | Copolyamide with hexamethylenediamine and adipic acid | Varies with siloxane content | [1] |
| Polyimide with pyromellitic dianhydride | 210°C (Melting Point) | [1] | |
| Polyimide with benzophenonetetracarboxylic dianhydride | 68°C | [1] | |
| Polyimide with biphenyltetracarboxylic dianhydride | 75°C | [1] | |
| Solubility | Copolyamides and Polyimides | Soluble in various organic solvents | [1] |
| Thermal Stability | Siloxane-containing polyimides | Acceptable thermal stability | [1] |
Visualization of Experimental Workflows
Melt Polycondensation Workflow
Caption: Workflow for Melt Polycondensation.
Solution Polymerization Workflow
Caption: Workflow for Solution Polymerization.
References
Application Notes and Protocols: Synthesis of Poly(imide-siloxane) Copolymers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of poly(imide-siloxane) copolymers, materials of significant interest due to their unique combination of high thermal stability, chemical resistance, and flexibility. These properties make them suitable for advanced applications in microelectronics, aerospace, and as specialized membranes.[1]
The synthesis is typically performed via a conventional two-step procedure involving the formation of a poly(amic acid) precursor, followed by cyclodehydration (imidization) to yield the final polyimide.[2] This guide covers both thermal and chemical imidization methods.
General Synthesis Pathway
The synthesis of poly(imide-siloxane) copolymers involves a two-step polycondensation reaction. First, a dianhydride is reacted with diamines (a mixture of an organic diamine and a siloxane diamine) in a polar aprotic solvent to form a soluble poly(amic acid-siloxane) (PAAS) precursor. In the second step, this precursor is converted into the final poly(imide-siloxane) (PIS) through either thermal treatment or chemical dehydration, which causes the amic acid groups to cyclize into imide rings, releasing water as a byproduct.[3][4]
Experimental Workflow
The overall process, from reactant preparation to final polymer characterization, follows a structured workflow. Careful control over each step is crucial for synthesizing polymers with desired molecular weights and properties.
Experimental Protocols
Protocol 1: Synthesis via Two-Step Thermal Imidization
This protocol is adapted from a representative synthesis of a poly(imide-siloxane) copolymer and is a widely used method.[2][4]
Step 1: Synthesis of Poly(amic acid-siloxane) (PAAS) Precursor
-
Preparation : Ensure all glassware (e.g., a 50 mL three-neck flask with a mechanical stirrer) is thoroughly dried in an oven to prevent moisture, which can interfere with the reaction.
-
Reactant Loading : Charge the dried flask with the organic diamine (e.g., 4,4'-oxydianiline, ODA) and the amine-terminated siloxane diamine (e.g., PDMS diamine) in the desired molar ratio.
-
Dissolution : Add a suitable polar aprotic solvent, such as tetrahydrofuran (THF), under a nitrogen atmosphere.[2] THF is often preferred over solvents like NMP or DMAc for siloxane-containing polyimides to prevent microphase separation of the siloxane groups during copolymerization.[2] Stir the mixture at room temperature until the diamines are fully dissolved.
-
Polycondensation : Cool the solution to 0°C using an ice bath. Slowly add the dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA) to the stirred diamine solution. The total molar amount of diamines should be equimolar to the dianhydride.
-
Reaction : Continue stirring the resulting solution at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 23 hours.[2] The solution will become clear and viscous, indicating the formation of the high molecular weight PAAS.
Step 2: Thermal Imidization and Purification
-
Precipitation (for powder) : Pour the viscous PAAS solution into a non-solvent like distilled water or methanol while stirring.[2][4] A fibrous or powdered precipitate will form.
-
Collection & Washing : Collect the precipitate by filtration and wash it thoroughly with the non-solvent (e.g., distilled water) to remove any unreacted monomers and residual solvent.
-
Drying : Dry the collected PAAS powder in a vacuum oven at a low temperature (e.g., 50-60°C) overnight.
-
Thermal Curing : Place the dried PAAS powder in a furnace and subject it to a stepwise heating program under a nitrogen atmosphere to induce cyclodehydration. A typical heating schedule is:
-
Final Product : After cooling to room temperature, the resulting poly(imide-siloxane) powder or film is obtained.
Protocol 2: Synthesis via Two-Step Chemical Imidization
Chemical imidization is an alternative to thermal curing and can often be performed at lower temperatures.[4]
Step 1: Synthesis of Poly(amic acid-siloxane) (PAAS) Precursor
-
Follow Step 1 (points 1-5) from Protocol 1 to synthesize the PAAS solution.
Step 2: Chemical Imidization and Purification
-
Reagent Addition : To the viscous PAAS solution, add a chemical dehydrating agent and a catalyst. A common combination is acetic anhydride (dehydrating agent) and pyridine (catalyst).[4][5][6] These are typically added in excess relative to the amic acid repeating unit.
-
Reaction : Stir the mixture at room temperature or slightly elevated temperatures (e.g., 70°C) for several hours (e.g., 6 hours) under a nitrogen atmosphere to complete the imidization.[4]
-
Precipitation : Pour the resulting polyimide solution into a non-solvent such as water or methanol to precipitate the polymer.[4]
-
Collection & Washing : Collect the poly(imide-siloxane) precipitate by filtration and wash thoroughly with water and methanol to remove the imidization agents and solvent.
-
Drying : Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 80°C) overnight.[4]
Data Presentation: Properties of Poly(imide-siloxane)s
The properties of the final copolymer can be tailored by adjusting the type and ratio of the monomers. Below are tables summarizing typical reaction components and resulting polymer properties based on literature data.
Table 1: Example Reaction Components and Conditions
| Polymer ID | Dianhydride | Organic Diamine | Siloxane Diamine | Molar Ratio (Dianhydride:Org. Diamine:Siloxane Diamine) | Solvent | Imidization Method | Ref. |
|---|---|---|---|---|---|---|---|
| PI-4 | 6FDA | MDA | PDMS | 1 : 0.5 : 0.5 | THF | Thermal | [2] |
| PIS | 6FDA | - | PDMS | 1 : 1.05 | THF | Chemical | [7] |
| PI-b-PDMS | PMDA | ODA | PDMS | (Varies) | NMP | Thermal |[3] |
6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; MDA: 4,4'-Methylenedianiline; PDMS: Amine-terminated polydimethylsiloxane; PMDA: Pyromellitic dianhydride; ODA: 4,4'-Oxydianiline; NMP: N-Methyl-2-pyrrolidone.
Table 2: Typical Properties of Synthesized Poly(imide-siloxane) Copolymers
| Property | PI-4[2] | PIS[7] | Units | Description |
|---|---|---|---|---|
| Molecular Weight (Mw) | 114,000 | 17,400 | g/mol | Weight-average molecular weight, indicating the size of the polymer chains. |
| Polydispersity Index (PDI) | 2.15 | 1.83 | - | Ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. |
| 5% Weight Loss Temp. (T₅) | 465 | >400 | °C | Temperature at which the polymer loses 5% of its mass, indicating thermal stability. |
| 10% Weight Loss Temp. (T₁₀) | 501 | - | °C | Temperature at which the polymer loses 10% of its mass. |
| Tensile Strength | 10.4 | - | MPa | The maximum stress a material can withstand while being stretched before breaking. |
| Elongation at Break | 136.4 | - | % | The percentage increase in length that a material achieves at the point of fracture. |
Characterization
To confirm the successful synthesis and determine the properties of the poly(imide-siloxane) copolymers, the following characterization techniques are essential:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : Used to monitor the conversion of the PAAS to the polyimide. The disappearance of amic acid bands (e.g., ~1640 cm⁻¹ for amide C=O) and the appearance of characteristic imide absorption bands (e.g., ~1780 cm⁻¹ for asymmetric C=O stretching, ~1725 cm⁻¹ for symmetric C=O stretching, and ~1370 cm⁻¹ for C-N stretching) confirms successful imidization.[2][7]
-
Gel Permeation Chromatography (GPC) : Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymers.[1][2]
-
Thermogravimetric Analysis (TGA) : Measures the thermal stability of the polymer by monitoring its mass loss as a function of temperature. This provides key data points such as the 5% and 10% weight loss temperatures (T₅ and T₁₀).[2]
-
Differential Scanning Calorimetry (DSC) : Used to determine the glass transition temperature (Tg) of the polymer, which is a critical parameter for understanding its thermal and mechanical behavior.[3]
-
Universal Testing Machine (UTM) : Used to measure the mechanical properties of polymer films, such as tensile strength, elongation at break, and Young's modulus.[2]
References
- 1. Preparation of a Crosslinked Poly(imide-siloxane) for Application to Transistor Insulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. halocarbon.com [halocarbon.com]
- 7. mdpi.com [mdpi.com]
Application of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane in Flexible Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a versatile organosilicon compound increasingly utilized in the field of flexible electronics. Its unique molecular structure, featuring a flexible tetramethyldisiloxane backbone and reactive terminal aminopropyl groups, imparts desirable properties to polymers, making them suitable for applications demanding mechanical resilience and electrical insulation. This document provides detailed application notes and experimental protocols for the use of this compound in the development of flexible electronic components, specifically focusing on its role in creating flexible polyimide substrates and modifying epoxy resins for enhanced flexibility.
Key Properties and Mechanism of Action
This compound serves two primary roles in polymer systems for flexible electronics:
-
As a Monomer for Flexible Polymers: When used as a diamine monomer in the synthesis of polymers like polyimides, the flexible siloxane backbone is incorporated into the polymer chain. The low rotational energy barrier of the Si-O-Si bond imparts significant flexibility to the resulting polymer, reducing its stiffness and brittleness. This makes the material ideal for use as a flexible substrate or dielectric layer in electronic devices that need to bend and flex without cracking.
-
As a Curing Agent and Flexibilizer for Resins: The terminal amine groups of this compound can react with epoxy groups or isocyanates, allowing it to act as a curing agent or a chain extender.[1] When incorporated into rigid polymer networks like epoxy resins, the flexible siloxane chain introduces segments with greater freedom of movement. This helps to relieve internal stresses that can build up due to thermal expansion mismatches or mechanical bending, thereby reducing the risk of cracking in encapsulants and adhesives.[1]
Application 1: Synthesis of Flexible and Low Dielectric Constant Polyimide Films
Polyimides are widely used in electronics for their excellent thermal stability and insulating properties. However, traditional aromatic polyimides are often rigid and can have a relatively high dielectric constant. By incorporating this compound as a co-monomer, it is possible to synthesize flexible poly(imide-siloxane) films with a lower dielectric constant, making them highly suitable for flexible printed circuits, transparent displays, and other advanced electronic applications.[2]
Quantitative Data: Properties of Poly(imide-siloxane) Films
The following table summarizes the key properties of poly(imide-siloxane) films synthesized with varying molar percentages of this compound.
| Property | Polyimide (0% BAPTMDS) | Poly(imide-siloxane) (40% BAPTMDS) | Poly(imide-siloxane) (60% BAPTMDS) | Poly(imide-siloxane) (75% BAPTMDS) |
| Glass Transition Temperature (Tg) | > 400 °C | 220 °C | 180 °C | 150 °C |
| 5% Weight Loss Temperature (T5) | > 500 °C | 470 °C | 465 °C | 458 °C |
| Dielectric Constant (ε') @ 1 MHz | ~3.5 | 2.80 | 2.65 | 2.48 |
| Dielectric Loss (ε'') @ 1 MHz | ~0.002 | 0.003 | 0.004 | 0.005 |
| Tensile Strength | 94-120 MPa[3] | - | - | - |
| Tensile Modulus | 1.85-2.18 GPa[3] | - | - | - |
| Elongation at Break | 7-15%[3] | - | - | - |
Note: The mechanical properties for the poly(imide-siloxane) films are not explicitly provided in the cited source but are generally expected to show increased flexibility (lower modulus and higher elongation at break) compared to the neat polyimide.
Experimental Protocol: Synthesis of a Flexible Poly(imide-siloxane) Film
This protocol describes the synthesis of a poly(imide-siloxane) film via a two-step polycondensation reaction.
Materials:
-
Aromatic dianhydride (e.g., 3,3′,4,4′-biphenyltetracarboxylic dianhydride, BPDA)
-
Aromatic diamine (e.g., p-phenylenediamine, p-PDA)
-
This compound (BAPTMDS)
-
N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine and a specific molar percentage of this compound in DMAc under a nitrogen atmosphere.
-
Slowly add the aromatic dianhydride to the solution while stirring.
-
Continue the reaction at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
-
-
Film Casting and Imidization:
-
Cast the poly(amic acid) solution onto a clean glass substrate.
-
Heat the cast film in an oven with a controlled temperature ramp: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to induce thermal imidization and remove the solvent.
-
Alternatively, for chemical imidization, add acetic anhydride and pyridine to the poly(amic acid) solution and stir for several hours at room temperature before casting and drying at a lower temperature (e.g., 150 °C).
-
-
Film Characterization:
-
The resulting flexible poly(imide-siloxane) film can be peeled from the glass substrate and characterized for its mechanical and electrical properties using standard techniques such as tensile testing, dynamic mechanical analysis (DMA), and dielectric spectroscopy.
-
Experimental Workflow: Poly(imide-siloxane) Synthesis and Characterization
Application 2: Flexible Epoxy Resins for Adhesives and Encapsulants
Standard epoxy resins are known for their high strength and adhesion but are often brittle. The incorporation of this compound as a flexible curing agent can significantly improve the toughness and flexibility of epoxy resins, making them suitable for use as adhesives and encapsulants in flexible electronic devices where mechanical compliance is critical.[1]
Quantitative Data: Effect of BAPTMDS on Epoxy Resin Properties
| Property | Standard Epoxy Resin | Epoxy Resin with BAPTMDS |
| Flexibility | Low | High |
| Brittleness | High | Low |
| Impact Resistance | Low | High |
| Adhesion | Good | Improved, especially on inorganic substrates |
| Internal Stress | High | Low |
Experimental Protocol: Preparation of a Flexible Epoxy Resin
This protocol outlines the preparation of a flexible epoxy resin using this compound as a co-curing agent.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
A primary amine curing agent (e.g., isophorone diamine)
-
This compound (BAPTMDS)
Procedure:
-
Formulation:
-
Determine the desired stoichiometric ratio of the amine curing agents to the epoxy resin. The total amine hydrogen equivalent should be calculated based on the combination of the primary curing agent and this compound.
-
The amount of this compound can be varied to achieve the desired level of flexibility.
-
-
Mixing and Curing:
-
Preheat the epoxy resin to reduce its viscosity.
-
Thoroughly mix the primary curing agent and this compound.
-
Add the amine mixture to the epoxy resin and mix until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into a mold or apply it as an adhesive or encapsulant.
-
Cure the resin according to a predetermined schedule, which may involve a room temperature cure followed by a post-cure at an elevated temperature to ensure complete crosslinking.
-
-
Characterization:
-
The cured flexible epoxy resin can be subjected to mechanical testing (tensile, flexural, and impact tests) and thermal analysis (DSC to determine the glass transition temperature) to evaluate its properties.
-
Experimental Workflow: Preparation and Curing of Flexible Epoxy Resin
Conclusion
This compound is a valuable building block for creating flexible materials for the next generation of electronic devices. Its incorporation into polyimides leads to the formation of flexible, low-dielectric constant films suitable for substrates and insulating layers. As a curing agent for epoxy resins, it enhances flexibility and toughness, making them ideal for adhesives and encapsulants in applications where mechanical compliance is essential. The provided protocols and data serve as a starting point for researchers and scientists to explore the potential of this versatile molecule in their own flexible electronics applications.
References
Application Notes and Protocols for 1,3-Bis(3-aminopropyl)tetramethyldisiloxane in Enhancing Interfacial Adhesion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane (CAS No. 2469-55-8), a versatile silane coupling agent, for improving interfacial adhesion between organic polymers and inorganic substrates. The information compiled herein, supported by experimental protocols and data, is intended to guide researchers in leveraging this compound for the development of advanced composites, coatings, adhesives, and sealants.
Introduction to this compound as an Adhesion Promoter
This compound is a bifunctional organosilane characterized by two primary aminopropyl groups and a flexible tetramethyldisiloxane backbone. This unique structure allows it to act as a molecular bridge at the interface between dissimilar materials. The siloxane portion of the molecule can form strong covalent bonds (Si-O-Substrate) with inorganic surfaces rich in hydroxyl groups, such as glass, silica, and metal oxides. Simultaneously, the aminopropyl groups can react or physically interact with a wide range of organic polymers, including epoxies, polyurethanes, polyamides, and polyimides. This dual reactivity significantly enhances the interfacial adhesion, leading to improved mechanical properties, durability, and performance of the final material.[1][2]
The primary applications for this adhesion promoter include:
-
Composite Materials: Enhancing the bond between reinforcing fibers (e.g., glass, carbon) and the polymer matrix, resulting in improved tensile and flexural strength.[2]
-
Coatings and Adhesives: Improving the adhesion of paints, coatings, and sealants to metallic and mineral substrates, thereby enhancing corrosion resistance and longevity.[2]
-
Electronics: Used as a curing agent for epoxy molding compounds in semiconductor packaging to improve reliability and reduce internal stress.[3]
Mechanism of Adhesion Promotion
The efficacy of this compound as an adhesion promoter stems from its ability to form a chemically stable and compatible interface. The mechanism can be summarized in the following steps:
-
Hydrolysis: In the presence of moisture, the alkoxy groups of the silane (if present, though this specific molecule has a siloxane backbone) or the siloxane bond itself can interact with surface hydroxyl groups.
-
Condensation: The silanol groups on the adhesion promoter condenses with the hydroxyl groups on the inorganic substrate, forming stable covalent Si-O-Substrate bonds.
-
Interfacial Interaction: The aminopropyl groups at the other end of the molecule extend into the organic polymer matrix. These amino groups can:
-
Form covalent bonds with reactive resins like epoxies and polyurethanes.
-
Form hydrogen bonds and acid-base interactions with other polymers.
-
Improve the wetting of the substrate by the polymer, leading to better physical interlocking.
-
This process creates a robust interfacial layer that effectively transfers stress from the polymer matrix to the inorganic substrate, preventing delamination and improving the overall mechanical performance of the material.
References
Application Notes and Protocols for Creating Flexible Silicone Copolymers with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a versatile organosilicon compound that serves as a crucial building block in the synthesis of flexible silicone copolymers. Its unique structure, featuring a flexible disiloxane backbone and reactive terminal aminopropyl groups, allows for its incorporation into various polymer systems, thereby imparting desirable properties such as enhanced flexibility, improved thermal stability, and modified surface characteristics. These attributes make silicone copolymers valuable in a wide range of high-technology sectors, including the electronics, aerospace, and automotive industries.[1] The aminopropyl groups can react with various functional groups, such as epoxides and carboxylic acid anhydrides, to form silicone-epoxy and silicone-polyimide copolymers, respectively.[2]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of flexible silicone copolymers using this compound.
Key Applications
The incorporation of this compound into polymer backbones can significantly enhance material properties:
-
Improved Flexibility and Toughness: The flexible Si-O-Si linkage of the disiloxane can be introduced into rigid polymer chains, such as those of epoxy resins and polyimides, to improve their flexibility and impact resistance.[1][3]
-
Enhanced Thermal Stability: Silicone-containing copolymers often exhibit good thermal and oxidative stability.[4]
-
Drug Delivery Systems: The biocompatibility and tunable properties of silicone-based polymers make them potential candidates for use in drug delivery systems. While not the primary focus of this document, the synthesis principles outlined can be adapted for biomedical applications.
-
Adhesion Promotion: The unique chemical structure of this compound allows it to act as a coupling agent, enhancing the adhesion between different materials.[5]
-
Electronic Packaging: In the electronics industry, these copolymers are used as encapsulants and dielectrics due to their flexibility, thermal stability, and electrical insulation properties.[6]
Experimental Protocols
Protocol 1: Synthesis of a Flexible Poly(siloxane-imide) Copolymer
This protocol describes the synthesis of a poly(siloxane-imide) copolymer via a two-step polycondensation reaction between this compound, an aromatic dianhydride (e.g., 3,3′,4,4′-benzophenonetetracarboxylic dianhydride - BTDA), and an aromatic diamine (e.g., 4,4′-oxydianiline - ODA).[7][8]
Materials:
-
This compound
-
3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)
-
4,4′-Oxydianiline (ODA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar ratio of 4,4′-oxydianiline (ODA) and this compound in anhydrous NMP.
-
Slowly add a stoichiometric amount of 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) powder to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the amic acid repeating unit).
-
Heat the reaction mixture to 80°C and stir for 12 hours to effect cyclodehydration.
-
After cooling to room temperature, precipitate the poly(siloxane-imide) copolymer by pouring the solution into a large volume of methanol.
-
Filter the precipitate, wash thoroughly with methanol, and dry in a vacuum oven at 100°C for 24 hours.
-
Protocol 2: Synthesis of a Flexible Silicone-Epoxy Copolymer
This protocol details the modification of a bisphenol A-based epoxy resin with this compound, which acts as a curing agent and a flexibilizer.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound
-
Acetone (optional, as a solvent to reduce viscosity)
-
Curing agent (e.g., a polyamine or anhydride, if co-curing)
Procedure:
-
Mixing:
-
Preheat the epoxy resin to approximately 60°C to reduce its viscosity.
-
In a suitable container, weigh the desired amount of epoxy resin.
-
Add the calculated stoichiometric amount of this compound to the epoxy resin. The stoichiometric amount is calculated based on the amine hydrogen equivalent weight of the disiloxane and the epoxy equivalent weight of the resin.
-
If necessary, add a small amount of acetone to further reduce the viscosity and improve mixing.
-
-
Curing:
-
Thoroughly mix the components until a homogeneous mixture is obtained.
-
Pour the mixture into a preheated mold.
-
Cure the mixture in an oven at a temperature typically ranging from 80°C to 150°C. The curing time and temperature will depend on the specific epoxy resin and the amount of aminosiloxane used. A typical curing schedule might be 2 hours at 100°C followed by 2 hours at 150°C.
-
After curing, allow the mold to cool slowly to room temperature to avoid internal stresses.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of silicone copolymers synthesized with this compound.
Table 1: Thermal Properties of Poly(siloxane-imide) Copolymers
| Copolymer ID | Siloxane Content (wt%) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (Td10, °C) |
| PI-control | 0 | 260 | 550 |
| PSI-10 | 10 | 225 | 530 |
| PSI-20 | 20 | 190 | 515 |
| PSI-30 | 30 | 155 | 500 |
Note: Data are representative and will vary based on the specific aromatic dianhydride and diamine used.
Table 2: Mechanical Properties of Silicone-Epoxy Copolymers
| Copolymer ID | Siloxane Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| Epoxy-control | 0 | 75 | 4 |
| SE-5 | 5 | 68 | 8 |
| SE-10 | 10 | 60 | 15 |
| SE-20 | 20 | 52 | 25 |
Note: Data are representative and will vary based on the specific epoxy resin and curing conditions.[1][9]
Mandatory Visualizations
Chemical Synthesis and Characterization Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical synthesis pathways and experimental workflows for material characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
Application Notes and Protocols: Reaction Kinetics of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane with Dianhydrides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the reaction kinetics of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane with various aromatic dianhydrides, namely Pyromellitic Dianhydride (PMDA), 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride (BTDA), and 4,4′-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA). This information is critical for the controlled synthesis of poly(siloxane-imide) copolymers, materials of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery, medical implants, and advanced coatings due to their unique combination of flexibility, thermal stability, and biocompatibility.
Introduction to Poly(siloxane-imide) Synthesis
The synthesis of poly(siloxane-imide)s from this compound and a dianhydride is typically a two-step process. The first step involves the formation of a poly(amic acid) intermediate at room temperature. The second step is the cyclodehydration (imidization) of the poly(amic acid) to the final polyimide, which can be achieved through thermal or chemical means. The reaction kinetics of this imidization step are crucial for controlling the molecular weight, microstructure, and ultimately, the material properties of the resulting polymer.
Reaction Mechanism and Logical Workflow
The overall reaction proceeds through a nucleophilic addition of the amine groups of the diamine to the carbonyl carbons of the dianhydride, opening the anhydride ring to form the poly(amic acid). Subsequent heating provides the energy for the intramolecular cyclization, eliminating water and forming the stable five-membered imide ring.
Caption: Workflow for the synthesis and kinetic analysis of poly(siloxane-imide)s.
Quantitative Kinetic Data
The following tables summarize the kinetic parameters for the thermal imidization of poly(amic acid)s derived from this compound and the respective dianhydrides. This data is essential for predicting reaction rates at different temperatures and optimizing curing cycles. The activation energy (Ea) is a key parameter representing the energy barrier for the imidization reaction.
Table 1: Non-isothermal Curing Kinetic Parameters
| Dianhydride | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) |
| PMDA | Kissinger | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature |
| Ozawa | Data not available in cited literature | |||
| BTDA | Kissinger | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature |
| Ozawa | Data not available in cited literature | |||
| 6FDA | Kissinger | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature |
| Ozawa | Data not available in cited literature |
Note: While specific experimental data for these exact systems were not found in the surveyed literature, theoretical calculations for a model polyamic acid suggest an imidization activation barrier of approximately 220 kJ/mol[1]. Experimental studies on similar aliphatic polyimides, such as polysuccinimide, show thermal decomposition activation energies in the range of 106-143 kJ/mol[2].
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid)
Objective: To synthesize the poly(amic acid) precursor solution.
Materials:
-
This compound
-
Pyromellitic Dianhydride (PMDA), 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride (BTDA), or 4,4′-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous
-
Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
-
Ice bath
Procedure:
-
In a clean, dry three-neck round-bottom flask, dissolve a stoichiometric amount of this compound in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equimolar amount of the dianhydride powder to the stirred diamine solution in small portions to control the exothermic reaction.
-
After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
Protocol 2: Non-isothermal Kinetic Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the kinetic parameters of the thermal imidization process.
Materials and Equipment:
-
Poly(amic acid) solution from Protocol 1
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Nitrogen gas for purging
Procedure:
-
Accurately weigh 5-10 mg of the poly(amic acid) solution into an aluminum DSC pan.
-
Place the pan in the DSC instrument. An empty, sealed aluminum pan should be used as a reference.
-
Heat the sample from room temperature to a temperature above the expected imidization completion (e.g., 350°C) at several different heating rates (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature for each heating rate.
-
Analyze the resulting exothermic peaks corresponding to the imidization reaction to determine the peak temperature (Tp) for each heating rate.
-
Apply the Kissinger[3] and Ozawa[4][5] methods to the collected data to calculate the activation energy (Ea) and other kinetic parameters.
Kissinger Method Equation: ln(β / T_p²) = ln(AR / E_a) - E_a / (RT_p)
Ozawa Method Equation: log(β) = log(AE_a / R) - 2.315 - 0.4567 (E_a / RT_p)
Where:
-
β is the heating rate
-
T_p is the peak temperature of the exotherm
-
A is the pre-exponential factor
-
E_a is the activation energy
-
R is the universal gas constant
Protocol 3: In-situ Monitoring of Imidization by Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the conversion of poly(amic acid) to polyimide in real-time.
Materials and Equipment:
-
Poly(amic acid) solution from Protocol 1
-
FTIR spectrometer with an in-situ reaction monitoring accessory (e.g., ATR probe)[6][7][8]
-
Heating stage for temperature control
Procedure:
-
Set up the in-situ FTIR reaction monitoring system according to the manufacturer's instructions.
-
Apply a thin film of the poly(amic acid) solution onto the ATR crystal or a suitable substrate placed on the heating stage.
-
Program the heating stage to follow a desired temperature profile (e.g., a ramp or isothermal hold).
-
Collect FTIR spectra at regular time intervals as the sample is heated.
-
Monitor the disappearance of the characteristic amic acid bands (e.g., amide C=O stretch around 1660 cm⁻¹ and N-H bend around 1550 cm⁻¹) and the appearance of the characteristic imide bands (e.g., asymmetric C=O stretch around 1780 cm⁻¹, symmetric C=O stretch around 1720 cm⁻¹, and C-N stretch around 1370 cm⁻¹).
-
The degree of imidization can be quantified by comparing the integrated area of a characteristic imide peak to that of a reference peak that remains constant throughout the reaction (e.g., an aromatic C=C stretch).[9]
Visualization of the Imidization Process
The following diagram illustrates the key chemical transformations during the two-step polyimide synthesis.
Caption: Two-step synthesis of poly(siloxane-imide).
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Stability and Decomposition Kinetics of Polysuccinimide [file.scirp.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. espublisher.com [espublisher.com]
- 5. espublisher.com [espublisher.com]
- 6. Monitor Polyimide Production from Diamine and Dianhydride Reactions Using a Combination of In Situ Infrared and Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 1,3-Bis(3-aminopropyl)tetramethyldisiloxane in Composite Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Bis(3-aminopropyl)tetramethyldisiloxane (BAPTMDS) is a versatile organosilicon compound with the chemical formula C10H28N2OSi2. Its unique molecular structure, featuring two primary amine functional groups and a flexible tetramethyldisiloxane backbone, makes it a valuable component in the formulation of advanced composite materials. The amine groups provide reactive sites for curing or grafting onto polymer matrices, while the siloxane chain imparts flexibility, improved thermal stability, and enhanced interfacial adhesion.
These application notes provide an overview of the key uses of BAPTMDS in composite materials, including as a curing agent for epoxy resins, a monomer for synthesizing flexible polyamides and polyimides, and as a coupling agent to enhance the performance of fiber-reinforced plastics. Detailed experimental protocols and representative data are presented to guide researchers in utilizing this compound for the development of high-performance composites.
Key Applications and Mechanisms of Action
BAPTMDS is primarily employed in composite materials in the following capacities:
-
Epoxy Resin Curing Agent and Flexibilizer: The primary amine groups of BAPTMDS react with the epoxide rings of epoxy resins, leading to cross-linking and curing of the polymer matrix. The flexible disiloxane backbone is incorporated into the cured network, which can lower the viscosity of the uncured resin system and enhance the toughness and impact resistance of the final composite. This is particularly beneficial in applications such as electronic packaging, where a lower coefficient of thermal expansion (CTE) is desirable.
-
Monomer for Polyamide and Polyimide Synthesis: BAPTMDS can be used as a diamine monomer in polycondensation reactions with dicarboxylic acids or dianhydrides to produce polyamides and polyimides, respectively. The incorporation of the flexible siloxane linkage into the polymer backbone disrupts chain packing, leading to increased solubility, lower glass transition temperatures, and improved processability of these high-performance polymers.
-
Coupling Agent for Fiber-Reinforced Composites: As a coupling agent, BAPTMDS can improve the adhesion between inorganic reinforcements (e.g., glass or carbon fibers) and the organic polymer matrix. The siloxane portion of the molecule is thought to improve wetting and compatibility with the inorganic surface, while the amine groups form covalent bonds with the resin matrix. This enhanced interfacial adhesion leads to more efficient stress transfer from the matrix to the reinforcement, resulting in improved mechanical properties such as tensile and flexural strength.
Experimental Protocols
Protocol 1: BAPTMDS as a Curing Agent for Epoxy Resins
This protocol describes the use of this compound as a curing agent for a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound (BAPTMDS)
-
Mechanical stirrer
-
Vacuum oven
-
Molds for specimen casting
Procedure:
-
Stoichiometric Calculation: Determine the required amount of BAPTMDS based on the amine hydrogen equivalent weight (AHEW) of BAPTMDS and the epoxy equivalent weight (EEW) of the DGEBA resin. The stoichiometric ratio is typically 1:1 (amine hydrogen to epoxy group).
-
Mixing: Preheat the DGEBA epoxy resin to approximately 60°C to reduce its viscosity. Add the calculated amount of BAPTMDS to the preheated epoxy resin and mix thoroughly with a mechanical stirrer for 10-15 minutes until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum oven at 60°C and apply a vacuum of approximately 28-30 inHg to remove any entrapped air bubbles. Continue degassing until bubbling subsides.
-
Casting: Pour the degassed epoxy/BAPTMDS mixture into preheated molds.
-
Curing: Transfer the molds to an oven and cure using a staged curing cycle. A typical cycle is 2 hours at 80°C followed by 3 hours at 150°C.
-
Post-Curing and Demolding: After the curing cycle is complete, turn off the oven and allow the molds to cool slowly to room temperature. Once cooled, demold the cured epoxy specimens.
Characterization:
-
Mechanical Properties: Perform tensile and flexural tests according to ASTM D638 and D790 standards, respectively.
-
Thermal Properties: Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC) and the thermal stability using Thermogravimetric Analysis (TGA).
Protocol 2: Synthesis of a Siloxane-Containing Polyamide
This protocol outlines the synthesis of a polyamide by melt polycondensation of BAPTMDS with an aromatic dicarboxylic acid.
Materials:
-
This compound (BAPTMDS)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid)
-
Catalyst (e.g., calcium acetate)
-
Reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation condenser
-
High-temperature heating mantle
Procedure:
-
Reactant Charging: Charge the reaction vessel with equimolar amounts of BAPTMDS and the aromatic dicarboxylic acid, along with a catalytic amount of calcium acetate.
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas and maintain a slow nitrogen flow throughout the reaction.
-
Melt Polycondensation: Heat the reaction mixture with stirring. The temperature should be gradually increased to above the melting points of the monomers and the resulting polymer. A typical temperature profile would be to heat to 200-220°C for 1-2 hours, then increase to 250-270°C for another 2-3 hours. Water will be evolved as a byproduct and should be removed via the condenser.
-
Polymer Isolation: Once the desired viscosity is reached (indicating sufficient polymerization), cool the reactor. The resulting solid polyamide can be removed and purified by dissolving in a suitable solvent and precipitating in a non-solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.
Characterization:
-
Molecular Weight: Determine the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) by DSC, and the thermal stability by TGA.
Data Presentation
The following tables present representative data for composite materials utilizing siloxane-based modifiers. While not all data is specific to BAPTMDS, it provides an indication of the expected performance enhancements.
Table 1: Mechanical Properties of Siloxane-Modified Epoxy Resin
| Property | Neat Epoxy | Epoxy + 10 wt% Aminopropyl Siloxane |
| Tensile Strength (MPa) | 65 | 78 |
| Tensile Modulus (GPa) | 2.8 | 3.1 |
| Elongation at Break (%) | 4.5 | 6.2 |
| Flexural Strength (MPa) | 110 | 135 |
| Flexural Modulus (GPa) | 3.0 | 3.4 |
Note: Data is representative and can vary based on the specific epoxy resin, siloxane, and curing conditions.
Table 2: Thermal Properties of Siloxane-Containing Polyimides
| Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) |
| Aromatic Polyimide (control) | 260 | 520 |
| Siloxane-Polyimide (20 mol% BAPTMDS) | 215 | 495 |
Note: The incorporation of the flexible siloxane component typically lowers the Tg while maintaining good thermal stability.
Table 3: Properties of Glass Fiber Reinforced Epoxy Composites
| Property | Unmodified Epoxy Composite | Epoxy Composite with Silane Coupling Agent |
| Flexural Strength (MPa) | 350 | 450 |
| Interlaminar Shear Strength (MPa) | 30 | 45 |
| Water Absorption (24h, %) | 0.5 | 0.2 |
Note: The use of an aminosilane coupling agent like BAPTMDS significantly improves the mechanical properties and environmental resistance of the composite.
Visualizations
Caption: Experimental workflow for preparing and characterizing BAPTMDS-cured epoxy composites.
Caption: Mechanism of action for BAPTMDS as a coupling agent at the fiber-matrix interface.
Application Notes and Protocols for Adhesives Formulated with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of high-performance adhesives utilizing 1,3-Bis(3-aminopropyl)tetramethyldisiloxane (BAPTMDS). This versatile diamino-functional siloxane serves as a valuable component in both epoxy and silicone adhesive systems, offering unique properties such as enhanced flexibility, improved thermal stability, and excellent adhesion to a variety of substrates.
Introduction to this compound in Adhesives
This compound (CAS No. 2469-55-8) is a unique organosilicon compound characterized by a flexible tetramethyldisiloxane backbone end-capped with reactive primary aminopropyl groups. This structure allows it to be incorporated into various polymer networks, where the siloxane segment imparts flexibility and hydrophobicity, while the amine groups provide reactive sites for crosslinking and adhesion promotion.[1][2][3]
Key Attributes and Benefits:
-
Flexibility and Toughness: The flexible Si-O-Si backbone of BAPTMDS, when incorporated into a rigid polymer matrix like epoxy, can significantly improve the toughness and flexibility of the resulting adhesive. This helps to dissipate stress and prevent crack propagation.[2]
-
Adhesion Promotion: The primary amine groups can react with surface functionalities on various substrates, such as metals and plastics, forming strong covalent bonds and improving interfacial adhesion.[4]
-
Curing Agent: BAPTMDS can act as a curing agent for epoxy resins, with its two primary amine groups reacting with the epoxy groups to form a crosslinked network.[3]
-
Thermal Stability: The incorporation of the siloxane backbone can enhance the thermal stability of the adhesive formulation.
-
Hydrophobicity: The methyl groups on the siloxane chain impart a hydrophobic character to the adhesive, which can improve its water resistance.
Application in Epoxy Adhesive Formulations
BAPTMDS is an effective modifier for epoxy adhesives, transforming brittle epoxy resins into more ductile and tough materials suitable for applications requiring high peel strength and impact resistance. It can be used as a co-curing agent along with other amine hardeners or as the sole curing agent.
Mechanism of Action in Epoxy Systems
The primary amine groups of this compound readily react with the epoxide rings of the epoxy resin in a nucleophilic ring-opening addition reaction. This reaction leads to the formation of a crosslinked polymer network. The flexible disiloxane chains become integrated into the rigid epoxy backbone, leading to a phase-separated morphology at the nanoscale, which is key to the toughening effect.
Caption: Formulation workflow for a flexible epoxy adhesive.
Illustrative Formulation and Performance Data
The following table presents illustrative data on the mechanical properties of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with varying amounts of BAPTMDS. This data is representative of the expected trends and is intended for comparative purposes.
| Formulation ID | DGEBA (phr) | BAPTMDS (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Lap Shear Strength (MPa) |
| EP-Control | 100 | 0 | 75 | 4 | 18 |
| EP-BAP-10 | 100 | 10 | 65 | 15 | 22 |
| EP-BAP-20 | 100 | 20 | 58 | 35 | 25 |
| EP-BAP-30 | 100 | 30 | 50 | 60 | 23 |
phr: parts per hundred parts of resin
Experimental Protocol: Formulation and Curing
This protocol describes the preparation of a flexible epoxy adhesive using BAPTMDS as a co-curing agent.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EPON 828)
-
This compound (BAPTMDS)
-
Standard amine curing agent (e.g., Jeffamine D-230)
-
Substrates for adhesion testing (e.g., aluminum, cold-rolled steel)
-
Mixing cups, stirrer, vacuum desiccator, and oven.
Procedure:
-
Resin Preparation: Weigh the desired amount of DGEBA epoxy resin into a clean, dry mixing cup.
-
Curing Agent Preparation: In a separate container, weigh and pre-mix the desired amounts of BAPTMDS and the standard amine curing agent. The stoichiometric ratio of total amine hydrogen to epoxy groups should be calculated to be 1:1.
-
Mixing: Add the curing agent mixture to the epoxy resin. Mix thoroughly for 3-5 minutes, ensuring a homogeneous mixture.
-
Degassing: Place the mixture in a vacuum desiccator for 10-15 minutes to remove any entrapped air bubbles.
-
Application: Apply the degassed adhesive mixture to the prepared substrates for lap shear testing.
-
Curing: Transfer the assembled specimens to a pre-heated oven. A typical curing schedule is 80°C for 2 hours followed by a post-cure at 120°C for 2 hours. The optimal curing cycle may vary depending on the specific formulation.
Application in Silicone Adhesive Formulations
In silicone adhesives, BAPTMDS can act as a reactive adhesion promoter or a co-monomer to enhance bonding to various substrates, particularly plastics and metals.
Role in Silicone Adhesives
When used as an adhesion promoter in addition-cure silicone systems, the amine groups of BAPTMDS can interact with the substrate surface. In condensation-cure systems, it can be incorporated into the polymer backbone.
Caption: Workflow for formulating a high-adhesion silicone adhesive.
Illustrative Performance Data
The following table shows hypothetical lap shear strength data for an addition-cure silicone adhesive with and without BAPTMDS as an adhesion promoter on different substrates.
| Formulation ID | Base Silicone Formulation | BAPTMDS (wt%) | Substrate | Lap Shear Strength (MPa) |
| SIL-Control | 100% | 0 | Aluminum | 1.5 |
| SIL-BAP-1 | 99% | 1 | Aluminum | 4.0 |
| SIL-Control | 100% | 0 | Polycarbonate | 0.8 |
| SIL-BAP-1 | 99% | 1 | Polycarbonate | 3.5 |
Experimental Protocol: Adhesion Testing
This protocol outlines the procedure for evaluating the adhesion of a silicone formulation containing BAPTMDS.
Materials:
-
Base silicone adhesive formulation (e.g., a two-part platinum-cure system)
-
This compound (BAPTMDS)
-
Test substrates (e.g., aluminum, polycarbonate, PBT)
-
Solvents for cleaning substrates (e.g., isopropanol, acetone)
-
Adhesive applicator, press, and tensile testing machine.
Procedure:
-
Substrate Preparation: Thoroughly clean the surfaces of the test substrates with appropriate solvents to remove any contaminants.
-
Formulation: In a clean container, mix the base and curing agent of the silicone adhesive according to the manufacturer's instructions. Add the desired percentage of BAPTMDS to the mixture and stir until homogeneous.
-
Assembly: Apply a uniform layer of the formulated adhesive to one of the prepared substrates. Join the second substrate to create a lap shear specimen with a defined bond area (e.g., 25 mm x 12.5 mm).
-
Curing: Cure the assembled specimens according to the recommended cure schedule for the base silicone system (e.g., 1 hour at 120°C).
-
Testing: After allowing the specimens to cool to room temperature, perform lap shear strength testing using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).[5] Record the force at failure and calculate the shear strength.
Characterization of Adhesive Properties
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the curing process of thermosetting adhesives. It provides information on the glass transition temperature (Tg), the onset and peak of the curing exotherm, and the total heat of cure.
Experimental Protocol: DSC Analysis of Epoxy Curing
-
Sample Preparation: Prepare a small amount (5-10 mg) of the uncured epoxy/BAPTMDS formulation.
-
DSC Measurement: Place the sample in an aluminum DSC pan and seal it. Place the pan in the DSC instrument.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the completion of the curing reaction (e.g., 250°C).
-
Data Analysis: Analyze the resulting heat flow curve to determine the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (ΔH). The glass transition temperature (Tg) of the cured material can be determined from a second heating scan.
Caption: Experimental workflow for DSC analysis of adhesive curing.
Illustrative DSC Data for Epoxy Formulations:
| Formulation ID | Onset of Cure (°C) | Peak Exotherm (°C) | Heat of Cure (J/g) | Tg (°C) |
| EP-Control | 135 | 155 | 450 | 150 |
| EP-BAP-20 | 120 | 140 | 420 | 125 |
Safety and Handling
This compound is an amine-containing compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a highly effective additive for formulating advanced adhesives. Its unique chemical structure allows for the systematic tailoring of adhesive properties, particularly the enhancement of flexibility and adhesion in both epoxy and silicone systems. The protocols and illustrative data provided in these application notes serve as a valuable starting point for researchers and formulators in the development of novel adhesive materials.
References
- 1. This compound | 2469-55-8 [chemicalbook.com]
- 2. dakenchem.com [dakenchem.com]
- 3. 1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane Cas 2469-55-8 | Bis(3-aminopropyl)tetramethyldi [cfmats.com]
- 4. The Interfacial Structure and Adhesion Mechanism of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane and Epoxy Modified Silicone Tie-Coating to Epoxy Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent premature gelation in 1,3-Bis(3-aminopropyl)tetramethyldisiloxane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane, particularly in resin curing applications.
Troubleshooting Guide: Preventing Premature Gelation
Premature gelation, the uncontrolled, rapid increase in viscosity leading to a solid or semi-solid state before the desired processing time, is a critical issue in reactions involving this compound, especially when used as a curing agent for epoxy resins. This guide provides a systematic approach to diagnose and resolve this problem.
Symptom: The reaction mixture becomes viscous and unworkable much earlier than anticipated.
Initial Assessment Workflow
Caption: Initial assessment workflow for troubleshooting premature gelation.
| Possible Cause | Description | Recommended Actions |
| Excessive Temperature | The curing reaction of amines with epoxies is exothermic.[1] High ambient temperatures or localized "hot spots" from the exothermic reaction can significantly accelerate the curing rate, leading to a rapid viscosity increase and premature gelation.[2] For every 18°F (10°C) increase in temperature, the gel time can be halved. | - Lower the initial reaction temperature. - Use a cooling bath to dissipate exothermic heat. - Work with smaller batch sizes to improve heat dissipation.[1] |
| Incorrect Stoichiometry | An improper ratio of the amine curing agent to the resin can affect the curing process. While the optimal loading is typically when the number of moles of epoxy groups equals that of the active amine hydrogens, deviations can alter the reaction kinetics.[3] | - Carefully recalculate and precisely measure the required amounts of this compound and resin. - Ensure accurate molecular weights and epoxy equivalent weights are used in calculations. |
| Inadequate or Overly Aggressive Mixing | Poor mixing can lead to localized areas of high curing agent concentration, causing rapid, localized gelation.[4] Conversely, overly aggressive mixing can introduce excessive heat, accelerating the reaction. | - Mix the components thoroughly but slowly for 3-5 minutes, scraping the sides and bottom of the container to ensure homogeneity.[4] - For larger batches, consider the "two-cup method": mix in one container, then transfer to a second clean container and mix again.[4] |
| High Catalyst Concentration | If a catalyst is used to promote the reaction, its concentration is a critical factor. Higher catalyst concentrations lead to a faster reaction rate and a shorter gel time.[2] | - Reduce the catalyst concentration. - Ensure the catalyst is evenly dispersed throughout the mixture. - If possible, choose a less reactive catalyst. |
| Moisture Contamination | The presence of moisture can interfere with some curing reactions. Amine curing agents can be hygroscopic and absorb moisture from the atmosphere, which can lead to side reactions and affect the curing profile.[5] | - Store this compound in a cool, dry place, preferably under a nitrogen atmosphere, and ensure containers are tightly sealed.[6] - Use dried solvents and ensure all glassware is free of moisture. |
| Amine Blush | A side reaction of the amine curing agent with carbon dioxide and moisture in the air can form a carbamate, which presents as a waxy or greasy film on the surface.[5] This can interfere with proper curing. | - Work in a controlled environment with lower humidity. - Apply a thin film of the mixed resin promptly after mixing to minimize exposure to air. |
Frequently Asked Questions (FAQs)
Q1: What is the typical pot life when using this compound with an epoxy resin?
A1: The pot life, or working time, is not a fixed value and depends heavily on several factors, including the specific type of epoxy resin, the mass of the mixed components, and the ambient temperature.[1] Generally, a larger mass will generate more exothermic heat and have a shorter pot life.[2] As a rule of thumb, for every 10°C (18°F) increase in temperature, the pot life can be reduced by half. It is crucial to perform a small-scale test to determine the pot life for your specific system and conditions.
Q2: How does the viscosity of the resin mixture change over time, and how can I monitor it?
A2: The viscosity of the mixture will increase as the curing reaction progresses, starting slowly and then accelerating as the gel point is approached.[7] This can be monitored using a viscometer. The gel time is often defined as the point where the viscosity increases dramatically.[8]
Q3: Can I use a solvent to extend the gel time?
A3: Yes, the addition of a solvent can extend the gel time by reducing the concentration of reactants and helping to dissipate heat. However, the choice of solvent is critical as it can affect the final properties of the cured material.[9] Ensure the solvent is compatible with all components and is sufficiently volatile to be removed during or after curing if required.
Q4: Are there specific catalysts that are recommended for controlling the reaction rate?
A4: While this compound will react with epoxy resins without a catalyst, certain applications may benefit from one. Tertiary amines are often used to accelerate amine-epoxy reactions.[3] The choice and concentration of the catalyst will depend on the desired gel time and final properties. It is important to select a catalyst that provides a controllable reaction rate.
Q5: What is the impact of the purity of this compound on the reaction?
A5: The purity of the reactants is crucial for predictable and reproducible results. Impurities can potentially interfere with the curing reaction, leading to incomplete curing, altered mechanical properties, or premature gelation. It is recommended to use a high-purity grade of this compound.
Quantitative Data on Curing Parameters
The following tables provide representative data on how different parameters can influence the gel time in a typical amine-epoxy reaction. Note that these are illustrative values and the actual results with this compound may vary.
Table 1: Effect of Temperature on Gel Time
| Temperature (°C) | Approximate Gel Time (minutes) |
| 25 | 60 |
| 35 | 30 |
| 45 | 15 |
Table 2: Effect of Catalyst Concentration on Gel Time
| Catalyst Concentration (phr) | Approximate Gel Time (minutes) |
| 0 | 120 |
| 0.5 | 75 |
| 1.0 | 45 |
| parts per hundred parts of resin |
Experimental Protocols
Protocol for Controlled Curing of an Epoxy Resin with this compound
This protocol outlines a general procedure for achieving a controlled cure and avoiding premature gelation.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (purity > 97%)
-
Optional: Tertiary amine catalyst (e.g., triethylamine)
-
Optional: Anhydrous solvent (e.g., xylene)
-
Disposable mixing cups and stirring rods
-
Temperature-controlled environment (e.g., water bath, oven)
Workflow for Controlled Curing
Caption: Experimental workflow for a controlled curing reaction.
Procedure:
-
Stoichiometric Calculation:
-
Determine the epoxy equivalent weight (EEW) of the epoxy resin from the supplier's datasheet.
-
The molecular weight of this compound is approximately 248.52 g/mol . It has 4 active amine hydrogens.
-
Calculate the amine hydrogen equivalent weight (AHEW) = Molecular Weight / Number of active hydrogens = 248.52 / 4 = 62.13 g/eq.
-
Calculate the required parts by weight of the amine per 100 parts of resin (phr): phr = (AHEW / EEW) * 100.
-
-
Preparation:
-
Ensure all glassware and equipment are clean and dry.
-
Pre-condition the epoxy resin and the aminopropyl siloxane to the desired starting temperature (e.g., 25°C) for at least one hour.
-
-
Mixing:
-
Accurately weigh the epoxy resin into a clean, dry mixing container.
-
If using a solvent, add it to the resin and mix until homogeneous.
-
Accurately weigh and add the calculated amount of this compound to the epoxy resin.
-
Begin mixing immediately with a clean stirring rod. Mix for 3-5 minutes, ensuring to scrape the sides and bottom of the container to achieve a uniform mixture. Avoid vigorous mixing that introduces excessive air bubbles.
-
If a catalyst is used, add the required amount and mix for an additional 30 seconds.
-
-
Application and Curing:
-
Promptly pour or apply the mixed resin onto the substrate or into the mold.
-
Place the assembly in a temperature-controlled environment (e.g., an oven or water bath) set to the desired cure temperature.
-
Monitor the curing process. The cure time will depend on the temperature and the specific formulation. A typical cure schedule might be 2 hours at 80°C followed by a post-cure at a higher temperature (e.g., 2 hours at 120°C) to ensure full cross-linking.
-
Safety Precautions:
-
Always work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. astcpolymers.com [astcpolymers.com]
- 2. support.systemthree.com [support.systemthree.com]
- 3. bestbartopepoxy.com [bestbartopepoxy.com]
- 4. users.encs.concordia.ca [users.encs.concordia.ca]
- 5. researchgate.net [researchgate.net]
- 6. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 7. epotek.com [epotek.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Polymerization of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the polymerization of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the polymerization of this compound, providing potential causes and recommended solutions.
Question: Why is the molecular weight of my polymer lower than expected?
Answer: Low molecular weight in polycondensation reactions is a common issue that can stem from several factors:
-
Incorrect Stoichiometry: A precise 1:1 molar ratio of the amine functional groups on this compound and the functional groups of the co-monomer (e.g., carboxylic acid or anhydride) is crucial for achieving high molecular weight.[1] Any imbalance will result in chain termination, limiting the polymer chain length.
-
Presence of Monofunctional Impurities: Monofunctional reactants, sometimes referred to as "chain stoppers," will cap the growing polymer chains, preventing further polymerization and thus lowering the final molecular weight.[1] It is essential to use highly purified monomers and solvents.
-
Incomplete Reaction (Low Conversion): Polycondensation reactions often require extended reaction times or high temperatures to reach high conversion and, consequently, high molecular weight.[1]
-
Premature Precipitation: If the polymer becomes insoluble in the reaction medium before high molecular weight is achieved, chain growth will be halted.[1]
Question: What causes gel formation during the polymerization?
Answer: Gel formation, or cross-linking, can occur due to a few primary reasons:
-
Polyfunctional Impurities: The presence of impurities with more than two reactive functional groups in either the diamine or the co-monomer can lead to the formation of a cross-linked polymer network, resulting in gelation.
-
Side Reactions at High Temperatures: At elevated temperatures, side reactions such as deamination can occur, leading to cross-linking.[1] It is important to carefully control the reaction temperature.
Question: The polydispersity index (PDI) of my polymer is too high. How can I achieve a narrower molecular weight distribution?
Answer: A high PDI indicates a broad range of polymer chain lengths. To achieve a narrower distribution, consider the following:
-
Ensure Homogeneous Reaction Conditions: Inconsistent temperature or poor mixing can create different reaction zones within the reactor, leading to variations in polymerization rates and a broader molecular weight distribution.[2]
-
Controlled Monomer Addition: A slow, controlled addition of one monomer to the other can sometimes help in achieving a more uniform chain growth.
Question: My resulting polyamide/polyimide has poor solubility. What can be done?
Answer: Poor solubility of the final polymer can be a significant issue, particularly for aromatic polyimides.
-
Monomer Selection: The structure of the co-monomer has a significant impact on the solubility of the resulting polymer. For instance, using flexible co-monomers or those with bulky side groups can disrupt chain packing and improve solubility.
-
Polymerization Method: Solution polymerization is often preferred over melt polycondensation for producing more soluble polymers.[3]
Frequently Asked Questions (FAQs)
Q1: What are the common methods for polymerizing this compound?
A1: The most common methods are melt polycondensation and solution polycondensation. Melt polycondensation is performed at high temperatures without a solvent, while solution polycondensation is carried out in a suitable solvent. The choice of method depends on the monomers' thermal stability and the desired polymer properties.
Q2: How can I control the molecular weight of the polymer?
A2: The molecular weight can be controlled by adjusting the stoichiometry of the monomers. A slight excess of one monomer will limit the final molecular weight. Additionally, a monofunctional reagent can be intentionally added as a "chain stopper" to control the polymer chain length.[1]
Q3: What are typical co-monomers for this compound?
A3: This diamine is commonly polymerized with dicarboxylic acids (e.g., adipic acid) to form polyamides or with tetracarboxylic dianhydrides (e.g., pyromellitic dianhydride) to form polyimides.[3]
Q4: What characterization techniques are recommended for the synthesized polymers?
A4: Standard characterization techniques include:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, confirming the formation of amide or imide linkages.[1]
-
Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA): To determine thermal properties like glass transition temperature (Tg) and decomposition temperature.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the general effects of key reaction parameters on the properties of polyamides and polyimides derived from this compound.
Table 1: Effect of Reaction Parameters on Polyamide Synthesis
| Parameter | Effect on Molecular Weight | Effect on PDI | General Recommendation |
| Monomer Ratio (Amine:Acid) | Highest at 1:1 | Narrowest at 1:1 | Maintain a precise 1:1 stoichiometric ratio. |
| Temperature | Increases with temperature (to a point) | Can broaden at very high temperatures | Optimize for a balance between reaction rate and prevention of side reactions. |
| Reaction Time | Increases with time | Generally narrows with higher conversion | Allow sufficient time for the reaction to proceed to high conversion. |
| Catalyst | Can increase reaction rate, leading to higher MW | Dependent on catalyst type | Use if necessary to achieve desired molecular weight in a reasonable time. |
Table 2: Effect of Reaction Parameters on Polyimide Synthesis (Two-Step Method)
| Parameter | Effect on Polyamic Acid MW | Effect on Final Polyimide Properties | General Recommendation |
| Monomer Ratio (Amine:Dianhydride) | Highest at 1:1 | Affects final mechanical properties | Precise 1:1 stoichiometry is critical. |
| Polyamic Acid Synthesis Temp. | Lower temperatures generally favored | - | Maintain low temperatures (0-25 °C) to prevent imidization. |
| Imidization Temperature | - | Higher temps ensure complete conversion | Use a step-wise or high-temperature final cure for full imidization. |
| Solvent | Should keep polyamic acid soluble | Affects film quality and processability | Use a dry, aprotic polar solvent like NMP or DMAc. |
Experimental Protocols
Protocol 1: Melt Polycondensation for Polyamide Synthesis
This protocol describes a general procedure for the synthesis of a polyamide from this compound and a dicarboxylic acid (e.g., adipic acid).
-
Monomer Preparation: Ensure both this compound and the dicarboxylic acid are of high purity and are thoroughly dried.
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of the diamine and the dicarboxylic acid.
-
Polycondensation:
-
Heat the mixture under a slow stream of nitrogen to the desired reaction temperature (typically 180-220 °C).
-
Stir the molten mixture vigorously. Water will be evolved as a byproduct of the condensation reaction.
-
Continue the reaction for several hours until the desired viscosity is reached, indicating the formation of a high molecular weight polymer.
-
-
Polymer Isolation:
-
Cool the reactor to room temperature.
-
The resulting solid polymer can be removed and purified by dissolving in a suitable solvent and precipitating in a non-solvent.
-
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature.
Protocol 2: Two-Step Solution Polycondensation for Polyimide Synthesis
This protocol outlines the synthesis of a polyimide from this compound and a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride).
-
Monomer and Solvent Preparation: Use high-purity, dry monomers. The solvent (e.g., N-methyl-2-pyrrolidone, NMP) should be anhydrous.
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of this compound in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of the dianhydride in small portions while stirring vigorously.
-
Continue stirring at room temperature for several hours to form the poly(amic acid) solution.
-
-
Imidization (Thermal):
-
Cast the viscous poly(amic acid) solution onto a glass plate to form a thin film.
-
Heat the film in an oven under a nitrogen atmosphere using a step-wise temperature program (e.g., 100 °C for 1 hour, 200 °C for 1 hour, and 250-300 °C for 1 hour) to induce cyclodehydration and form the polyimide.
-
-
Polymer Isolation: The resulting polyimide film can be carefully peeled from the glass plate after cooling.
Visualizations
Below are diagrams illustrating key workflows for the polymerization of this compound.
Caption: Troubleshooting workflow for common polymerization issues.
References
Troubleshooting incomplete curing of epoxy with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 1,3-Bis(3-aminopropyl)tetramethyldisiloxane as a curing agent for epoxy resins. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on incomplete curing.
Troubleshooting Incomplete Curing
Problem: The epoxy resin has failed to cure completely, remaining tacky, soft, or liquid in areas after the recommended curing time.
This section provides a systematic approach to identifying and resolving the root cause of incomplete epoxy curing.
Question 1: How do I verify the correct mixing ratio of epoxy resin to this compound?
Answer:
An incorrect mixing ratio is a primary cause of incomplete curing.[1][2] It is crucial to use the precise stoichiometric ratio between the epoxy resin and the amine hardener to ensure a complete reaction and optimal cross-linking.[3][4]
Key Steps for Verification:
-
Determine Equivalent Weights: You will need the Epoxy Equivalent Weight (EEW) of your resin and the Amine Hydrogen Equivalent Weight (AHEW) of this compound. The AHEW is calculated by dividing the molecular weight of the amine by the number of active amine hydrogens. For this compound (Molecular Weight: 248.52 g/mol ), which has two primary amine groups and thus four active hydrogens, the AHEW is approximately 62.13 g/eq.
-
Calculate the Stoichiometric Ratio: The mixing ratio is determined by the following formula:
Parts by Weight of Amine Hardener per 100 Parts of Epoxy Resin = (AHEW / EEW) x 100
For example, if your epoxy resin has an EEW of 190 g/eq, the calculation would be: (62.13 / 190) x 100 ≈ 32.7 parts by weight of the disiloxane hardener per 100 parts of epoxy resin.
Troubleshooting Actions:
-
Recalculate: Double-check your calculations for the stoichiometric ratio.
-
Accurate Measurement: Use a calibrated digital scale for precise measurements by weight. Measuring by volume can be inaccurate due to density differences between the resin and the hardener.[4]
-
Thorough Mixing: Mix the components for the manufacturer-recommended time (typically 3-5 minutes), ensuring to scrape the sides and bottom of the mixing container to achieve a homogeneous mixture.[1][2][5] The "two-cup method," where the mixture is transferred to a second clean cup and mixed again, can further reduce the risk of unmixed material.[5]
Question 2: What are the optimal environmental conditions for curing, and how do deviations affect the process?
Answer:
Environmental factors such as temperature and humidity play a critical role in the epoxy curing process.
Temperature:
-
Low Temperatures: Cold temperatures can significantly slow down or even halt the curing reaction, resulting in a soft or tacky finish.[2][5]
-
High Temperatures: Excessively high temperatures can accelerate the reaction too quickly, potentially leading to "flash curing" with bubbles and cracks.[5]
Humidity:
-
High Humidity: Excess moisture in the air can interfere with the amine hardener, leading to a variety of surface defects.[2][6][7] A common issue is "amine blush," a waxy or greasy film that forms on the surface.[5][7][8] This occurs when moisture reacts with the amine hardener to form carbamates.[6] High humidity can also cause a cloudy appearance and weaken the bond between the epoxy and the substrate.[7]
-
Optimal Range: Most epoxy systems perform best in a temperature range of 18–25°C (65–77°F) and a relative humidity between 40-60%.[2][6]
Troubleshooting Actions:
-
Control the Environment: If possible, work in a climate-controlled environment. Use heaters or air conditioners to maintain the recommended temperature.
-
Dehumidify: In high-humidity conditions, use a dehumidifier to lower the moisture content in the air.[8]
-
Allow for Acclimatization: Let the resin, hardener, and substrate acclimate to the room temperature before mixing and application.
-
Post-Curing: If the epoxy is soft due to low temperatures, moving it to a warmer environment can sometimes help to complete the curing process.[5][9]
Question 3: How can I confirm if my this compound curing agent has degraded?
Answer:
This compound is an alkaline material due to its amine groups.[10] Exposure to air and moisture can lead to degradation, affecting its reactivity.
Indicators of Degradation:
-
Appearance: A change in color from clear/pale yellow to a darker shade, or the presence of cloudiness or precipitates.[11]
-
Odor: A noticeable change in the amine-like odor.
-
Performance: A significant deviation in curing time or final properties compared to previous batches.
Troubleshooting Actions:
-
Proper Storage: Store the curing agent in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and moisture.[11]
-
Use Fresh Stock: If degradation is suspected, use a fresh, unopened container of the curing agent for a small-scale test to compare results.
-
Inert Gas Blanket: For long-term storage, consider blanketing the container with an inert gas like nitrogen or argon to displace air and moisture.
Frequently Asked Questions (FAQs)
Q1: What is "amine blush" and how can I remove it?
A1: Amine blush is a waxy or greasy film that can form on the surface of cured epoxy, particularly in high-humidity conditions.[5][7][8] It is a byproduct of the reaction between the amine curing agent and moisture in the air.[6] While it can be unsightly and interfere with subsequent coatings, it is generally harmless to the bulk properties of the cured epoxy. To remove amine blush, wash the surface with warm, soapy water, then rinse thoroughly and allow it to dry completely before any further processing.[5]
Q2: Can I use more hardener to speed up the curing time?
A2: No, adding more hardener than the stoichiometric amount will not accelerate the cure and will result in an incomplete reaction.[5] The excess amine groups will not have corresponding epoxy groups to react with, leading to a soft, tacky, or rubbery final product.[12]
Q3: My epoxy is still soft after the recommended curing time. Can it be saved?
A3: If the epoxy is only partially cured and still tacky, it may be possible to salvage the project. If the issue is due to low temperature, moving the piece to a warmer environment (around 23°C or 72°F) for an additional 24-48 hours may promote further curing.[5] If the cause is incorrect mixing, you may need to scrape off the uncured material, clean the surface with a solvent like isopropyl alcohol, and then apply a new, correctly mixed layer of epoxy.[5]
Q4: How can I characterize the extent of cure in my epoxy sample?
A4: Several analytical techniques can be used to determine the degree of cure.
-
Differential Scanning Calorimetry (DSC): This is a powerful method to measure the glass transition temperature (Tg) and the residual heat of cure (ΔH_residual).[13] A higher Tg generally indicates a higher degree of cross-linking.[14] The degree of cure can be calculated by comparing the residual heat of cure of a partially cured sample to the total heat of cure (ΔH_total) of an uncured sample.[13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of the epoxy group peak (typically around 915 cm⁻¹) and the appearance of hydroxyl groups (a broad band around 3300 cm⁻¹) formed during the curing reaction.[15][16]
-
Shore Hardness Testing: A durometer can be used to measure the surface hardness of the cured epoxy.[17][18] Hardness increases with the degree of cure, and this method is useful for comparative purposes and quality control.[17][19]
Quantitative Data Summary
The following tables provide typical quantitative data for epoxy systems cured with amine hardeners. Note that these values can vary depending on the specific epoxy resin, curing schedule, and other formulation components.
Table 1: Thermal Properties by Differential Scanning Calorimetry (DSC)
| Property | Uncured Resin | Partially Cured | Fully Cured |
| Glass Transition Temp. (Tg) | -17.5°C[20] | Varies (increases with cure)[14] | 18.5°C to 105.5°C (can be multi-component)[20] |
| Heat of Cure (ΔH) | Present (exothermic peak)[20] | Reduced exothermic peak[14] | No significant exothermic peak[20] |
| Degree of Cure | 0% | Calculated from ΔH_residual[13] | ~100% |
Table 2: Mechanical Properties by Shore D Hardness
| Curing Time | Typical Shore D Hardness |
| 24 hours | Varies, may not have reached full hardness[17] |
| 48 hours | Can reach full hardness for some systems[18] |
| 7 days | Typically reaches full cure and maximum hardness[18] |
| Typical Fully Cured Value | 78 - 87[21] |
Experimental Protocols
Protocol 1: Determination of Degree of Cure by DSC
Objective: To quantify the extent of reaction in an epoxy sample cured with this compound.
Instrumentation: Differential Scanning Calorimeter (DSC) with a cooling accessory.[13]
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured epoxy-hardener mixture into a standard aluminum DSC pan and hermetically seal it. This will be used to determine the total heat of cure (ΔH_total).
-
Accurately weigh 5-10 mg of your partially cured sample into another aluminum DSC pan and seal it. This will be used to determine the residual heat of cure (ΔH_residual).
-
Prepare an empty, sealed aluminum pan to serve as a reference.[13]
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the completion of the curing exotherm (e.g., 250°C).[20]
-
Hold at the final temperature for a few minutes to ensure the reaction is complete.
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan under the same conditions to determine the glass transition temperature (Tg) of the fully cured sample.
-
-
Data Analysis:
-
Integrate the area under the exothermic curing peak from the first heating scan to determine the heat of cure (ΔH).
-
Calculate the Degree of Cure using the following formula:[13] % Cure = [ (ΔH_total - ΔH_residual) / ΔH_total ] x 100
-
Protocol 2: Assessment of Cure State by FTIR Spectroscopy
Objective: To qualitatively monitor the chemical changes during the curing process.
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
Methodology:
-
Sample Preparation:
-
For liquid samples, place a small drop of the uncured or partially cured mixture between two salt plates (e.g., KBr or NaCl).
-
For solid, cured samples, Attenuated Total Reflectance (ATR)-FTIR is often the most convenient method. Press the sample firmly against the ATR crystal.
-
-
FTIR Measurement:
-
Acquire a background spectrum of the empty sample holder or ATR crystal.
-
Acquire the spectrum of your sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Monitor the intensity of the characteristic epoxy ring vibration peak, typically found around 915-863 cm⁻¹.[15] This peak will decrease in intensity as the curing progresses.
-
Observe the appearance and growth of a broad hydroxyl (-OH) stretching band around 3300-3500 cm⁻¹, which indicates the opening of the epoxy ring.[15]
-
Protocol 3: Measurement of Surface Hardness by Shore D Durometer
Objective: To determine the surface hardness as an indicator of cure completion.
Instrumentation: Shore D Durometer.
Methodology:
-
Sample Preparation:
-
Ensure the cured epoxy sample is on a flat, hard surface.[18] The sample should be thick enough to prevent the indenter from sensing the underlying surface.
-
-
Hardness Measurement:
-
Hold the durometer perpendicular to the sample surface.
-
Press the durometer firmly and quickly onto the surface until the base of the durometer is in full contact.[18]
-
Read the hardness value immediately from the dial.
-
Take 5-10 readings at different locations on the sample surface and calculate the average.[18][21]
-
Conduct measurements at various time points (e.g., 24 hours, 48 hours, 7 days) to track the progression of hardness development.[17]
-
Visualizations
Caption: Workflow for the epoxy curing process and potential failure points.
Caption: Decision tree for troubleshooting incomplete epoxy curing.
References
- 1. bestbartopepoxy.com [bestbartopepoxy.com]
- 2. Why Epoxy Resin Doesn’t Fully Cure – Resin Shop Australia [resinshop.com.au]
- 3. researchgate.net [researchgate.net]
- 4. pcimag.com [pcimag.com]
- 5. epoxyrescue.com [epoxyrescue.com]
- 6. nationalconcretepolishing.net [nationalconcretepolishing.net]
- 7. artresin.com [artresin.com]
- 8. craft-resin.co.uk [craft-resin.co.uk]
- 9. quora.com [quora.com]
- 10. This compound | 2469-55-8 [chemicalbook.com]
- 11. 1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane Cas 2469-55-8 | Bis(3-aminopropyl)tetramethyldi [cfmats.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. epoxyworks.com [epoxyworks.com]
- 18. industrialclear.com [industrialclear.com]
- 19. Resin Formulators Shore Hardness (00, A, D) Testing Per ASTM D2240 (Includes 3 Individual Results and Average) | GracoRoberts [gracoroberts.com]
- 20. hitachi-hightech.com [hitachi-hightech.com]
- 21. Hardness tests | School of GeoSciences | GeoSciences [geosciences.ed.ac.uk]
Avoiding side reactions with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when using this compound?
A1: The primary side reactions of concern are:
-
Hydrolysis of the Siloxane Bond: The Si-O-Si bond is susceptible to cleavage under acidic or basic conditions, especially in the presence of water. This can lead to the formation of silanols and other siloxane oligomers, affecting the structural integrity of your final product.
-
Reaction with Atmospheric Carbon Dioxide: The primary amine groups are basic and can react with atmospheric CO2 to form ammonium carbamate salts. This can impact the stoichiometry of your reaction and reduce the effective concentration of the diamine.
-
Incomplete Amine Reaction: In polymerization reactions, such as with epoxides or diacids, incomplete reaction of one or both amine functional groups can lead to a lower molecular weight polymer, broader polydispersity, and compromised material properties.
-
Cyclization Reactions: Intramolecular reactions can sometimes occur, leading to the formation of cyclic byproducts, which can be a significant issue in polyamide synthesis, limiting chain growth.
Q2: How can I detect the presence of side products in my reaction mixture?
A2: Several analytical techniques can be employed to identify and quantify side products:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is useful for monitoring the disappearance of starting materials and the appearance of products. For instance, in an epoxy curing reaction, the decrease in the intensity of the epoxy group band (around 915 cm⁻¹) can be tracked.[1] The formation of silanols from hydrolysis can be observed by the appearance of a broad O-H stretching band.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the desired product and any side products. ²⁹Si NMR is particularly useful for analyzing the siloxane backbone and detecting changes due to hydrolysis or other side reactions.[2]
-
Gel Permeation Chromatography (GPC): In polymerization reactions, GPC is essential for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting polymer.[3][4] The presence of low molecular weight shoulders or multiple peaks can indicate the presence of side products or unreacted monomers.
Q3: What are the ideal storage conditions for this compound to minimize degradation?
A3: To ensure the stability and reactivity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight. The container should be tightly sealed to prevent moisture ingress and reaction with atmospheric CO2. Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Troubleshooting Guides
Issue 1: Low Yield or Low Molecular Weight in Polyamide Synthesis
Symptoms:
-
GPC analysis shows a low number-average molecular weight (Mn) and a broad polydispersity index (PDI).
-
The resulting polyamide is brittle or does not form a flexible film.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Moisture Contamination | Verify the dryness of all reagents and solvents. | Dry solvents using appropriate methods (e.g., molecular sieves). Ensure the diamine has been properly stored to prevent moisture absorption. |
| Imprecise Stoichiometry | Re-evaluate the molar ratio of the diamine and diacid monomers. | Accurately weigh high-purity monomers. Consider performing a titration to determine the exact amine content of the siloxane diamine before use. |
| Side Reactions (e.g., Cyclization) | Analyze the crude product for cyclic byproducts. | Lower the reaction temperature to disfavor intramolecular cyclization. The reaction can be run at a higher concentration to favor intermolecular polymerization. |
| Incomplete Reaction | Monitor the reaction progress over time. | Increase the reaction time or consider using a catalyst suitable for amidation. Ensure efficient removal of the condensation byproduct (e.g., water) to drive the reaction to completion. |
Issue 2: Inconsistent or Incomplete Curing of Epoxy Resins
Symptoms:
-
The cured epoxy remains tacky or soft after the recommended curing time.
-
Differential Scanning Calorimetry (DSC) shows a low glass transition temperature (Tg) or a broad curing exotherm.
-
FTIR analysis indicates the persistence of the epoxy group peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incorrect Amine to Epoxy Ratio | Verify the amine hydrogen equivalent (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin. | The optimal ratio is typically 1:1 of amine hydrogens to epoxy groups. Adjust the formulation based on the calculated stoichiometry. |
| Reaction with Atmospheric CO₂ | Handle the diamine under an inert atmosphere. | Degas the epoxy resin before mixing. Mix the components in a dry, inert environment (e.g., a glovebox or under a nitrogen blanket). |
| Insufficient Curing Temperature or Time | Review the curing schedule. | Increase the curing temperature or extend the curing time as recommended for the specific epoxy system. A post-curing step at a higher temperature can often improve crosslinking density. |
| Inhibition by Additives | Evaluate the compatibility of all components in the formulation. | Some additives or fillers can interfere with the curing chemistry. Conduct small-scale compatibility tests before scaling up. |
Experimental Protocols
Protocol 1: General Procedure for Polyamide Synthesis with this compound
This protocol outlines the synthesis of a polyamide from this compound and an aromatic dicarboxylic acid.
Materials:
-
This compound (high purity)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid) (high purity)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
Calcium chloride (CaCl₂)
-
Methanol
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the aromatic dicarboxylic acid, an equimolar amount of this compound, CaCl₂, and anhydrous NMP.
-
Stir the mixture under a gentle flow of nitrogen until all solids are dissolved.
-
Add pyridine to the solution, followed by the dropwise addition of TPP.
-
Heat the reaction mixture to 100-120°C and maintain for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Filter the polymer, wash thoroughly with hot water and methanol, and dry in a vacuum oven at 80°C to a constant weight.
Protocol 2: Epoxy Resin Curing with this compound
This protocol provides a general procedure for curing a bisphenol A-based epoxy resin.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound
-
Acetone (for viscosity reduction, optional)
Procedure:
-
Calculate the required amount of this compound based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the diamine to achieve a 1:1 stoichiometric ratio.
-
Preheat the epoxy resin to 50-60°C to reduce its viscosity. If necessary, a small amount of acetone can be added.
-
Under an inert atmosphere (e.g., nitrogen), add the calculated amount of the diamine to the preheated epoxy resin with vigorous stirring.
-
Continue stirring for 5-10 minutes until a homogeneous mixture is obtained.
-
Pour the mixture into a preheated mold and cure in an oven. A typical curing schedule is 2 hours at 80°C followed by 2 hours at 150°C. The optimal curing schedule may vary depending on the specific epoxy system.
-
Allow the cured sample to cool slowly to room temperature to avoid internal stresses.
Visualizations
Caption: Troubleshooting workflow for low yield in polyamide synthesis.
Caption: Simplified reaction pathway for epoxy curing with a diamine.
References
- 1. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Technical Support Center: Purification of Polymers Synthesized with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers synthesized using 1,3-Bis(3-aminopropyl)tetramethyldisiloxane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of these specialized polymers.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your polysiloxane-based polymers.
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Yield After Precipitation | - The chosen solvent/antisolvent system is not optimal, leading to the loss of lower molecular weight fractions. - The polymer is partially soluble in the antisolvent. - Insufficient volume of antisolvent was used. | - Screen different solvent/antisolvent pairs. Good solvents for polysiloxanes are typically non-polar (e.g., toluene, chloroform), while good antisolvents are polar (e.g., methanol, ethanol, water). - Cool the antisolvent before and during precipitation to decrease polymer solubility. - Use a larger volume of antisolvent (typically 5-10 times the volume of the polymer solution).[1] |
| Precipitated Polymer is Sticky or Gummy | - The presence of unreacted monomers or low molecular weight oligomers can act as plasticizers. - The polymer has a low glass transition temperature (Tg). - The polymer is not completely insoluble in the antisolvent, leading to a swollen, sticky mass instead of a fine powder. | - Repeat the dissolution and precipitation process 2-3 times to ensure complete removal of low molecular weight species.[2][3] - After filtration, wash the polymer extensively with the antisolvent. - If the polymer has a low Tg, rapid precipitation into a vigorously stirred, cold antisolvent can help produce a more manageable solid. |
| Presence of Residual Catalyst in the Final Product | - The catalyst is entrapped within the precipitated polymer matrix. - The catalyst has some solubility in the final purified polymer. | - If a solid-supported catalyst is used, ensure complete filtration after the reaction. Using a filter aid like Celite can be beneficial. - For soluble catalysts, precipitation is the primary removal method. Multiple precipitations are often necessary.[] - In some cases, washing the polymer solution with a weakly acidic aqueous solution (e.g., dilute ammonium chloride) can help remove basic catalysts, provided the polymer is stable under these conditions. |
| Incomplete Removal of Unreacted this compound | - The monomer is co-precipitating with the polymer. - Insufficient washing of the precipitated polymer. | - Optimize the precipitation process by ensuring the monomer is highly soluble in the antisolvent. - After filtration, wash the polymer cake thoroughly with fresh antisolvent.[2] - Techniques like dialysis can be effective for removing small molecules like unreacted monomers from the polymer solution.[5] |
| Polymer Degradation During Purification | - Use of harsh solvents or temperatures. - Presence of acidic or basic impurities that can catalyze degradation. | - Use neutral, high-purity solvents. - Avoid excessive heating during dissolution and drying. - Ensure that any acidic or basic reagents from the polymerization are neutralized before purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in polymers synthesized with this compound?
A1: Common impurities include unreacted this compound, residual catalyst, low molecular weight oligomers, and cyclic siloxane byproducts.[6] The presence of these impurities can negatively impact the polymer's mechanical, thermal, and optical properties.[]
Q2: How do I choose an appropriate solvent and antisolvent for precipitation?
A2: A good solvent should completely dissolve the polymer at a concentration of 5-10% (w/v) without causing degradation. For polysiloxane-based polymers, non-polar solvents like toluene, chloroform, or tetrahydrofuran (THF) are often effective.[7] The antisolvent should be a poor solvent for the polymer but a good solvent for the impurities you wish to remove. Alcohols such as methanol or ethanol are common choices. The solvent and antisolvent must be miscible. An empirical approach of testing small batches with different solvent/antisolvent pairs is often necessary to find the optimal system.
Q3: Is precipitation the only method to purify these types of polymers?
A3: While precipitation is the most common and often most effective method, other techniques can be used, either alone or in combination:[][5]
-
Dialysis: This is a gentle method for removing small molecules (monomers, salts, catalyst residues) from a polymer solution by diffusion across a semi-permeable membrane. It is particularly useful when harsh precipitation conditions need to be avoided.
-
Extraction: Liquid-liquid extraction can be used to remove specific impurities if a suitable solvent system can be found where the polymer and impurities have different solubilities.
-
Vacuum Stripping: This technique is particularly effective for removing volatile, low molecular weight cyclic siloxane byproducts. This is often done at elevated temperatures (e.g., 150 °C) under high vacuum.[6]
Q4: My polymer has amine groups. Are there any special considerations for purification?
A4: Yes, the basicity of the amine groups can sometimes lead to interactions with acidic surfaces. For example, during chromatographic purification, the amine groups can strongly adsorb to standard silica gel, leading to poor recovery and broad peaks. If chromatography is necessary, using a deactivated or amine-functionalized stationary phase, or adding a small amount of a competing amine like triethylamine to the eluent, can mitigate these effects.[8]
Q5: How can I quantitatively assess the purity of my final polymer?
A5: Several analytical techniques can be used to determine the purity and characteristics of your polymer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²⁹Si): NMR is a powerful tool for identifying the structure of the polymer and detecting the presence of unreacted monomers or other organic impurities. By integrating the characteristic peaks, it is possible to quantify the level of these impurities.[6][9]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC separates molecules based on their size in solution, providing information on the molecular weight distribution of your polymer. The presence of low molecular weight impurities will be evident as separate peaks or a tail on the low molecular weight side of the main polymer peak.[6]
-
Titration: The amine end-groups of the polymer can be titrated with a standardized acid solution to determine the number average molecular weight (Mn).[6]
Quantitative Data Summary
The following table summarizes typical data that can be obtained during the purification of polysiloxane-urea elastomers.
| Purification Step | Parameter | Typical Value | Analytical Method |
| Crude Polymer | Yield | 80-95% | Gravimetric |
| Purity | Variable, may contain residual monomers and catalyst | NMR, GPC | |
| After Precipitation (1x) | Yield | 70-85% | Gravimetric |
| Purity | Significantly improved, some low MW oligomers may remain | NMR, GPC | |
| After Precipitation (3x) | Yield | 60-75% | Gravimetric |
| Purity | High, residual monomers and catalyst are typically below detection limits | NMR, GPC | |
| After Vacuum Stripping | Purity | Effective removal of volatile cyclic siloxanes | GC-MS, TGA |
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol describes a general procedure for purifying polysiloxane-based polymers by precipitation.
-
Dissolution: Dissolve the crude polymer in a suitable solvent (e.g., THF, chloroform) to a concentration of 5-10% (w/v). Stir the solution at room temperature until the polymer is completely dissolved.
-
Precipitation: In a separate beaker, place a volume of a suitable cold antisolvent (e.g., methanol, ethanol) that is 5-10 times the volume of the polymer solution. Vigorously stir the antisolvent.
-
Slowly add the polymer solution dropwise to the stirring antisolvent. A precipitate should form immediately.
-
Isolation: Continue stirring for 30 minutes after the addition is complete. Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered polymer cake with several portions of fresh, cold antisolvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Repeat (if necessary): For higher purity, redissolve the dried polymer and repeat the precipitation process 2-3 times.[2][3]
Protocol 2: Removal of Volatile Cyclic Siloxanes by Vacuum Stripping
This method is used to remove low molecular weight, volatile cyclic siloxane byproducts.
-
Place the crude or partially purified polymer in a round-bottom flask equipped with a mechanical stirrer and a vacuum adapter.
-
Heat the flask to 150 °C in an oil bath.
-
Apply a high vacuum (e.g., 0.1 mbar) to the system.[6]
-
Continue stirring under heat and vacuum for several hours (e.g., 5 hours) to distill off the volatile impurities.[6]
-
Cool the flask to room temperature under an inert atmosphere (e.g., nitrogen or argon) before collecting the purified polymer.
Visualizations
Caption: Experimental workflow for the purification of polymers.
Caption: Troubleshooting logic for polymer precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]
- 7. Synthesis of Soft Polysiloxane-urea Elastomers for Intraocular Lens Application [jove.com]
- 8. biotage.com [biotage.com]
- 9. Novel Functional Polymers. Poly(dimethylsiloxane)-Polyamide Multiblock Copolymers X. 1H NMR Analysis on Fine Structure … [ouci.dntb.gov.ua]
Impact of moisture on 1,3-Bis(3-aminopropyl)tetramethyldisiloxane reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the reactivity of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an aminopropyl-terminated siloxane with high reactivity.[1] It is widely used in the synthesis of various siloxane polymers, as a copolymerization modification agent for resins like polyurethanes and epoxies, and as a curing agent for epoxy molding compounds, particularly in the semiconductor industry.[1]
Q2: How does moisture affect the reactivity of this compound?
A2: Moisture can lead to the hydrolysis of the siloxane (Si-O-Si) bonds in this compound. This reaction can lead to the formation of silanols, which can then self-condense to form higher molecular weight siloxane oligomers or polymers. This can negatively impact its performance in subsequent reactions by reducing the concentration of the desired reactive species and introducing impurities.
Q3: What are the visible signs of moisture contamination in my sample of this compound?
A3: Visual indicators of moisture contamination can include a cloudy or hazy appearance of the normally clear liquid, the formation of a gel-like substance, or the presence of solid precipitates. In a reaction, unexpected exotherms, changes in viscosity, or the formation of insoluble byproducts can also suggest moisture contamination.
Q4: How should I properly store this compound to prevent moisture contamination?
A4: To ensure its stability and a shelf life of up to 12 months, this compound should be stored in a cool, well-ventilated area in its original, tightly sealed container to avoid exposure to humidity.[1] It is recommended to use the product as soon as possible after opening the container.[1]
Q5: What are the primary byproducts formed when this compound reacts with water?
A5: The primary reaction with water is the cleavage of the Si-O-Si bond to form the corresponding silanol, 3-aminopropyldimethylsilanol. This silanol is often unstable and can undergo self-condensation to form a mixture of linear or cyclic siloxane oligomers and polymers, releasing water in the process.
Troubleshooting Guides
Issue 1: Reduced Product Yield in Polymerization or Modification Reactions
Symptoms:
-
The final product yield is significantly lower than expected.
-
The reaction does not go to completion.
-
Inconsistent results between different batches.
Possible Cause:
-
Moisture contamination in the this compound, solvents, or other reagents. The presence of water consumes the reactive siloxane and generates less reactive or unreactive silanol and oligomeric species.
Troubleshooting Steps:
-
Quantify Moisture Content: Determine the water content in your this compound sample using Karl Fischer titration (see Experimental Protocols section).
-
Dry Reagents and Solvents: Ensure all solvents and other reactants are rigorously dried using appropriate methods (e.g., molecular sieves, distillation over a drying agent).
-
Use Anhydrous Reaction Conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
-
Verify Reagent Quality: If possible, use a fresh, unopened bottle of this compound.
Issue 2: Formation of Gels or Insoluble Precipitates During Reaction
Symptoms:
-
The reaction mixture becomes viscous and forms a gel.
-
A white, insoluble precipitate is observed.
Possible Cause:
-
Excessive moisture is causing the formation of high-molecular-weight polysiloxane byproducts through hydrolysis and subsequent condensation reactions.
Troubleshooting Steps:
-
Review Handling Procedures: Ensure that all handling of this compound is performed in a dry environment, minimizing exposure to atmospheric moisture.
-
Solvent Compatibility: Verify that the chosen solvent is compatible and has been properly dried.
-
Temperature Control: In some cases, excessive heat can accelerate moisture-related side reactions. Ensure the reaction temperature is within the recommended range.
Issue 3: Poor Performance of Cured Epoxy Resins
Symptoms:
-
The cured epoxy exhibits a tacky or soft surface.[2]
-
The mechanical properties of the cured resin are compromised (e.g., lower hardness, reduced tensile strength).
-
Cloudy or milky appearance in the cured epoxy.[2]
Possible Cause:
-
Moisture in the this compound, which acts as a curing agent, can interfere with the curing process. The amino groups may react with water, and the hydrolysis of the siloxane backbone can alter the crosslinking network.
Troubleshooting Steps:
-
Moisture Control: Strictly control the humidity of the environment where the epoxy resin is being mixed and cured.
-
Degas the Mixture: After mixing the epoxy resin and the curing agent, degas the mixture under vacuum to remove any trapped air and volatile contaminants.
-
Material Storage: Store both the epoxy resin and the this compound in tightly sealed containers in a dry place.
Data Presentation
Table 1: Illustrative Impact of Moisture Content on Reaction Yield
The following table provides an illustrative example of how increasing levels of moisture in this compound can lead to a decrease in the yield of a desired product in a hypothetical reaction. While specific quantitative data for this exact compound is limited in publicly available literature, this trend is well-established for moisture-sensitive siloxanes.
| Moisture Content in this compound (ppm) | Expected Product Yield (%) | Observations |
| < 50 | 95 - 99 | Clean reaction, minimal byproducts. |
| 100 | 90 - 95 | Minor byproduct formation may be observed. |
| 250 | 80 - 90 | Noticeable byproduct formation, potential for slight viscosity changes. |
| 500 | 65 - 80 | Significant byproduct precipitation, noticeable decrease in reaction efficiency. |
| > 1000 | < 65 | High levels of insoluble byproducts, potential for gel formation. |
Experimental Protocols
Protocol 1: Determination of Moisture Content by Karl Fischer Titration
This protocol is adapted from standard methods for determining water content in silicone oils.[3][4]
Materials:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Anhydrous Methanol or a specialized Karl Fischer solvent for oils
-
Karl Fischer Reagent (CombiTitrant or equivalent)
-
Dry Syringes and Needles
-
This compound sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Solvent Introduction: Add a suitable volume of anhydrous methanol or a specialized solvent to the titration vessel.
-
Pre-Titration: Perform a pre-titration to neutralize any residual moisture in the solvent until a stable endpoint is reached.
-
Sample Introduction: Using a dry syringe, draw a known weight of the this compound sample.
-
Titration: Inject the sample into the titration vessel and start the titration.
-
Endpoint Determination: The titration will proceed until all the water in the sample has reacted. The instrument will automatically determine the endpoint.
-
Calculation: The instrument software will calculate the moisture content in ppm or percentage based on the amount of Karl Fischer reagent consumed.
Protocol 2: General Procedure for Anhydrous Reaction Conditions
Materials:
-
Schlenk line or glove box
-
Oven-dried glassware
-
Dry solvents
-
Inert gas (Nitrogen or Argon)
-
Septa and needles
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool under a stream of inert gas or in a desiccator.
-
Apparatus Assembly: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of inert gas.
-
Solvent and Reagent Transfer: Transfer dry solvents and liquid reagents via a cannula or a dry syringe. Add solid reagents under a positive flow of inert gas.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. Use a bubbler to monitor the gas flow.
-
Work-up: Quench the reaction and perform the work-up under conditions that minimize exposure to atmospheric moisture until the product is no longer moisture-sensitive.
Mandatory Visualization
References
Technical Support Center: Controlling Polymer Molecular weight with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane
Welcome to the technical support center for utilizing 1,3-Bis(3-aminopropyl)tetramethyldisiloxane (APTMDS) in polymer synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (APTMDS) in polymerization reactions?
A1: this compound is a versatile organosilicon compound that primarily functions as a chain extender or a chain terminator (end-capper) in step-growth polymerization. Its bifunctional nature, with two primary amine groups, allows it to be incorporated into polymer backbones, introducing flexible siloxane segments. It is commonly used in the synthesis of silicon-modified polyamides, polyimides, polyurethanes, and as a curing agent for epoxy resins.[1]
Q2: How does APTMDS help in controlling the molecular weight of polymers?
A2: APTMDS can control polymer molecular weight in two main ways:
-
As a Chain Extender: When used as a comonomer with other difunctional monomers (e.g., diacids, diisocyanates, or dianhydrides), APTMDS participates in the polymer chain growth. The stoichiometry between APTMDS and the other comonomers is a critical factor in determining the final molecular weight.
-
As a Chain Terminator (End-Capper): In the synthesis of polymers like aminopropyl-terminated polydimethylsiloxanes (PDMS), APTMDS acts as an end-capper. In ring-opening polymerization of cyclic siloxanes, the concentration of APTMDS directly controls the final molecular weight of the resulting aminopropyl-terminated silicone fluids.[2]
Q3: What types of polymers can be synthesized or modified using APTMDS?
A3: APTMDS is used to synthesize or modify a variety of polymers, including:
-
Polysiloxane-based copolymers: It is a key monomer in creating polysiloxane-urea elastomers and other silicone-based copolymers.
-
Polyamides: It can be reacted with dicarboxylic acids or their derivatives to form siloxane-containing polyamides.[3]
-
Polyimides: It is used with dianhydrides to produce polyimides with siloxane segments in the main chain.[3]
-
Polyurethanes: It can act as a chain extender in polyurethane synthesis, reacting with diisocyanates.
-
Epoxy Resins: It can be used as a curing agent or modifier for epoxy resins to improve properties like impact resistance.[4]
Q4: What are the key safety precautions to consider when handling APTMDS?
A4: this compound is a corrosive and combustible liquid that can cause severe skin burns and eye damage.[5][6] It is also air-sensitive.[7] Therefore, it is crucial to:
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5][6]
-
Handle the compound in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Store it in a cool, dark, and dry place in a tightly sealed container.
-
Keep it away from heat, sparks, and open flames.[6]
-
In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.
Troubleshooting Guides
Issue 1: Inconsistent or Uncontrolled Polymer Molecular Weight
Question: My polymerization reaction with APTMDS is yielding polymers with a much lower or higher molecular weight than expected. What could be the cause and how can I fix it?
Answer:
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | In step-growth polymerization, a precise 1:1 molar ratio of reactive groups is crucial for achieving high molecular weight. A slight excess of one monomer will limit the final molecular weight. Carefully recalculate and re-weigh your monomers. Ensure high-purity monomers are used to avoid stoichiometry disruption by impurities. |
| Impurities in Monomers or Solvents | Monofunctional impurities can act as chain stoppers, prematurely terminating polymer growth and leading to lower molecular weight. Water can also interfere with many polymerization reactions. Use freshly purified monomers and anhydrous solvents. |
| Incomplete Reaction | Step-growth polymerizations require high conversion (>99%) to achieve high molecular weight. Increase the reaction time or temperature (within the limits of polymer stability) to drive the reaction to completion. Ensure efficient mixing to overcome diffusion limitations. |
| Side Reactions | At elevated temperatures, side reactions such as cyclization or branching can occur, affecting the molecular weight distribution. Optimize the reaction temperature and consider using a catalyst to promote the desired polymerization reaction at a lower temperature. |
| APTMDS Concentration (as end-capper) | In ring-opening polymerizations for synthesizing aminopropyl-terminated PDMS, the molecular weight is inversely proportional to the APTMDS concentration.[2] Ensure the correct concentration of APTMDS is used to target the desired molecular weight. |
Logical Workflow for Troubleshooting Molecular Weight Issues
Caption: Troubleshooting inconsistent molecular weight.
Issue 2: Poor Solubility of Reactants or Polymer
Question: I am observing precipitation of my monomers or the resulting polymer during the reaction. How can I address this solubility issue?
Answer:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | The solubility of APTMDS and the resulting polymer can vary significantly depending on the solvent. APTMDS is slightly soluble in water.[7] For polymerizations, polar aprotic solvents like NMP, DMAc, or THF are often used. Conduct small-scale solubility tests with different solvents before running the full-scale reaction. |
| Polymer Crystallinity | Some siloxane-containing polymers can be crystalline and may precipitate from the reaction mixture as the molecular weight increases.[3] Consider running the polymerization at a higher temperature (if thermally stable) to maintain solubility. A change in solvent to one that better solvates the polymer backbone might be necessary. |
| High Polymer Concentration | As the polymerization proceeds and molecular weight increases, the viscosity of the solution will rise, and the polymer may precipitate if the concentration is too high. Reduce the initial monomer concentration. |
Experimental Workflow for Addressing Solubility
Caption: Addressing solubility issues during polymerization.
Issue 3: Broad Polydispersity Index (PDI) in the Final Polymer
Question: The Gel Permeation Chromatography (GPC) analysis of my polymer shows a broad molecular weight distribution (high PDI). What are the likely causes and solutions?
Answer:
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Branching or cross-linking reactions can lead to a broadening of the PDI. Ensure the reaction temperature is not excessively high. Analyze the polymer structure by NMR to check for evidence of side reactions. |
| Slow Initiation or Chain Transfer | In some polymerization mechanisms, slow initiation relative to propagation can lead to a broad PDI. Ensure your initiator is effective and added correctly. Chain transfer to solvent or impurities can also broaden the PDI. Use high-purity reagents and a solvent with low chain transfer constants. |
| Non-ideal Polymerization Kinetics | Step-growth polymerizations inherently produce polymers with a PDI of around 2 at high conversion. If a narrower PDI is required, consider controlled polymerization techniques if applicable to your system. |
| GPC Analysis Issues | Improper sample preparation, column interactions, or incorrect calibration can lead to artificially broad PDI values. Ensure the polymer is fully dissolved and filtered before injection. Use a GPC column and mobile phase that are compatible with your polymer to avoid interactions. Calibrate your GPC with appropriate standards. |
Decision Tree for Investigating High PDI
Caption: Investigating the cause of high PDI.
Data Presentation
Table 1: Effect of this compound (APTMDS) Concentration on the Molecular Weight of Aminopropyl-terminated Polydimethylsiloxane (PDMS)
| APTMDS Concentration (mol%) | Target Mn ( g/mol ) | Experimentally Determined Mn ( g/mol ) | Polydispersity Index (PDI) |
| 10 | 2,500 | 2,600 | 1.5 |
| 5 | 5,000 | 5,200 | 1.6 |
| 2.5 | 10,000 | 10,500 | 1.7 |
| 1.25 | 20,000 | 21,000 | 1.8 |
Note: This data is illustrative and based on the general principle of a linear correlation between molecular weight and end-blocker concentration in ring-opening polymerizations. Actual results may vary depending on specific reaction conditions.[2]
Experimental Protocols
Protocol 1: Synthesis of Aminopropyl-Terminated Polydimethylsiloxane (PDMS) with Controlled Molecular Weight
This protocol describes the synthesis of aminopropyl-terminated PDMS via the ring-opening equilibration of octamethylcyclotetrasiloxane (D4) with APTMDS as an end-capper.
Materials:
-
Octamethylcyclotetrasiloxane (D4)
-
This compound (APTMDS)
-
Tetramethylammonium siloxanolate catalyst
-
Toluene (anhydrous)
Procedure:
-
To a dried, nitrogen-purged reactor equipped with a mechanical stirrer and a reflux condenser, add the calculated amount of D4 and APTMDS in anhydrous toluene. The amount of APTMDS will determine the final molecular weight of the polymer.
-
Heat the mixture to 80°C with stirring.
-
Add the tetramethylammonium siloxanolate catalyst to initiate the polymerization.
-
Maintain the reaction at 80°C for 24 hours to allow the equilibration to complete.
-
After 24 hours, cool the reaction mixture to room temperature.
-
To deactivate the catalyst, heat the mixture to 150°C for 2-3 hours under a nitrogen stream.
-
Remove the solvent and any unreacted cyclic siloxanes by vacuum distillation.
-
Characterize the resulting aminopropyl-terminated PDMS for its molecular weight (Mn and Mw) and PDI using Gel Permeation Chromatography (GPC) and determine the amine equivalent weight by titration.
Protocol 2: Synthesis of a Siloxane-Containing Polyamide
This protocol outlines the synthesis of a polyamide from APTMDS and an aromatic dicarboxylic acid chloride via low-temperature solution polycondensation.
Materials:
-
This compound (APTMDS)
-
Terephthaloyl chloride (or other aromatic diacid chloride)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Triethylamine (as an acid scavenger)
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of APTMDS and triethylamine in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous NMP.
-
Slowly add the diacid chloride solution to the stirred diamine solution at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomers and salts, and then dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Characterize the polymer's molecular weight and PDI by GPC, and confirm its structure using FTIR and NMR spectroscopy. The molecular weight can be controlled by introducing a slight stoichiometric imbalance of the monomers or by adding a monofunctional amine or acid chloride as a chain stopper.
References
- 1. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. siltech.com [siltech.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 2469-55-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane
Welcome to the technical support center for the synthesis of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane. This guide is designed to assist researchers, scientists, and drug development professionals in improving reaction yields and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common method for synthesizing this compound with high yield and purity?
A1: A widely used and effective method involves a three-step process: hydrosilylation of an N-silylated allylamine with a hydrogendimethylalkoxysilane, followed by desilylation and subsequent hydrolysis.[1] This method is advantageous as it minimizes the formation of isomers, leading to a high-purity final product.[1]
Q2: My reaction is producing a significant amount of the 1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane isomer. How can I prevent this?
A2: The formation of the 2-aminopropyl isomer is a common side reaction resulting from internal addition during hydrosilylation.[1] To favor the desired terminal addition and obtain the pure this compound, it is crucial to use an N-silylated allylamine, such as N,N-bis(trimethylsilyl)allylamine or N-trimethylsilylallylamine.[1] This protection of the amino group steers the reaction towards the formation of the gamma-aminopropyl substitution.[2]
Q3: What are the key factors influencing the overall yield of the synthesis?
A3: Several factors can impact the final yield:
-
Catalyst: A platinum-based catalyst, such as a solution of H₂PtCl₆·6H₂O in isopropyl alcohol, is commonly used to facilitate the hydrosilylation reaction.[1] The catalyst concentration and activity are critical.
-
Reactant Purity: The purity of the starting materials, particularly the N-silylated allylamine and the silane, is essential to prevent side reactions.
-
Reaction Conditions: Careful control of reaction temperature during hydrosilylation (e.g., around 70°C) and reflux during desilylation and hydrolysis is necessary for optimal results.[1]
-
Hydrolysis Step: The presence of trialkylalkoxysilane by-products during hydrolysis can lead to the formation of undesired disiloxane compounds, thereby reducing the yield of the target product.[1] It is recommended to distill off these by-products before adding water for hydrolysis.[1]
Q4: I am observing the formation of by-products like 3-aminopropylpentamethyldisiloxane. What is the cause?
A4: The formation of such by-products can occur when using 1,1,3,3-tetramethyldisiloxane directly in the hydrosilylation with a protected allylamine, followed by desilylation.[1] A more controlled, multi-step approach involving an intermediate 3-aminopropyldimethylalkoxysilane which is then hydrolyzed, is recommended to avoid these side reactions.[1]
Q5: What is the recommended purification method for the final product?
A5: Vacuum distillation is the standard and effective method for purifying this compound to a high degree of purity.[1] The typical boiling point range is 85-93°C at 1-1.5 mmHg.[1]
Data Presentation: Reaction Yields
The following table summarizes the yields of this compound obtained under different experimental conditions as described in the literature.
| Example | N-silylated Allylamine | Silane Compound | Desilylation Alcohol | Yield (%) | Boiling Point (°C/mmHg) | Reference |
| 1 | N,N-bis(trimethylsilyl)allylamine | Dimethylethoxysilane | Ethanol | 84 | 85-87 / 1 | [1] |
| 2 | N,N-bis(trimethylsilyl)allylamine | Dimethylethoxysilane | Methanol | 86 | 99-101 / 2 | [1] |
| 3 | N-trimethylsilylallylamine | Dimethylethoxysilane | Ethanol | 80 | 99-101 / 2 | [1] |
| 4 | N-triethylsilylallylamine | Dimethylethoxysilane | Ethanol | 71 | 91-93 / 1.5 | [1] |
Experimental Protocols
Key Experimental Protocol for High-Yield Synthesis (Based on Example 1 from US Patent 6,087,520 A)[1]
-
Hydrosilylation:
-
A 1-liter glass flask is equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.
-
Charge the flask with 201.5 g (1.0 mol) of N,N-bis(trimethylsilyl)allylamine and 0.98 g of a 4% isopropyl alcohol solution of H₂PtCl₆·6H₂O.
-
From the dropping funnel, add 104.2 g (1.0 mol) of dimethylethoxysilane dropwise to the flask at 70°C over 3 hours.
-
After the addition is complete, allow the reaction solution to ripen for one hour at the same temperature.
-
-
Desilylation:
-
To the reaction solution, add 368.5 g of ethanol and 1.7 g of dodecylbenzenesulfonic acid.
-
Reflux the reaction solution for 6 hours to complete the desilylation reaction.
-
-
Purification and Hydrolysis:
-
Transfer the reaction solution to a distillation apparatus.
-
Distill off the ethanol and trimethylmethoxysilane under atmospheric pressure.
-
Add 10 g of water to the remaining residue and reflux for 2 hours.
-
-
Final Purification:
-
Perform vacuum distillation on the resulting solution.
-
Collect the fraction at 85 to 87°C / 1 mmHg to obtain 1,3-bis(3-aminopropyl)-tetramethyldisiloxane. (Yield: 84%).
-
Visualizations
Chemical Synthesis Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification process.
References
Technical Support Center: Managing Viscosity in Polymerization with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing viscosity during polymerization reactions involving 1,3-Bis(3-aminopropyl)tetramethyldisiloxane. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.
Troubleshooting Guide
Unexpected viscosity behavior during polymerization can be indicative of several underlying issues. The flexible nature of the siloxane backbone in this compound can influence the rheological properties of the resulting polymer solution. This guide provides a structured approach to identifying and resolving common viscosity-related problems.
Table 1: Troubleshooting Common Viscosity Issues
| Problem | Potential Causes | Recommended Solutions |
| Viscosity is unexpectedly high | High Molecular Weight: The polymer chains may be growing longer than anticipated. | - Reduce Monomer Concentration: Lowering the initial concentration of monomers can help control the chain length. - Increase Initiator/Catalyst Concentration: A higher initiator concentration can lead to the formation of more, but shorter, polymer chains. - Adjust Temperature: In some systems, increasing the reaction temperature can lead to a lower molecular weight. However, this should be done cautiously as it can also accelerate side reactions. |
| Cross-linking or Gelation: Unintended side reactions or the presence of multifunctional impurities can lead to the formation of a polymer network.[1] | - Verify Monomer Purity: Ensure that the this compound and other monomers are free from multifunctional impurities. - Control Temperature: Localized "hot spots" can promote side reactions. Ensure uniform heating and efficient stirring. - Optimize Catalyst Concentration: Some catalysts can promote side reactions at higher concentrations. | |
| Poor Solvent Quality: In a "poor" solvent, polymer chains may aggregate, leading to an increase in viscosity. | - Select a "Good" Solvent: A solvent in which the polymer is highly soluble will promote chain extension and can lead to a more predictable viscosity profile. | |
| Viscosity is unexpectedly low | Low Molecular Weight: The polymer chains are not reaching the desired length. | - Increase Monomer Concentration: Higher monomer availability can promote the growth of longer polymer chains. - Decrease Initiator/Catalyst Concentration: Fewer initiation sites can lead to the formation of longer polymer chains. - Check for Impurities: Monofunctional impurities can act as chain terminators, limiting the final molecular weight. |
| Chain Transfer Reactions: The solvent or impurities may be acting as chain transfer agents, terminating chain growth prematurely. | - Choose a Non-Reactive Solvent: Select a solvent that does not participate in chain transfer reactions. - Purify Monomers and Solvents: Remove any impurities that could act as chain transfer agents. | |
| Inconsistent viscosity between batches | Variability in Raw Materials: Differences in the purity of monomers or solvents can lead to batch-to-batch variations. | - Standardize Material Quality: Use monomers and solvents from the same supplier and lot number whenever possible. - Characterize Incoming Materials: Verify the purity of all raw materials before use. |
| Inconsistent Reaction Conditions: Variations in temperature, stirring speed, or addition rates can affect the polymerization kinetics and, consequently, the viscosity. | - Implement Strict Process Control: Precisely control all reaction parameters, including temperature, stirring rate, and the rate of monomer addition. |
Logical Workflow for Troubleshooting Viscosity
The following diagrams illustrate a systematic approach to diagnosing and resolving issues of unexpectedly high or low viscosity.
References
Technical Support Center: Characterization of Impurities in 1,3-Bis(3-aminopropyl)tetramethyldisiloxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane. The following sections detail common impurities, analytical methodologies for their characterization, and solutions to potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities can originate from the synthesis process, degradation, or storage. These include:
-
Isomeric Byproducts: 1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane is a common isomer formed during the hydrosilylation reaction.
-
Unreacted Starting Materials: Residual amounts of allylamine and 1,1,3,3-tetramethyldisiloxane may be present.
-
Hydrolysis Products: The siloxane (Si-O-Si) bond is susceptible to hydrolysis, which can lead to the formation of silanols and other degradation products.
-
Cyclic Siloxanes: Small cyclic siloxanes (e.g., D3, D4, D5, D6) can be present as byproducts from the synthesis of siloxane raw materials.
-
Catalyst Residues: Traces of the platinum catalyst used in the hydrosilylation step may remain.
Q2: Which analytical techniques are recommended for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed structural information for the main component and impurities. ²⁹Si NMR is particularly useful for identifying different siloxane environments.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying functional groups and monitoring for the presence of hydrolysis products (silanols).
Q3: How can I quantify the level of impurities in my sample?
A3: Quantitative analysis can be performed using Gas Chromatography with a Flame Ionization Detector (GC-FID) or GC-MS. This involves creating a calibration curve with certified reference standards for the expected impurities. An internal standard method is often employed for improved accuracy and precision.
Troubleshooting Guides
GC-MS Analysis Troubleshooting
Problem: Peak tailing for the main compound and amine-containing impurities.
-
Cause: Amines are basic and can interact with acidic sites on the GC column and in the inlet, leading to poor peak shape.
-
Solution:
-
Use a GC column specifically designed for amine analysis, which has a basic deactivation.
-
Ensure the inlet liner is deactivated and clean. Consider using a liner with glass wool to trap non-volatile residues.
-
Derivatize the amine groups to make them less polar and less prone to tailing.
-
Problem: Ghost peaks appearing in the chromatogram.
-
Cause: Contamination from the syringe, septum, or previous injections. Septum bleed can introduce siloxane impurities.
-
Solution:
-
Bake out the column and inlet at a high temperature.
-
Replace the septum with a high-quality, low-bleed version.
-
Rinse the syringe with an appropriate solvent before each injection.
-
Run a blank solvent injection to confirm the system is clean.
-
NMR Analysis Troubleshooting
Problem: Broad peaks in the ¹H NMR spectrum.
-
Cause:
-
Presence of paramagnetic impurities (e.g., residual catalyst).
-
Sample viscosity is too high.
-
Chemical exchange of the amine protons.
-
-
Solution:
-
Filter the sample through a short plug of silica gel to remove catalyst residues.
-
Dilute the sample to reduce viscosity.
-
To confirm amine proton exchange, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the amine proton signal should disappear.
-
Problem: Unidentified signals in the ²⁹Si NMR spectrum.
-
Cause: Presence of various siloxane impurities or degradation products.
-
Solution:
-
Consult ²⁹Si NMR chemical shift databases for siloxanes to tentatively identify the impurities.
-
Compare the spectrum to that of a known standard.
-
Spike the sample with suspected impurities to confirm their identity by observing the increase in signal intensity.
-
FT-IR Analysis Troubleshooting
Problem: Broad absorption band in the 3200-3600 cm⁻¹ region.
-
Cause: Presence of water or silanol (Si-OH) groups from hydrolysis.
-
Solution:
-
Handle and prepare the sample in a dry environment (e.g., a glove box) to minimize moisture exposure.
-
Dry the sample over a suitable drying agent if appropriate.
-
The presence of a sharp band around 3690 cm⁻¹ in a dilute solution can indicate free silanol groups, while a broad band suggests hydrogen-bonded silanols or water.[1]
-
Data Presentation
Table 1: Common Impurities and their Typical GC-MS and NMR Signatures
| Impurity Name | Chemical Structure | Expected GC-MS Fragmentation Ions (m/z) | Key ¹H NMR Signals (ppm) | Key ²⁹Si NMR Signals (ppm) |
| This compound | H₂N(CH₂)₃Si(CH₃)₂OSi(CH₃)₂(CH₂)₃NH₂ | 233, 146, 116, 72 | ~2.6 (t, -CH₂NH₂), ~1.5 (m, -CH₂-), ~0.5 (t, -SiCH₂-), ~0.05 (s, Si-CH₃) | ~7 to 8 |
| 1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane | H₂N(CH₂)₃Si(CH₃)₂OSi(CH₃)₂(CH(CH₃))NH₂ | 233, 146, 130, 58 | Additional signals for the isopropyl group | Additional signals may be observed |
| Allylamine | CH₂=CHCH₂NH₂ | 57, 56, 42, 30 | ~5.8 (m, =CH-), ~5.1 (m, =CH₂), ~3.2 (d, -CH₂N) | N/A |
| 1,1,3,3-Tetramethyldisiloxane | HSi(CH₃)₂OSi(CH₃)₂H | 133, 119, 75, 59 | ~4.7 (septet, Si-H), ~0.1 (d, Si-CH₃) | ~-16 to -18 |
| Hexamethylcyclotrisiloxane (D3) | [-(CH₃)₂SiO-]₃ | 207, 193, 73 | ~0.1 (s, Si-CH₃) | ~-9 |
| Octamethylcyclotetrasiloxane (D4) | [-(CH₃)₂SiO-]₄ | 281, 267, 73 | ~0.1 (s, Si-CH₃) | ~-19 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Methodology:
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point. For better peak shape with amines, a column with basic deactivation is recommended.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sensitivity requirements)
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5-10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-500 amu.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information and confirm the identity of the main component and impurities.
-
Instrumentation: NMR spectrometer (300 MHz or higher recommended for better resolution).
-
Methodology:
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR:
-
Acquire a standard proton spectrum. Key signals for this compound are expected around 2.6 ppm (-CH₂NH₂), 1.5 ppm (-CH₂-), 0.5 ppm (-SiCH₂-), and 0.05 ppm (Si-CH₃).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum. This will provide information on the number of unique carbon environments.
-
-
²⁹Si NMR:
-
This is a low-sensitivity nucleus, so a larger number of scans may be required.
-
Use a pulse sequence like INEPT or DEPT to enhance the signal.[2][3]
-
The main product should show a signal around 7-8 ppm. Other siloxane impurities will have characteristic chemical shifts (e.g., cyclic siloxanes appear at more negative values).[3]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify functional groups and detect hydrolysis byproducts.
-
Instrumentation: FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Methodology:
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of the liquid sample directly onto the crystal.
-
Acquire the spectrum. This method is quick and requires minimal sample preparation.
-
-
Sample Preparation (Transmission - Neat Liquid):
-
Place a small drop of the liquid between two salt plates (e.g., KBr, NaCl) to form a thin film.
-
Mount the plates in the spectrometer and acquire the spectrum.
-
-
Data Analysis: Look for characteristic absorption bands:
-
N-H stretch (amine): ~3300-3400 cm⁻¹
-
C-H stretch (alkyl): ~2850-2960 cm⁻¹
-
N-H bend (amine): ~1600 cm⁻¹
-
Si-CH₃: ~1260 cm⁻¹ and ~800 cm⁻¹
-
Si-O-Si stretch: Strong, broad band around 1050-1100 cm⁻¹
-
Si-OH stretch (silanol impurity): Broad band around 3200-3600 cm⁻¹, potentially a sharper band around 3690 cm⁻¹ for free silanols.[1]
-
-
Mandatory Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Troubleshooting logic for GC peak tailing.
References
Validation & Comparative
A Comparative Analysis of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane and Other Aliphatic Diamine Curing Agents in Epoxy Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Curing Agent Selection
The performance of epoxy resins is critically dependent on the choice of curing agent. For applications demanding a unique balance of flexibility, thermal stability, and mechanical strength, the selection of an appropriate aliphatic diamine is paramount. This guide provides a comprehensive comparison of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane with other widely used aliphatic diamine curing agents, including Isophorone diamine (IPDA), Triethylenetetramine (TETA), and 1,2-Diaminocyclohexane (DCH). The information presented herein is supported by a review of publicly available data and is intended to assist researchers and professionals in making informed decisions for their specific applications.
Performance Characteristics: A Quantitative Comparison
The selection of a curing agent significantly influences the processing characteristics and the final physical properties of the cured epoxy system. The following table summarizes key performance indicators for this compound and its counterparts. The data represents typical values obtained from various sources and should be considered in the context of the specific epoxy resin and curing conditions employed.
| Property | This compound | Isophorone Diamine (IPDA) | Triethylenetetramine (TETA) | 1,2-Diaminocyclohexane (DCH) | Test Method |
| Mechanical Properties | |||||
| Tensile Strength (MPa) | Moderate | 60 - 80 | 60 - 80 | High | ASTM D638 |
| Flexural Strength (MPa) | Moderate, with improved toughness[1] | High | 80 - 100 | High | ASTM D790 |
| Flexural Modulus (GPa) | Lower[1] | 2.5 - 3.5 | 2.5 - 3.0 | High | ASTM D790 |
| Izod Impact Strength (J/m) | High | 50 - 80 | Moderate | High | ASTM D256 |
| Shore D Hardness | 80 - 85 | 85 - 90 | 80 - 85 | > 85 | ASTM D2240 |
| Thermal Properties | |||||
| Glass Transition Temp. (Tg) (°C) | 90 - 120 | 140 - 160 | 100 - 120 | 150 - 170 | ASTM D3418 |
| Processing Properties | |||||
| Viscosity at 25°C (mPa·s) | Low | ~20 | ~20 | Low | |
| Pot Life | Moderate to Long | Long | Short | Moderate | |
| Curing Temperature | Room to Elevated | Room to Elevated | Room | Room to Elevated |
In-Depth Analysis of Curing Agent Characteristics
This compound: This unique curing agent incorporates a flexible siloxane backbone into the polymer network. This structure imparts several desirable properties, including enhanced toughness and improved thermal stability. A notable characteristic is its ability to lower the viscosity of the epoxy system, which can be advantageous in applications requiring high filler loading or good impregnation of fibrous reinforcements.[1] The presence of the siloxane also contributes to improved water resistance and adhesion to various substrates.
Isophorone Diamine (IPDA): A cycloaliphatic diamine, IPDA is known for imparting high mechanical strength, excellent chemical resistance, and good color stability to epoxy systems.[2] Its rigid cycloaliphatic structure results in a high glass transition temperature, making it suitable for applications requiring elevated temperature performance.
Triethylenetetramine (TETA): As a linear aliphatic amine, TETA is a fast-curing agent often used in applications where rapid property development is required.[3] It provides good mechanical properties at a relatively low cost. However, its high reactivity translates to a shorter pot life, which can be a limitation in some processing scenarios.[3]
1,2-Diaminocyclohexane (DCH): Similar to IPDA, DCH is a cycloaliphatic diamine that yields cured epoxies with high hardness, excellent mechanical strength, and good thermal stability.[4][5] It is often used in industrial flooring and coatings where high performance is essential.
Experimental Protocols
To ensure accurate and reproducible data for the comparison of these curing agents, standardized testing methodologies are crucial. The following are the detailed protocols for the key experiments cited in this guide.
1. Mechanical Properties Testing:
-
Tensile Properties (ASTM D638): Dog-bone shaped specimens are prepared and tested under tension at a constant rate of crosshead displacement. The test determines tensile strength, modulus of elasticity, and elongation at break.
-
Flexural Properties (ASTM D790): Rectangular bar specimens are subjected to three-point bending until fracture or a specified deflection is reached. This test measures flexural strength and modulus.
-
Izod Pendulum Impact Resistance (ASTM D256): A notched specimen is struck by a swinging pendulum. The energy absorbed to break the specimen is a measure of its impact strength.
-
Durometer Hardness (ASTM D2240): The hardness of the cured material is measured by the penetration of a specific indenter under a defined force. Shore D is the typical scale for rigid plastics.
2. Thermal Analysis:
-
Transition Temperatures by Differential Scanning Calorimetry (DSC) (ASTM D3418): A small sample of the cured epoxy is heated at a controlled rate. The heat flow to the sample is monitored to detect thermal transitions, most notably the glass transition temperature (Tg).
3. Processing Properties:
-
Viscosity: Measured using a rotational viscometer at a constant temperature (typically 25°C) to determine the flow characteristics of the uncured resin-hardener mixture.
-
Pot Life (Gel Time): The time from the initial mixing of the resin and curing agent until the mixture reaches a defined viscosity or becomes unworkable. This can be determined by various methods, including monitoring the viscosity increase over time or using a gel time meter.
Logical Comparison of Curing Agent Selection
The choice of an aliphatic diamine curing agent is a multi-faceted decision that depends on the desired balance of properties for the final application. The following diagram illustrates the logical relationship between the curing agents and their key performance attributes.
Caption: Comparative strengths of aliphatic diamine curing agents.
Conclusion
The selection of an aliphatic diamine curing agent is a critical step in formulating high-performance epoxy systems. This compound offers a unique combination of flexibility, toughness, and low viscosity, making it an excellent choice for applications where these properties are paramount. In contrast, cycloaliphatic amines like IPDA and DCH excel in providing high thermal stability and mechanical strength. TETA, a linear aliphatic amine, is favored for its rapid cure speed. A thorough understanding of the trade-offs between these different curing agents, as outlined in this guide, will enable researchers and professionals to optimize their material selection and achieve the desired performance characteristics for their specific applications.
References
A Comparative Guide to the Performance of Polyimides: With and Without 1,3-Bis(3-aminopropyl)tetramethyldisiloxane
The incorporation of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane (APTMDS) into a polyimide backbone significantly alters its physicochemical properties, offering a versatile approach to tailor materials for specific high-performance applications. This guide provides a comprehensive comparison of the performance of polyimides with and without this flexible siloxane diamine, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The introduction of the tetramethyldisiloxane linkage from APTMDS imparts a unique combination of characteristics to the otherwise rigid polyimide structure. These modifications primarily enhance solubility and processability, lower the dielectric constant, and improve surface hydrophobicity, albeit with a potential trade-off in ultimate thermal stability. This guide will delve into these key performance metrics, presenting quantitative data in a clear, comparative format.
Key Performance Metrics: A Tabular Comparison
The following tables summarize the typical performance differences between standard aromatic polyimides and those modified with APTMDS. The data presented is a synthesis of findings from multiple studies to provide a representative comparison.
| Property | Standard Aromatic Polyimide (e.g., PMDA-ODA) | APTMDS-Modified Polyimide |
| Thermal Stability | ||
| Glass Transition Temperature (Tg) | > 350 °C | 150 - 250 °C |
| 5% Weight Loss Temperature (TGA) | > 500 °C | 350 - 450 °C |
| Mechanical Properties | ||
| Tensile Strength | > 100 MPa | 30 - 70 MPa |
| Young's Modulus | > 2.5 GPa | 0.5 - 1.5 GPa |
| Elongitation at Break | < 10% | > 20% |
| Electrical Properties | ||
| Dielectric Constant (1 MHz) | 3.2 - 3.5 | 2.5 - 2.8 |
| Other Properties | ||
| Moisture Absorption | 1.0 - 3.0% | < 0.5% |
| Solubility | Insoluble in common organic solvents | Soluble in NMP, DMAc, chloroform |
| Surface Contact Angle (Water) | ~70° | > 90° |
Experimental Protocols
The synthesis and characterization of polyimides, both with and without APTMDS, follow established polymer chemistry procedures. Below are detailed methodologies for key experiments.
Polyimide Synthesis (Two-Step Method)
-
Poly(amic acid) Formation:
-
In a nitrogen-purged flask, the diamine (e.g., 4,4'-oxydianiline for a standard polyimide, or a mixture including APTMDS for a modified version) is dissolved in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA) is added portion-wise to the stirred diamine solution at room temperature.
-
The reaction is continued for 24 hours under a nitrogen atmosphere to yield a viscous poly(amic acid) solution.
-
-
Imidization:
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then heated in a stepwise manner, for instance: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect cyclodehydration and form the polyimide.[1][2]
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution. The mixture is stirred at room temperature for several hours. The resulting polyimide precipitates and is then collected, washed, and dried.[2]
-
Characterization Techniques
-
Thermal Stability:
-
Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere with a heating rate of 10°C/min to determine the 5% weight loss temperature (Td5%).
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) with a typical heating rate of 10-20°C/min.
-
-
Mechanical Properties:
-
Tensile Testing: Thin films of the polyimide are tested using a universal testing machine according to ASTM D882 standards to determine tensile strength, Young's modulus, and elongation at break.
-
-
Electrical Properties:
-
Dielectric Constant Measurement: Measured on thin film samples using a parallel plate capacitor setup with an LCR meter at a specific frequency (e.g., 1 MHz).
-
-
Moisture Absorption:
-
Dried polyimide films are weighed and then immersed in deionized water at room temperature for 24 hours. The percentage increase in weight is calculated after patting the surface dry.
-
Visualizing the Impact of APTMDS
The following diagrams illustrate the chemical structure and the logical flow of property changes resulting from the incorporation of APTMDS.
Caption: General repeating unit of an APTMDS-modified polyimide.
Caption: Workflow for polyimide synthesis and property evaluation.
References
A Comparative Analysis of the Thermal Properties of Siloxane-Based Polyamides and Traditional Polyamides
For researchers, scientists, and drug development professionals, understanding the thermal behavior of polymeric materials is paramount for a multitude of applications, from sterile packaging to medical device components. This guide provides a detailed comparison of the thermal properties of emerging siloxane-based polyamides against well-established traditional polyamides like Nylon 6 and Nylon 6,6. The inclusion of siloxane segments into the polyamide backbone imparts unique thermal characteristics that can offer significant advantages in specific applications.
This document summarizes key thermal performance indicators, including glass transition temperature (Tg), melting temperature (Tm), thermal decomposition temperature (Td), and the coefficient of thermal expansion (CTE). All quantitative data is supported by a summary of the experimental protocols used for their determination.
Comparative Thermal Properties
The introduction of flexible siloxane moieties into the rigid polyamide structure significantly alters the thermal properties of the resulting copolymers. Generally, siloxane-based polyamides exhibit lower glass transition temperatures, enhanced thermal stability at elevated temperatures, and a different profile for their coefficient of thermal expansion compared to their traditional counterparts.
| Thermal Property | Siloxane-Based Polyamides | Traditional Polyamides (Nylon 6, Nylon 6,6) |
| Glass Transition Temperature (Tg) | -40.8°C to 163°C | 45°C to 80°C (Nylon 6)[1], ~68°C (Nylon 6,6)[2] |
| Melting Temperature (Tm) | Varies significantly with composition | 220°C to 235°C (Nylon 6)[1][3], ~261°C (Nylon 6,6)[2] |
| Thermal Decomposition Temperature (Td) | Onset >300°C; can be stable up to ~550°C in inert atmospheres[4][5] | ~393°C to 460°C (Nylon 6)[1], Onset ~393°C (Nylon 6,6)[6] |
| Coefficient of Thermal Expansion (CTE) | Highly dependent on siloxane content and structure | 80 to 90 x 10⁻⁶/K (Nylon 6)[1][7], 35 to 45 x 10⁻⁶/K (Nylon 6,6)[2] |
Key Observations and Interpretations
The data reveals a distinct trade-off in thermal properties. While traditional polyamides offer higher glass transition and melting temperatures, indicating better dimensional stability at moderately elevated temperatures, siloxane-based polyamides demonstrate superior thermal stability at much higher temperatures before decomposition. The significantly lower glass transition temperatures observed in some siloxane-based polyamides are attributed to the high flexibility of the siloxane backbone.
Experimental Protocols
The data presented in this guide is primarily derived from two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
Methodology: A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in an aluminum pan. An empty reference pan is also prepared. The sample and reference pans are heated in a controlled atmosphere (e.g., nitrogen) at a constant rate, often 10°C/min. The DSC instrument measures the difference in heat flow required to increase the temperature of the sample and the reference.
-
Glass Transition (Tg): Appears as a step-like change in the baseline of the DSC curve, indicating the onset of large-scale molecular motion.
-
Melting (Tm): Characterized by an endothermic peak, where the area under the peak is proportional to the enthalpy of fusion.
For semi-crystalline polymers like polyamides, a second heating scan is often performed after a controlled cooling cycle to erase the thermal history of the sample and obtain more reproducible results.[1][2]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature (Td) of the polymers.
Methodology: A sample of the polymer is placed in a high-temperature furnace within the TGA instrument and heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.
-
Thermal Decomposition (Td): The temperature at which significant weight loss begins is taken as the onset of decomposition. Often, the temperature at which 5% or 10% weight loss occurs is reported as a standardized measure of thermal stability.
Thermomechanical Analysis (TMA)
Objective: To determine the Coefficient of Thermal Expansion (CTE).
Methodology: A sample with a defined geometry is placed in the TMA instrument under a small, constant load. The temperature is ramped at a controlled rate, and the dimensional change of the sample is measured by a sensitive probe. The CTE is calculated from the slope of the dimensional change versus temperature curve.
Conclusion
The choice between siloxane-based and traditional polyamides will be dictated by the specific thermal requirements of the application. Traditional polyamides remain the material of choice for applications requiring rigidity and dimensional stability at temperatures approaching and slightly exceeding 100°C. However, for applications demanding extreme thermal stability, particularly in inert environments, siloxane-based polyamides offer a compelling advantage, maintaining their integrity at temperatures where traditional polyamides would have completely degraded. The enhanced flexibility at low temperatures, as indicated by the lower Tg of some siloxane copolymers, can also be a critical design consideration. Researchers and engineers should carefully consider these trade-offs to select the optimal material for their specific needs.
References
- 1. PA6: Polyamide 6 - NETZSCH Polymers [polymers.netzsch.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Polyamide [polyplasty.cz]
- 4. primescholars.com [primescholars.com]
- 5. sioresin.com [sioresin.com]
- 6. researchgate.net [researchgate.net]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
The Impact of Aminopropyl Siloxane Curing Agents on the Mechanical Properties of Epoxy Resins: A Comparative Guide
For researchers, scientists, and professionals in material science and development, the selection of an appropriate curing agent is paramount in tailoring the final properties of epoxy resins. This guide provides a comparative analysis of the mechanical performance of epoxy resins cured with various aminopropyl siloxanes, supported by experimental data from recent studies. The inclusion of these siloxane-based hardeners can significantly enhance toughness and flexibility, offering a versatile alternative to traditional amine curing agents.
The inherent brittleness of unmodified epoxy resins often limits their application in fields requiring high impact resistance and durability. The incorporation of flexible siloxane chains into the rigid epoxy network via aminopropyl functional groups is a proven strategy to mitigate this drawback. The amino groups react with the epoxy rings, initiating the cross-linking process, while the siloxane backbone imparts a degree of flexibility to the cured thermoset. This guide will delve into the quantitative effects of different aminopropyl siloxane structures and concentrations on key mechanical properties.
Comparative Analysis of Mechanical Properties
The following tables summarize the mechanical properties of epoxy resins cured with different aminopropyl siloxanes, as reported in various studies. These results highlight the trade-offs between properties like tensile strength, modulus, and toughness (indicated by impact strength and elongation at break).
| Curing Agent/Modifier | Epoxy Resin Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Impact Strength (kJ/m²) | Reference |
| Neat Epoxy (Control) | 4,5-epoxycyclohexane-1,2-dicarboxylic acid diglycidyl ester (TDE-85) | 50.98 ± 3.18 | - | - | 2.86 ± 0.37 | [1] |
| 2.0 wt.% AFCNT* in TDE-85 | TDE-85 | 73.00 ± 1.72 | - | - | 13.43 | [1] |
| Amine Hardener (Ancamine 1618) | Proprietary Ambient Cured Epoxy | - | - | - | - | [2] |
| Replacement of organic amine with Silicone AMINE A | Proprietary Ambient Cured Epoxy | Decreased | Decreased | Increased | Increased | [2] |
| Replacement of organic amine with polyether containing Silicone AMINE B | Proprietary Ambient Cured Epoxy | Decreased | Decreased | Increased | Increased | [2] |
*AFCNT: Aminopropyl-terminated polydimethylsiloxane-treated carbon nanotube. In this study, the siloxane is part of a nanoparticle reinforcement, not the sole curing agent, but it demonstrates the effect of the aminopropyl siloxane functionality.
Influence of Siloxane Concentration on Mechanical Properties
The concentration of the aminopropyl siloxane curing agent plays a crucial role in determining the final mechanical characteristics of the epoxy resin. As illustrated in the study by Sun et al. (2023), the introduction of aminopropyl-terminated polydimethylsiloxane-functionalized fillers leads to a significant enhancement in both tensile and impact strength up to an optimal concentration.[1] Beyond this point, agglomeration and dispersion issues can lead to a decline in properties.
| Modifier Concentration (wt.%) | Tensile Strength (MPa) | Impact Strength (kJ/m²) |
| 0 (Neat Epoxy) | 50.98 ± 3.18 | 2.86 ± 0.37 |
| 0.5 | - | ~5.5 |
| 1.0 | - | ~8.0 |
| 1.5 | - | ~10.5 |
| 2.0 | 73.00 ± 1.72 | ~13.0 |
| 2.5 | 70.75 ± 2.24 | >13.0 |
*Data is for AFCNT reinforcement in an epoxy matrix.[1]
Experimental Protocols
The methodologies employed in the cited studies provide a framework for the evaluation of epoxy resins cured with aminopropyl siloxanes.
Preparation of Aminopropyl-Terminated Siloxane Modified Epoxy Nanocomposites[1]
-
Functionalization of Carbon Nanotubes (CNTs): Carboxylated CNTs (CNT-COOH) are reacted with aminopropyl-terminated polydimethylsiloxane (PDMS-NH2) in N,N-Dimethylformamide (DMF) using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. The mixture is refluxed at 120°C for 48 hours. The resulting amino-functionalized CNTs (AFCNTs) are then washed, filtered, and dried.
-
Dispersion: The AFCNTs are dispersed in the epoxy resin (TDE-85) using an emulsifier and a three-roller mill to ensure homogeneous distribution.
-
Curing: A curing agent is added to the AFCNT/epoxy mixture in a 1:1 weight ratio using a centrifugal vacuum mixer. The mixture is then poured into preheated steel molds and cured at 120°C for 1 hour, followed by post-curing at 160°C for 2 hours.
-
Mechanical Testing:
-
Tensile Strength: Tested according to ASTM D-638 standard using dumbbell-shaped specimens on an electronic tensile machine at a rate of 2 mm/min.[1]
-
Impact Strength: Measured using a pendulum impact testing machine.
-
Curing with Multifunctional Amine Reactive Silicone[2]
-
Formulation: An ambient-cured epoxy resin is formulated with a standard organic amine hardener (e.g., Ancamine 1618). A portion of the organic amine is replaced with a multifunctional amine reactive silicone (Silicone AMINE A or Silicone AMINE B). The epoxy-to-total amine molar ratio is maintained at 1:1, with a catalytic amount of an accelerator (e.g., Imicure AMI-1).
-
Mixing: The components are thoroughly mixed.
-
Curing: The mixture is allowed to cure at ambient temperature.
-
Mechanical Testing:
-
Hardness: Measured using a Shore D durometer.
-
Tensile Properties: Tensile strength and elongation at break are measured.
-
Impact Resistance: Low-temperature impact resistance is evaluated.
-
Logical Pathway of Property Modification
The following diagram illustrates the relationship between the introduction of aminopropyl siloxane curing agents and the resulting changes in the mechanical properties of the epoxy resin.
Caption: Logical workflow of how aminopropyl siloxane curing agents modify epoxy resin properties.
Conclusion
The use of aminopropyl siloxanes as curing agents or modifiers for epoxy resins presents a highly effective strategy for enhancing the toughness and flexibility of these thermosetting polymers. The data indicates that significant improvements in impact strength and elongation at break can be achieved, albeit sometimes with a trade-off in tensile strength and modulus. The optimal concentration and specific chemical structure of the aminopropyl siloxane are critical factors that must be carefully considered to achieve the desired balance of mechanical properties for a given application. The experimental protocols outlined provide a basis for further research and development in this promising area of polymer science.
References
A Comparative Guide to Validating the Crosslink Density of Polymers from 1,3-Bis(3-aminopropyl)tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the crosslink density of polymers synthesized using 1,3-Bis(3-aminopropyl)tetramethyldisiloxane. It further contrasts the performance of this crosslinker with alternative agents, supported by experimental data. Detailed methodologies for key validation techniques are provided to ensure reproducibility and aid in experimental design.
Introduction to Crosslink Density Validation
Crosslink density is a critical parameter influencing the mechanical, thermal, and swelling properties of polymeric materials. For applications in drug development and materials science, precise characterization of this property is paramount. This compound is a versatile crosslinking agent utilized in the synthesis of various polymers, including silicones and epoxies, imparting flexibility and thermal stability. This guide explores established techniques for quantifying the crosslink density of such polymers and compares their efficacy.
Core Validation Techniques
Several robust methods are employed to determine the crosslink density of polymers. The most common techniques include swelling tests, Dynamic Mechanical Analysis (DMA), rheology, and Differential Scanning Calorimetry (DSC). Each method offers unique insights into the polymer network structure.
Table 1: Comparison of Crosslink Density Validation Methods
| Method | Principle | Key Parameters Measured | Advantages | Limitations |
| Swelling Test | Measures the equilibrium swelling of a crosslinked polymer in a suitable solvent. The degree of swelling is inversely proportional to the crosslink density.[1] | Swelling ratio, polymer volume fraction, molecular weight between crosslinks (Mc), crosslink density (ν).[1] | Simple, low-cost, and effective for characterizing network structure.[2] | Time-consuming, and the accuracy depends on the polymer-solvent interaction parameter.[2] |
| Dynamic Mechanical Analysis (DMA) | Measures the viscoelastic properties of the polymer, particularly the storage modulus (E') in the rubbery plateau region, which is directly related to the crosslink density.[3] | Storage modulus (E'), loss modulus (E''), tan delta, glass transition temperature (Tg).[3][4] | Highly sensitive to network structure, provides information on viscoelastic properties and thermal transitions.[5] | Requires specialized equipment, and data interpretation can be complex for filled polymers. |
| Rheology | Measures the flow and deformation of the polymer in its liquid or gel state. The storage modulus (G') in the rubbery plateau is proportional to the crosslink density. | Storage modulus (G'), loss modulus (G''), complex viscosity (η*), gel point. | Excellent for monitoring the curing process in real-time and determining the gel point. | Primarily suitable for liquids, gels, and soft solids; sample preparation can be challenging for highly viscous materials. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with the curing process. The residual heat of reaction can be used to determine the degree of cure, which is related to the crosslink density.[6][7] | Glass transition temperature (Tg), heat of cure (ΔH), degree of cure.[6][7] | Provides information on the extent of reaction and thermal transitions.[6] | Indirectly measures crosslink density; less sensitive to network structure than DMA or rheology.[8] |
Performance Comparison of Crosslinking Agents
The choice of crosslinking agent significantly impacts the final properties of the polymer. Here, we compare the performance of polymers crosslinked with this compound to those crosslinked with other common agents.
Table 2: Comparative Data for Epoxy Resins Cured with Different Amine Crosslinkers
| Crosslinking Agent | Type | Glass Transition Temperature (Tg) (°C) | Crosslink Density (ν) (x 10⁻³ mol/cm³) | Tensile Strength (MPa) | Reference |
| This compound | Siloxane Diamine | 87 | Data not available in a directly comparable format | Data not available in a directly comparable format | [9] |
| Isophorone Diamine (IPD) | Cycloaliphatic Diamine | ~150-170 | Higher than aliphatic amines | ~70-80 | [10] |
| Diethylenetriamine (DETA) | Aliphatic Amine | ~110-130 | Lower than cycloaliphatic amines | ~60-70 | [10] |
| Propanediamine (PDA) | Linear Aliphatic Diamine | 104 | 1.95 | 75.8 | [11] |
| N,N,N',N'-tetra(3-aminopropyl)-1,3-propanediamine (TAPA) | Branched Polyamine | 125 | 2.34 | 82.3 | [11] |
| Jeffamine T-403 | Polyetheramine | 80 | Lower than PDA and TAPA | Lower than PDA and TAPA | [11] |
Note: Direct quantitative comparison for this compound requires sourcing more specific studies.
Table 3: Comparative Mechanical Properties of Silicone Elastomers with Different Crosslinkers
| Crosslinker Type | Tensile Strength (MPa) | Elongation at Break (%) | Tear Strength (kN/m) | Hardness (Shore A) | Reference |
| Amine-terminated (e.g., derived from this compound) | 0.5 - 1.5 | 100 - 300 | 2 - 5 | 20 - 40 | [12] |
| Vinyl-terminated (Hydrosilylation cure) | 5 - 10 | 300 - 800 | 15 - 40 | 30 - 70 | [13][14] |
| Peroxide cure | 4 - 8 | 200 - 600 | 10 - 30 | 40 - 80 | [15] |
Experimental Protocols
Detailed methodologies for the key validation techniques are provided below.
Swelling Test Protocol (Modified from ASTM D2765)
Objective: To determine the crosslink density of a cured polymer sample by measuring its equilibrium swelling in a suitable solvent.
Materials:
-
Cured polymer sample
-
Solvent (e.g., toluene for silicones and epoxies)
-
Analytical balance
-
Vials with sealed caps
-
Vacuum oven
-
Micrometer or calipers
Procedure:
-
Sample Preparation: Cut a small piece of the cured polymer (approximately 0.2 g) and accurately weigh it (W_d). Measure its initial dimensions.
-
Swelling: Place the sample in a vial and add a sufficient amount of solvent to fully immerse it. Seal the vial to prevent solvent evaporation.
-
Equilibrium: Allow the sample to swell at a constant temperature (e.g., room temperature) until it reaches equilibrium. This may take 24 to 72 hours. Periodically remove the sample, quickly blot the surface to remove excess solvent, and weigh it (W_s). Equilibrium is reached when the weight remains constant.
-
Drying: After the final swollen weight is recorded, place the sample in a vacuum oven at an elevated temperature (e.g., 60 °C) until all the solvent has evaporated and the weight is constant (W_e).
Calculations:
-
Swelling Ratio (Q): Q = 1 + (ρ_p / ρ_s) * [(W_s - W_e) / W_e]
-
where ρ_p is the density of the polymer and ρ_s is the density of the solvent.
-
-
Volume fraction of polymer in the swollen gel (v₂): v₂ = 1 / Q
-
Molecular weight between crosslinks (Mc): 1/Mc = - [ln(1 - v₂) + v₂ + χv₂²] / [V₁ * (v₂¹ᐟ³ - v₂/2)]
-
where V₁ is the molar volume of the solvent and χ is the Flory-Huggins polymer-solvent interaction parameter.
-
-
Crosslink density (ν): ν = ρ_p / Mc
Swelling Test Workflow
Dynamic Mechanical Analysis (DMA) Protocol
Objective: To determine the crosslink density from the storage modulus in the rubbery plateau.
Instrumentation:
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamp (e.g., single cantilever for rigid samples, tension for films).
Procedure:
-
Sample Preparation: Prepare a rectangular specimen with precise dimensions (e.g., 35 mm x 10 mm x 2 mm).
-
Instrument Setup: Mount the sample in the appropriate clamp and ensure it is securely fastened.
-
Experimental Parameters:
-
Data Acquisition: Run the temperature sweep and record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
Calculations:
-
Identify the Rubbery Plateau: This is the region above Tg where the storage modulus is relatively constant.
-
Select a Temperature (T) in the Rubbery Plateau: Choose a temperature approximately 40-50 °C above Tg.
-
Record the Storage Modulus (E') at Temperature T.
-
Calculate Crosslink Density (ν): ν = E' / (3 * R * T)
-
where R is the universal gas constant and T is the absolute temperature in Kelvin.
-
DMA Experimental Workflow
Rheology Protocol
Objective: To monitor the curing process and determine the crosslink density from the rubbery plateau modulus.
Instrumentation:
-
Rheometer with parallel plate or cone and plate geometry.
Procedure:
-
Sample Preparation: Place the uncured liquid polymer mixture onto the lower plate of the rheometer.
-
Instrument Setup: Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample.
-
Experimental Parameters:
-
Test Type: Time sweep or temperature ramp.
-
Temperature: Isothermal cure temperature or a temperature ramp through the curing range.
-
Frequency: 1 Hz.[3]
-
Strain: A small strain within the LVER (e.g., 1%).
-
-
Data Acquisition: Monitor the storage modulus (G') and loss modulus (G'') as a function of time or temperature.
Calculations:
-
Identify the Rubbery Plateau: For a fully cured sample, this is where G' becomes constant.
-
Record the Storage Modulus (G') in the Rubbery Plateau.
-
Calculate Crosslink Density (ν): ν = G' / (R * T)
-
where R is the universal gas constant and T is the absolute temperature in Kelvin.
-
Rheological Analysis Logical Flow
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the degree of cure by measuring the residual heat of reaction.
Instrumentation:
-
Differential Scanning Calorimeter (DSC).
-
Hermetic aluminum pans.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the partially or fully cured polymer into a DSC pan and seal it hermetically. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Experimental Parameters:
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 25 °C).
-
Heat at a constant rate (e.g., 10 °C/min) to a temperature above the final curing temperature (e.g., 250 °C).[16]
-
Hold isothermally for a few minutes to ensure complete curing.
-
Cool back to the starting temperature.
-
Reheat at the same rate to determine the glass transition temperature of the fully cured material.
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
Calculations:
-
Measure the Residual Heat of Cure (ΔH_residual): Integrate the area of the exothermic peak during the first heating scan.
-
Measure the Total Heat of Cure (ΔH_total): Run a separate experiment on a completely uncured sample to get the total heat of reaction.
-
Calculate the Degree of Cure (%): % Cure = [ (ΔH_total - ΔH_residual) / ΔH_total ] * 100
DSC Degree of Cure Determination
References
- 1. Comparing the Mechanical Response of Di-, Tri-, and Tetra-functional Resin Epoxies with Reactive Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. researchgate.net [researchgate.net]
- 4. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04206A [pubs.rsc.org]
- 5. tainstruments.com [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. tainstruments.com [tainstruments.com]
- 8. mdpi.com [mdpi.com]
- 9. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents [mdpi.com]
- 10. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanical Properties of a New Vinyl Polyether Silicone in Comparison to Vinyl Polysiloxane and Polyether Elastomeric Impression Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. technical.gelest.com [technical.gelest.com]
- 15. researchgate.net [researchgate.net]
- 16. Influence of crosslinking network structure on silicone rubber foaming: A LF-NMR and rheological study | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Adhesion Promoters: 1,3-Bis(3-aminopropyl)tetramethyldisiloxane versus Alternatives
In the realm of advanced materials, the interface between dissimilar substances is often the point of failure. Adhesion promoters, also known as coupling agents, are crucial chemical compounds that enhance the bond between a substrate and a coating or adhesive. This guide provides a comparative study of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane, an amino-functional silane, against other common classes of adhesion promoters, including other silanes, titanates, and zirconates. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to aid in the selection of the most appropriate adhesion promoter for their specific application.
Data Presentation: Performance Comparison of Adhesion Promoters
The efficacy of an adhesion promoter is highly dependent on the specific substrate, the polymer matrix, and the environmental conditions of the application. The following table summarizes key performance data from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical conditions are limited in publicly available literature; therefore, these values should be considered representative.
| Adhesion Promoter Type | Specific Compound | Substrate(s) | Adhesive/Coating | Test Method | Key Performance Metric(s) |
| Amino-Functional Silane | This compound | Metal, Glass, Composites | Epoxy, Polyurethane, Polyamide, Polyimide | Lap Shear, Peel Adhesion | Data not yet available in directly comparable format |
| Amino-Functional Silane | γ-Aminopropyltriethoxysilane (γ-APS) | Aluminum | Polypropylene | Lap Shear | Max. displacement at max. load: 0.63 mm |
| Amino-Functional Silane | Silane Primer (TPOS:TEOS:TBOS = 3:1:1) | Not specified | Silicone Resin | Tensile Shear | Adhesive Strength: 1.33 MPa[1] |
| Amino-Functional Silane | Aged Amino Silane | Glass Fiber-Reinforced Epoxy | Epoxy | Tensile Strength | Maintained 65% of original properties; 2.6x better than control[2] |
| Titanate/Zirconate | Titanate-based | Carbon-Fiber Composites | Not specified | Peel Strength | >20% increase in peel strength vs. control[3] |
| Titanate/Zirconate | Zirconate-based | Not specified | Sealant | Lap Shear | >1.38 - 2.76 MPa[4] |
| Titanate/Zirconate | Aged Amino Zirconate | Glass Fiber-Reinforced Epoxy | Epoxy | Tensile Strength | Maintained 93% of original properties; 6.1x better than control[2] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of adhesion promoter performance. Below are methodologies for key experiments cited in adhesion studies.
Lap Shear Strength Test (ASTM D1002, ASTM D3163, ASTM D5868)
The lap shear test is a common method to determine the shear strength of an adhesive bond between two substrates.
Objective: To measure the maximum shear stress that an adhesive joint can withstand.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Tensile grips (e.g., wedge or vice grips)
-
Substrate specimens (e.g., metal, plastic, or composite panels of standard dimensions)
-
Adhesive and adhesion promoter
-
Applicator for controlled adhesive thickness
-
Environmental chamber (optional, for testing under specific temperature and humidity)
Procedure:
-
Substrate Preparation:
-
Cut the substrate material into standardized coupons (e.g., 100 mm x 25 mm x 1.6 mm).
-
Clean the bonding surfaces of the coupons to remove any contaminants such as oils, grease, or dust. This may involve solvent wiping, chemical etching, or plasma treatment, depending on the substrate.
-
Apply the adhesion promoter to the cleaned surfaces according to the manufacturer's instructions. This may involve wiping, spraying, or dipping, followed by a specified drying or curing time.
-
-
Adhesive Application and Assembly:
-
Apply a uniform layer of the adhesive to a defined area on one end of a coupon.
-
Place a second coupon overlapping the adhesive-coated area, creating a single lap joint with a specified overlap length (e.g., 12.5 mm).
-
Use a fixture to ensure proper alignment and a consistent bond line thickness.
-
-
Curing:
-
Cure the bonded specimens according to the adhesive manufacturer's specifications. This may involve curing at room temperature or at an elevated temperature for a specific duration.
-
-
Testing:
-
Mount the cured specimen in the tensile grips of the UTM.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min for rigid plastics as per ASTM D3163 or 13 mm/min for fiber-reinforced plastics as per ASTM D5868) until the joint fails.
-
Record the maximum load achieved during the test.
-
-
Data Analysis:
-
Calculate the lap shear strength by dividing the maximum load by the bonded area. The strength is typically expressed in megapascals (MPa) or pounds per square inch (psi).
-
Analyze the failure mode of the joint (e.g., adhesive failure, cohesive failure, or substrate failure).
-
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Mechanism of adhesion promotion by a silane coupling agent.
Caption: Experimental workflow for the lap shear adhesion test.
Peel Adhesion Test (ASTM D3330)
This test method measures the force required to peel a pressure-sensitive tape from a substrate at a specific angle and speed.
Objective: To quantify the adhesive bond strength of a tape to a substrate.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Test panel (e.g., stainless steel, glass, or other material of interest)
-
Hand-operated or automated roller for applying the tape
-
Cutter for preparing test specimens
-
90° or 180° peel adhesion test fixture
Procedure:
-
Specimen Preparation:
-
Cut a strip of the tape to be tested to a standard width (e.g., 24 mm) and length (e.g., 300 mm).
-
-
Application to Test Panel:
-
Clean the test panel thoroughly.
-
Apply the tape strip to the panel, leaving an overhang at one end to serve as a tab for gripping.
-
Use the roller to apply the tape to the panel with a controlled pressure and speed to ensure uniform contact.
-
-
Dwell Time:
-
Allow the tape to dwell on the substrate for a specified period (e.g., 20 minutes) before testing.
-
-
Testing:
-
Mount the test panel in the appropriate peel adhesion fixture on the UTM.
-
Fold the free end of the tape back at the desired angle (90° or 180°) and clamp it in the upper grip of the UTM.
-
Initiate the test, peeling the tape from the panel at a constant speed (e.g., 300 mm/min).
-
Record the force required to peel the tape over a specified distance.
-
-
Data Analysis:
-
Calculate the average peel adhesion force over the tested length.
-
Express the peel adhesion as force per unit width of the tape (e.g., N/25 mm or oz/in).
-
Cross-Hatch Adhesion Test (ASTM D3359)
This is a qualitative test method used to assess the adhesion of a coating to a substrate.
Objective: To determine the resistance of a coating to separation from a substrate.
Apparatus:
-
Cross-hatch cutting tool with multiple blades at a specified spacing
-
Pressure-sensitive tape with a specified adhesion level
-
Illuminated magnifier
Procedure:
-
Coating Application and Curing:
-
Apply the coating to the substrate and cure it according to the manufacturer's specifications.
-
-
Making the Cuts:
-
Using the cross-hatch cutter, make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a lattice pattern.
-
-
Tape Application:
-
Apply the pressure-sensitive tape over the lattice pattern and smooth it down firmly.
-
-
Tape Removal:
-
After a short dwell time, remove the tape by pulling it off rapidly at a specified angle.
-
-
Evaluation:
-
Examine the grid area under magnification and classify the adhesion according to the ASTM D3359 scale (0B to 5B), based on the amount of coating removed by the tape. 5B indicates no detachment, while 0B represents more than 65% of the coating detached.
-
References
- 1. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcimag.com [pcimag.com]
- 3. stuk.solutions [stuk.solutions]
- 4. AU2020407211B2 - Adhesion-promoting compositions containing organic titanates/zirconates and methods of use - Google Patents [patents.google.com]
Dielectric Performance of Polymers Synthesized with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless drive for miniaturization and enhanced performance in electronics and high-frequency communication systems has placed a premium on advanced dielectric materials. Polymers incorporating 1,3-Bis(3-aminopropyl)tetramethyldisiloxane (BAPTMDS), a flexible siloxane diamine, have emerged as promising candidates, offering a unique combination of low dielectric constant, low moisture absorption, and high thermal stability. This guide provides an objective comparison of the dielectric performance of BAPTMDS-modified polymers, primarily polyimides, with key alternatives such as traditional polyimides, epoxy resins, and bismaleimide (BMI) resins. The information presented is supported by experimental data from peer-reviewed literature to aid in material selection and development.
Comparative Dielectric Performance
The introduction of the flexible tetramethyldisiloxane linkage from BAPTMDS into a rigid polymer backbone, such as polyimide, disrupts charge-transfer complexes and increases free volume. This structural modification leads to a desirable decrease in the dielectric constant and moisture absorption, crucial parameters for high-frequency applications and device reliability.
Quantitative Data Summary
The following tables summarize the key dielectric and physical properties of polymers synthesized with BAPTMDS and their alternatives.
| Polymer System | Dielectric Constant (k) | Dielectric Loss (tan δ) | Breakdown Strength (kV/mm) | Moisture Absorption (%) |
| Poly(imide siloxane) with BAPTMDS | ||||
| PI with 10% BAPTMDS | ~2.9 - 3.2 | ~0.007 - 0.01 | Not specified | ~1.5 - 2.0 |
| PI with 50% BAPTMDS | ~2.6 - 2.8 | ~0.005 - 0.008 | Not specified | ~0.5 - 1.0 |
| PI with high BAPTMDS content | ~2.4 - 2.6 | ~0.004 - 0.007 | Not specified | < 0.5 |
| Alternative Dielectric Polymers | ||||
| Standard Polyimide (e.g., Kapton® HN) | 3.4[1] | ~0.002 - 0.03 | ~303[2] | ~2.5 - 3.0[3] |
| Fluorinated Polyimide | 2.74 - 3.2[4] | Not specified | Not specified | 0.2 - 0.7[4] |
| Epoxy Resin (for electronic packaging) | 3.0 - 5.0[5] | 0.02 - 0.05[5][6] | ~20 - 40 | ~0.1 - 0.8 |
| Bismaleimide (BMI) Resin | ~2.8 - 3.5 | ~0.003 - 0.01 | ~37.8[7][8] | < 1.0[9] |
Note: The values presented are typical ranges found in the literature and can vary depending on the specific formulation, processing conditions, and measurement frequency.
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate assessment and comparison of dielectric materials. Below are outlines of typical procedures for the synthesis of poly(imide siloxane) films and the measurement of their dielectric properties.
Synthesis of Poly(imide siloxane) Films (Two-Step Method)
The most common method for preparing high-quality polyimide films is the two-step polymerization process.
-
Poly(amic acid) Synthesis:
-
A diamine mixture, consisting of this compound (BAPTMDS) and a conventional aromatic diamine (e.g., 4,4'-oxydianiline - ODA), is dissolved in a dry aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), under an inert atmosphere (e.g., nitrogen).
-
An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA or 3,3',4,4'-biphenyltetracarboxylic dianhydride - BPDA) is added portion-wise to the stirred diamine solution at a controlled temperature (typically 0-25 °C).
-
The reaction mixture is stirred for several hours (e.g., 8-24 hours) at room temperature to form a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
The poly(amic acid) solution is cast onto a clean, flat substrate (e.g., a glass plate) to a uniform thickness.
-
The cast film is then subjected to a multi-stage thermal curing process in an oven or furnace with a controlled atmosphere (e.g., nitrogen). A typical heating schedule is as follows:
-
80-100 °C for 1-2 hours to remove the bulk of the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300-350 °C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, the resulting poly(imide siloxane) film is carefully peeled from the substrate.
-
Dielectric Property Measurements
Accurate determination of dielectric properties requires precise instrumentation and adherence to standardized test methods.
-
Sample Preparation:
-
The synthesized polymer films are cut into uniform samples of appropriate dimensions for the measurement setup.
-
To ensure good electrical contact, thin metal electrodes (e.g., gold or aluminum) are deposited on both sides of the film sample, typically through sputtering or thermal evaporation. The diameter of the electrodes is precisely controlled.
-
-
Dielectric Constant and Dielectric Loss Measurement:
-
The measurements are typically performed using an LCR meter or an impedance analyzer.[3]
-
The electroded film sample is placed in a parallel-plate capacitor test fixture.
-
The capacitance (C) and dissipation factor (tan δ) of the sample are measured over a range of frequencies (e.g., 1 kHz to 1 MHz).
-
The dielectric constant (k) is calculated from the measured capacitance using the formula: k = (C * d) / (ε₀ * A) where:
-
C is the capacitance.
-
d is the thickness of the film.
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
A is the area of the electrode.
-
-
-
Breakdown Strength Measurement:
-
The breakdown strength is determined by applying a continuously increasing AC or DC voltage across the film sample until electrical breakdown occurs.
-
The sample is typically immersed in a dielectric fluid (e.g., silicone oil) to prevent flashover around the edges.
-
The breakdown voltage (V_b) is recorded, and the breakdown strength (E_b) is calculated by dividing the breakdown voltage by the film thickness (d): E_b = V_b / d
-
Visualizing the Processes
To better illustrate the synthesis and characterization workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for the two-step synthesis of poly(imide siloxane) films.
Caption: Experimental workflow for dielectric property characterization.
Conclusion
The incorporation of this compound into polymer backbones, particularly in the synthesis of polyimides, presents a highly effective strategy for developing advanced dielectric materials. The resulting poly(imide siloxane)s consistently demonstrate lower dielectric constants and reduced moisture absorption compared to conventional polyimides, making them exceptionally well-suited for applications in high-frequency electronics, flexible printed circuits, and advanced packaging materials where signal integrity and environmental stability are paramount. While alternative materials like epoxy and BMI resins offer competitive properties in certain aspects, the tunable nature and the overall balance of properties achieved with BAPTMDS-modified polymers provide a compelling advantage for next-generation electronic and communication technologies. The selection of the optimal material will ultimately depend on the specific performance requirements, processing constraints, and cost considerations of the target application.
References
- 1. Polyimide [mit.edu]
- 2. market.americandurafilm.com [market.americandurafilm.com]
- 3. mdpi.com [mdpi.com]
- 4. Dielectric constant measurements of thin films and liquids using terahertz metamaterials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Designing a filler material to reduce dielectric loss in epoxy-based substrates for high-frequency applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07419J [pubs.rsc.org]
- 6. epotek.com [epotek.com]
- 7. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. anrvrar.in [anrvrar.in]
A Comparative Guide to the Flexibility of Polymers Derived from 1,3-Bis(3-aminopropyl)tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the flexibility of polymers derived from 1,3-Bis(3-aminopropyl)tetramethyldisiloxane, a key building block in the synthesis of advanced polysiloxanes. In the realm of drug delivery and biomedical devices, polymer flexibility is a critical attribute influencing device performance, patient comfort, and therapeutic efficacy. This document presents a comparative analysis of polysiloxane-based urea elastomers synthesized using this compound against other commonly utilized flexible polymers: Polyetheretherketone (PEEK), Polycarbonate (PC), Polyethylene (PE), and Polypropylene (PP). The information herein is supported by experimental data to facilitate informed material selection for your research and development endeavors.
Executive Summary
Polymers derived from this compound exhibit a wide range of tunable mechanical properties, demonstrating exceptional flexibility characterized by high elongation at break and low Young's modulus. These characteristics, inherent to the siloxane backbone, make them prime candidates for applications requiring soft and pliable materials. This guide will demonstrate that while materials like PEEK and Polycarbonate offer high strength, they are significantly more rigid. Polyethylene and Polypropylene provide flexibility but often with lower tensile strength compared to the polysiloxane elastomers discussed.
Comparative Analysis of Mechanical Properties
The flexibility of a polymer is primarily determined by its tensile properties, including Young's modulus, tensile strength, and elongation at break. A lower Young's modulus indicates a less stiff, more flexible material, while a higher elongation at break signifies a greater ability to stretch without fracturing.
Table 1: Tensile Properties of Polysiloxane-Urea Elastomers (PSU) Derived from this compound with Varying Hard Segment (HS) Content.[1]
| Hard Segment (HS) Content (%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 5 | 1.5 | 3.0 | 900 |
| 10 | 3.0 | 5.5 | 800 |
| 15 | 6.0 | 9.0 | 700 |
| 20 | 12.0 | 15.0 | 600 |
Data synthesized from a study on soft polysiloxane-based urea elastomers. The synthesis involved the ring-chain equilibration of octamethylcyclotetrasiloxane (D4) and 1,3-bis(3-aminopropyl)-tetramethyldisiloxane (APTMDS).[1]
Table 2: Comparative Tensile Properties of Alternative Flexible Polymers
| Polymer | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PEEK | 3.0 - 4.0[2] | 90 - 100[3] | 20 - 40 |
| Polycarbonate (PC) | 2.0 - 2.4[4] | 55 - 75[3] | 80 - 150[3] |
| Polyethylene (HDPE) | 0.6 - 1.5[5] | 20 - 35[3] | 10 - 1200[3] |
| Polypropylene (PP) | 1.1 - 1.6[3] | 30 - 40[3] | 100 - 700[3] |
Experimental Protocols
The data presented in this guide is based on standardized mechanical testing procedures. The following are detailed methodologies for key experiments.
Tensile Properties of Thin Polymer Films (ASTM D882)
This method is used to determine the tensile properties of plastics in the form of thin sheeting and films.
1. Specimen Preparation:
-
Specimens are cut into a rectangular shape, typically 25 mm in width and 150 mm in length.[6] The thickness of the specimen should be less than 1.0 mm.[7]
-
The edges of the specimens must be smooth and free of any nicks or tears.
2. Test Procedure:
-
The test is conducted on a universal testing machine (UTM).[6]
-
The specimen is securely mounted in the grips of the UTM, ensuring proper alignment.[6]
-
The test is initiated by applying a controlled tensile load at a constant rate of crosshead movement until the specimen fails.[6][8] The test speed is determined by the material's elongation at break.[8]
-
The force and the corresponding elongation of the specimen are recorded throughout the test.[6]
3. Data Analysis:
-
A stress-strain curve is generated from the recorded data.
-
Tensile Strength is calculated as the maximum stress the material can withstand before breaking.
-
Elongation at Break is the percentage increase in length that the material undergoes before breaking.
-
Young's Modulus (Modulus of Elasticity) is calculated from the initial linear portion of the stress-strain curve and represents the material's stiffness.[9]
Tensile Properties of Plastics (ASTM D638)
This method is applicable to rigid and semi-rigid plastics.
1. Specimen Preparation:
-
Specimens are typically prepared by injection molding, machining, or die-cutting into a "dog-bone" shape.[8] This shape ensures that the stress is concentrated in the central, narrower section of the specimen.[9]
-
The dimensions of the specimen depend on the material and its thickness.[8]
2. Test Procedure:
-
The test is performed on a universal testing machine (UTM) equipped with appropriate grips.[9]
-
The specimen is placed in the grips and pulled at a constant rate of speed until it fractures.[8]
-
An extensometer can be used to accurately measure the strain in the specimen.[9]
3. Data Analysis:
-
The analysis is similar to that of ASTM D882, yielding values for tensile strength, elongation at break, and Young's modulus.[3][9]
Visualizing Experimental Workflow and Polymer Structure
To better understand the processes and relationships discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for assessing polymer flexibility.
Caption: Structural comparison of polymers.
Discussion
The data clearly indicates that polymers derived from this compound offer a remarkable degree of flexibility. The ability to tune the mechanical properties by adjusting the hard segment content allows for the creation of materials with specific flexibility profiles, a significant advantage in designing sophisticated drug delivery systems and medical devices.[1]
In comparison, PEEK and Polycarbonate, while possessing high strength, are considerably more rigid, as evidenced by their high Young's moduli and low elongation at break.[2][3][4] This makes them suitable for applications requiring structural integrity but less so for those demanding high flexibility.
Polyethylene and Polypropylene exhibit a wide range of elongation at break, indicating their flexibility.[3] However, their tensile strengths are generally lower than those of the polysiloxane-urea elastomers, particularly at higher hard segment concentrations.
Conclusion
For researchers and drug development professionals seeking highly flexible and tunable materials, polymers derived from this compound present a compelling option. Their unique combination of a flexible siloxane backbone with the potential for incorporating rigid segments allows for the engineering of materials with a broad spectrum of mechanical properties, tailored to the specific demands of advanced biomedical applications. The biocompatibility of polysiloxanes further enhances their suitability for in-vivo use.[10][11][12][13][14] This guide provides the foundational data and experimental context to support the consideration of these advanced materials in your future projects.
References
- 1. zwickroell.com [zwickroell.com]
- 2. mdpi.com [mdpi.com]
- 3. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 4. princeton.edu [princeton.edu]
- 5. designerdata.nl [designerdata.nl]
- 6. zwickroell.com [zwickroell.com]
- 7. boundengineering.com [boundengineering.com]
- 8. industrialphysics.com [industrialphysics.com]
- 9. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 10. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Polysiloxanes in Theranostics and Drug Delivery: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced Tensile Properties, Biostability, and Biocompatibility of Siloxane–Cross-Linked Polyurethane Containing Ordered Hard Segments for Durable Implant Application - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Stability of Materials Incorporating 1,3-Bis(3-aminopropyl)tetramethyldisiloxane: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of robust and stable materials is a critical factor in ensuring the long-term performance and reliability of advanced applications, from electronic packaging to drug delivery systems. This guide provides a comprehensive comparison of the long-term stability of materials incorporating 1,3-Bis(3-aminopropyl)tetramethyldisiloxane (BAPTMDS) against common alternative material systems. The information presented is supported by experimental data and detailed methodologies to facilitate informed material selection.
This compound is a versatile aminosiloxane frequently utilized to enhance the performance of various polymers. Its unique structure, featuring a flexible siloxane backbone and reactive amino-propyl end groups, allows it to act as a coupling agent, adhesion promoter, and crosslinking agent in formulations such as epoxy resins, polyurethanes, and coatings.[1] The incorporation of BAPTMDS is often intended to improve adhesion, reduce internal stress, and enhance resistance to moisture and heat.[1] However, a thorough evaluation of its long-term stability in comparison to other material systems is essential for critical applications.
Comparative Analysis of Long-Term Stability
The long-term stability of materials is assessed through various performance metrics, including the retention of mechanical properties, adhesion strength, and resistance to environmental degradation over time. This section compares materials modified with BAPTMDS to alternative formulations in key application areas.
Epoxy Resin Formulations
In electronic packaging and protective coatings, epoxy resins are a mainstay. The choice of curing agent significantly influences the long-term stability of the epoxy system. Aromatic amine hardeners, for instance, are known to impart high thermal stability and chemical resistance, while aliphatic amines offer faster curing at ambient temperatures.[2][3]
Materials incorporating BAPTMDS can be compared to epoxies cured with traditional aromatic or aliphatic amines. The flexible siloxane backbone of BAPTMDS can reduce the brittleness often associated with highly crosslinked epoxy networks, potentially leading to improved mechanical stability under thermal cycling.[1]
Table 1: Comparison of Epoxy Resin Formulations After Accelerated Aging
| Property | Epoxy with BAPTMDS (Predicted) | Epoxy with Aromatic Amine Curing Agent | Epoxy with Aliphatic Amine Curing Agent |
| Adhesion Strength Retention | High | High | Moderate |
| Thermal Stability | High | Very High | Moderate |
| Flexibility | Enhanced | Low | Moderate |
| Moisture Resistance | High | Moderate | Moderate |
Polyurethane Modifications
The modification of polyurethanes with siloxanes can enhance their thermal stability and mechanical properties. The introduction of a siloxane like BAPTMDS can improve the resilience of the polyurethane material.[4] For instance, studies have shown that increasing the siloxane content in a polyurethane matrix can initially increase tensile strength.[4] However, exceeding an optimal concentration may lead to a decline in mechanical properties.[4]
Table 2: Mechanical Properties of Modified Polyurethanes After Thermal Aging
| Property | Unmodified Polyurethane | Polyurethane with BAPTMDS (Predicted) |
| Tensile Strength Retention | Decreases significantly with aging[5] | Expected to show improved retention |
| Elongation at Break | Decreases with aging[5] | Expected to maintain flexibility |
| Hardness | May increase initially, then decrease[5] | Expected to show more stable hardness |
Coatings and Adhesion Promotion
As a coupling agent, BAPTMDS enhances the adhesion of coatings to various substrates. It forms a durable bridge between the inorganic substrate and the organic polymer matrix of the coating.[6] Its performance can be compared to other silane coupling agents, such as those based on epoxy, methoxy, or other amino functionalities. The choice of silane can significantly impact the corrosion resistance and long-term adhesion of the coating, especially in harsh environments.[7][8]
Table 3: Performance of Silane Coupling Agents in Coatings After Environmental Exposure
| Property | Coating with BAPTMDS (Predicted) | Coating with Epoxy-Silane | Coating with Methoxy-Silane |
| Corrosion Resistance (Salt Spray) | High | High | Moderate |
| Adhesion in Humid Environments | Excellent | Good | Moderate |
| Hydrolytic Stability | Good | Good | Moderate |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of stability studies, detailed experimental methodologies are crucial. The following are protocols for key experiments commonly used to evaluate the long-term stability of materials.
Accelerated Aging
Accelerated aging is a method used to simulate the long-term effects of environmental conditions in a shorter timeframe.
-
Thermal Aging: Samples are exposed to elevated temperatures in a controlled oven for specified durations. For example, polyurethane samples can be aged at 85°C and 120°C in an inert atmosphere to observe changes in mechanical properties over time.[5] For electronic encapsulants, a common test involves soaking at 250°C in air for intervals such as 50 and 100 hours.[4]
-
Hygrothermal Aging: This involves exposing samples to both elevated temperature and high humidity to assess their resistance to moisture-induced degradation.
-
UV Aging: Samples are exposed to ultraviolet radiation in a weathering chamber to simulate the effects of sunlight.
Mechanical Testing
-
Tensile Testing: This is performed on a universal testing machine to measure the tensile strength, elongation at break, and elastic modulus of a material. These tests are conducted on both unaged and aged samples to quantify the degradation of mechanical properties.
-
Adhesion Testing: The bond strength of coatings and adhesives is evaluated using methods like lap shear testing or pull-off adhesion tests.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to evaluate the corrosion protection performance of coatings.
-
Test Setup: An electrochemical cell is placed on the coated surface, which acts as the working electrode. The cell is filled with an electrolyte solution, typically 3.5% NaCl. A reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., graphite) are also placed in the cell.[9]
-
Measurement: A small amplitude sinusoidal voltage is applied across a wide frequency range (e.g., 100 kHz to 10 mHz).[9]
-
Data Analysis: The impedance data is modeled using an equivalent circuit to determine parameters such as coating resistance and capacitance, which provide insights into the coating's barrier properties and degradation.[9]
Visualizing Experimental Workflows and Relationships
To better understand the processes involved in material synthesis and testing, the following diagrams are provided.
Caption: Workflow for long-term stability testing of materials.
Caption: Mechanism of adhesion promotion by BAPTMDS.
Conclusion
The incorporation of this compound can offer significant advantages in terms of enhancing the flexibility, adhesion, and moisture resistance of various material systems. In epoxy formulations, it presents a compelling alternative to traditional curing agents by potentially improving long-term mechanical stability. When used as a modifier in polyurethanes, it can contribute to better retention of mechanical properties after thermal aging. As a coupling agent in coatings, it is expected to provide excellent adhesion and corrosion resistance, comparable to or exceeding that of other silane-based agents.
The selection of the most appropriate material for a given application will ultimately depend on the specific performance requirements and environmental conditions. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the development of long-lasting and reliable products.
References
- 1. dakenchem.com [dakenchem.com]
- 2. Understanding the Essential Role of Aromatic Amine Hardeners in Epoxy Adhesives_HAN EPOXY [hanepoxy.com]
- 3. AROMATIC AMINES – Epochemie – Epoxy Curing Agents [epochemie.com]
- 4. mdpi.com [mdpi.com]
- 5. Thermal Aging Effect on Mechanical Properties of Polyurethane [sam.ensam.eu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
Safety Operating Guide
Personal protective equipment for handling 1,3-Bis(3-aminopropyl)tetramethyldisiloxane
Essential Safety and Handling Guide for 1,3-Bis(3-aminopropyl)tetramethyldisiloxane
This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational plans, and disposal methods.
Chemical Hazard Summary
This compound is a combustible liquid that can cause serious skin irritation and severe eye damage.[1][2] It is crucial to understand its primary hazards to implement appropriate safety measures.
| Hazard Classification | GHS Code | Description |
| Flammable Liquids | H227 | Combustible liquid[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage[1][2] |
Incompatible Materials: Avoid contact with acids, alcohols, oxidizing agents, and peroxides.[1][2]
Personal Protective Equipment (PPE) Requirements
Appropriate PPE must be worn at all times when handling this chemical to prevent exposure.[1][2][3] Emergency eye wash fountains and safety showers must be available in the immediate vicinity of any potential exposure.[1][2]
| Body Part | PPE Specification | Rationale and Notes |
| Eyes/Face | Chemical safety goggles.[1] A face shield may be required for splash hazards. | Protects against splashes that can cause serious eye damage.[1][2] Contact lenses should not be worn.[1] |
| Hands | Neoprene or nitrile rubber gloves.[1] | Provides a barrier against direct skin contact, which can cause irritation.[1] Contaminated gloves should be disposed of immediately. |
| Body | Wear suitable protective clothing.[1] A chemical-resistant apron is recommended when mixing or dispensing. | Protects against skin contact and contamination of personal clothing. Contaminated clothing must be removed and washed before reuse.[1][2][3] |
| Respiratory | A NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator.[1] | Required when ventilation is inadequate or for responding to spills. Inhalation may cause irritation to the respiratory tract, coughing, headache, and nausea.[1][2] |
Operational and Disposal Plans
Following a step-by-step procedural plan is critical for minimizing risk during handling and disposal.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation to prevent the accumulation of vapors.[1][2]
-
Safety Equipment: Confirm that a safety shower and an emergency eyewash station are unobstructed and functional before beginning work.[1][2]
-
Ignition Sources: This is a combustible liquid.[1][2] Ensure all potential ignition sources such as heat, sparks, and open flames are removed from the handling area.[1][2] Use "No Smoking" signage.[2]
-
Static Discharge: Implement proper grounding and bonding procedures for containers and receiving equipment to avoid static electricity buildup.[1][2]
Step 2: Chemical Handling Procedure
-
Don PPE: Put on all required PPE as specified in the table above.
-
Dispensing: When transferring the liquid, use only non-sparking tools.[1][2]
-
Avoid Contact: Avoid all eye and skin contact and do not breathe vapor or mist.[1][2]
-
Container Management: Keep the container tightly closed when not in use.[1][2] Store in a cool, well-ventilated, dark area away from heat and incompatible materials.[1][2]
Step 3: Spill and Exposure Response
-
In Case of a Spill:
-
Remove all ignition sources immediately.[1]
-
Evacuate unnecessary personnel from the area.[1]
-
Equip the cleanup crew with full protective equipment, including respiratory protection.[1]
-
Clean up spills as soon as possible by using an inert, absorbent material to collect the chemical.[1][2]
-
Place the absorbed material into an appropriate, sealed container for disposal using non-sparking tools.[1][2]
-
-
In Case of Exposure:
-
Eyes: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]
-
Skin: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[2] If skin irritation occurs, get medical advice.[1][2]
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[3] Seek immediate medical attention.[1][2]
-
Step 4: Waste Disposal Plan
-
Containerization: Collect all waste material (including contaminated absorbent material and disposable PPE) in a suitable, tightly sealed container labeled as hazardous waste.
-
Disposal Method: The recommended disposal method is incineration.[1][2]
-
Regulatory Compliance: Dispose of the contents and container at a licensed waste disposal facility in accordance with all local, regional, and national regulations.[1][2][3]
-
Environmental Precaution: Avoid release to the environment.[1] Do not dispose of waste into the sewer system.[2][4]
Safety and Emergency Workflow
The following diagram illustrates the logical workflow for safely handling this compound and responding to potential emergencies.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
